molecular formula C40H78N4O16 B609455 N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester)

N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester)

Cat. No.: B609455
M. Wt: 871.1 g/mol
InChI Key: SGDLRHGVQBJFAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) is a branched PEG derivative with a terminal azide group and two t-butyl esters. The azide group enables PEGylation via Click Chemistry. The t-butyl protected carboxyl groups can be deprotected under mild acidic conditions.

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H78N4O16/c1-39(2,3)59-37(45)7-13-47-19-25-53-31-34-56-28-22-50-16-10-44(12-18-52-24-30-58-36-33-55-27-21-49-15-9-42-43-41)11-17-51-23-29-57-35-32-54-26-20-48-14-8-38(46)60-40(4,5)6/h7-36H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDLRHGVQBJFAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H78N4O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

871.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) is a heterobifunctional, branched polyethylene (B3416737) glycol (PEG) linker that is gaining significant traction in the fields of bioconjugation, drug delivery, and particularly in the development of Proteolysis Targeting Chimeras (PROTACs). Its unique trifunctional structure, featuring a terminal azide (B81097) group and two t-butyl ester protected carboxylic acid moieties, offers a versatile platform for the synthesis of complex biomolecules and targeted therapeutics. The azide group allows for precise covalent modification via "click chemistry," while the cleavable t-butyl esters provide latent carboxylic acid functionalities for further conjugation or to modify the physicochemical properties of the final construct. This guide provides a comprehensive overview of the structure, properties, and applications of this valuable chemical tool.

Chemical Structure and Properties

N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) is a three-arm PEG reagent. The molecule consists of a central nitrogen atom to which an azido-terminated PEG4 arm and two t-butyl ester-terminated PEG4 arms are attached.

Table 1: Physicochemical Properties of N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester)

PropertyValueSource
Chemical Formula C40H78N4O16[1]
Molecular Weight 871.1 g/mol [1]
CAS Number 2093152-79-3[1]
Appearance Varies (typically an oil or solid)[2]
Purity >95% (typically >98%)[1][3]
Solubility Soluble in DMSO, DCM, DMF[1]
Storage -20°C, desiccated[1]

Note: Specific quantitative data such as solubility in mg/mL, and detailed stability reports are not widely published but are often available from the supplier upon request. Similarly, 1H NMR and mass spectrometry data confirming the structure and purity are typically provided with the purchase of the compound.

Key Applications and Experimental Protocols

The primary utility of N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) stems from its reactive azide handle and the protected carboxylic acid functionalities. These features make it an ideal linker for constructing PROTACs and other complex bioconjugates.

PROTAC Synthesis

This linker is particularly well-suited for PROTAC synthesis, where it can connect a target protein-binding ligand (warhead) to an E3 ligase-binding ligand. The azide group can be reacted with an alkyne-functionalized warhead or E3 ligase ligand, and the t-butyl esters can be hydrolyzed to reveal carboxylic acids for conjugation to the other binding moiety.

Representative Experimental Protocol: PROTAC Synthesis using CuAAC

This protocol is a representative example and may require optimization for specific substrates.

1. Materials:

  • N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester)

  • Alkyne-functionalized protein of interest (POI) ligand

  • Amine-functionalized E3 ligase ligand

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous solvents (e.g., DMF, DMSO)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

2. Procedure:

  • Step 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

    • Dissolve N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) (1.0 eq) and the alkyne-functionalized POI ligand (1.1 eq) in a suitable solvent (e.g., DMF/water mixture).

    • In a separate vial, prepare the copper catalyst solution by mixing CuSO4 (0.1 eq) and THPTA (0.5 eq) in water.

    • Add the catalyst solution to the reaction mixture.

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (1.0 eq) in water.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

    • Upon completion, purify the product by reverse-phase HPLC.

  • Step 2: Hydrolysis of t-Butyl Esters

    • Dissolve the purified product from Step 1 in a solution of TFA in DCM (e.g., 50% v/v).

    • Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.

    • Remove the solvent and TFA under reduced pressure.

  • Step 3: Amide Coupling

    • Dissolve the deprotected linker-POI ligand conjugate from Step 2 (1.0 eq) and the amine-functionalized E3 ligase ligand (1.2 eq) in anhydrous DMF.

    • Add HATU (1.5 eq) and DIPEA (3.0 eq) to the solution.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.

    • Upon completion, purify the final PROTAC by reverse-phase HPLC.

Bioconjugation via Click Chemistry

The azide functionality allows for highly specific and efficient conjugation to molecules containing a terminal alkyne or a strained cyclooctyne.

Experimental Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry method is ideal for biological applications where copper toxicity is a concern.

1. Materials:

  • N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester)

  • DBCO (Dibenzocyclooctyne) or BCN (Bicyclo[6.1.0]nonyne)-functionalized biomolecule (e.g., protein, antibody)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO

2. Procedure:

  • Prepare a stock solution of N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) in anhydrous DMSO (e.g., 10 mM).
  • Dissolve the DBCO or BCN-functionalized biomolecule in the reaction buffer.
  • Add the stock solution of the azide-linker to the biomolecule solution. A molar excess of the linker (e.g., 5-20 fold) is typically used.
  • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.
  • Monitor the reaction progress by a suitable method (e.g., SDS-PAGE, mass spectrometry).
  • Purify the conjugate using size-exclusion chromatography to remove excess linker.

Deprotection of t-Butyl Esters

The t-butyl ester groups can be cleaved under mild acidic conditions to yield the corresponding carboxylic acids.

Experimental Protocol: Hydrolysis of t-Butyl Esters

1. Materials:

  • N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) or its conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

2. Procedure:

  • Dissolve the t-butyl ester-containing compound in DCM.
  • Add an equal volume of TFA to the solution.
  • Stir the reaction at room temperature for 1-2 hours.
  • Monitor the reaction by LC-MS until the starting material is consumed.
  • Remove the DCM and TFA under reduced pressure to yield the deprotected product.

Visualizations

The following diagrams illustrate the key experimental workflows and the general structure of a PROTAC synthesized using N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester).

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Azide_Linker N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) Reaction CuAAC Reaction (Click Chemistry) Azide_Linker->Reaction Alkyne_Ligand Alkyne-functionalized Ligand Alkyne_Ligand->Reaction CuSO4 CuSO4 CuSO4->Reaction THPTA THPTA THPTA->Reaction Ascorbate Sodium Ascorbate Ascorbate->Reaction Purification Purification (e.g., HPLC) Reaction->Purification Product Triazole-linked Conjugate Purification->Product

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow cluster_reactants Reactants Azide_Linker N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) Reaction SPAAC Reaction (Copper-Free Click) Azide_Linker->Reaction Strained_Alkyne Strained Alkyne (DBCO or BCN) Strained_Alkyne->Reaction Purification Purification (e.g., SEC) Reaction->Purification Product Triazole-linked Conjugate Purification->Product

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Deprotection_Workflow cluster_reactants Starting Material cluster_reagents Reagents tButyl_Ester t-Butyl Ester Protected Compound Reaction Acidic Hydrolysis tButyl_Ester->Reaction TFA Trifluoroacetic Acid (TFA) TFA->Reaction DCM Dichloromethane (DCM) DCM->Reaction Workup Solvent Removal Reaction->Workup Product Carboxylic Acid Product Workup->Product

Caption: Workflow for t-Butyl Ester Deprotection.

PROTAC_Structure cluster_protac PROTAC Molecule POI_Ligand Protein of Interest Ligand (Warhead) Linker N-(Azido-PEG4)-N-bis(PEG4-acid) (Deprotected Linker) POI_Ligand->Linker Triazole Linkage (from Click Chemistry) E3_Ligase_Ligand E3 Ligase Ligand Linker->E3_Ligase_Ligand Amide Bond

Caption: General Structure of a PROTAC using the linker.

Conclusion

N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) is a highly versatile and valuable tool for researchers in drug discovery and chemical biology. Its trifunctional nature allows for the sequential or orthogonal introduction of different molecular entities, making it an excellent choice for the construction of complex molecules like PROTACs. The well-defined PEG chains enhance solubility and can improve the pharmacokinetic properties of the final conjugate. The straightforward and high-yielding click chemistry reactions, coupled with the reliable deprotection of the t-butyl esters, provide a robust synthetic route to novel therapeutics and research tools. As the field of targeted protein degradation continues to expand, the demand for sophisticated and versatile linkers like N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) is expected to grow.

References

The Strategic Advantage of Branched PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The advent of bioconjugation has revolutionized therapeutic strategies, particularly in the realm of targeted drug delivery. At the heart of these complex architectures lies the linker, a critical component that dictates the stability, solubility, pharmacokinetic profile, and ultimately, the efficacy of the conjugate. Among the various linker technologies, branched polyethylene (B3416737) glycol (PEG) linkers have emerged as a superior class of molecules, offering distinct advantages over their linear counterparts. This technical guide delves into the core mechanism of action of branched PEG linkers, providing a comprehensive overview of their impact on drug conjugate performance, detailed experimental protocols for their implementation and characterization, and quantitative data to support their strategic application in drug development.

Mechanism of Action: Beyond a Simple Spacer

The primary function of any PEG linker is to connect a targeting moiety, such as a monoclonal antibody (mAb), to a therapeutic payload. However, the architecture of the PEG chain itself profoundly influences the conjugate's behavior in a biological system. Branched PEG linkers, characterized by multiple PEG chains extending from a central core, offer a multi-faceted mechanism of action that enhances the overall therapeutic index of the bioconjugate.[1][2]

Enhanced Hydrophilicity and Steric Hindrance

The three-dimensional structure of a branched PEG linker creates a significantly larger hydrodynamic radius compared to a linear PEG of equivalent molecular weight.[3] This expanded "umbrella" effect provides several key benefits:

  • Improved Solubility and Reduced Aggregation: Many potent cytotoxic payloads are hydrophobic. The dense hydrophilic cloud created by the branched PEG structure effectively shields these payloads, significantly improving the overall solubility of the antibody-drug conjugate (ADC) and preventing aggregation, which is a major challenge in manufacturing and formulation.[4]

  • Prolonged Circulation Half-Life: The increased size imparted by the branched PEG linker reduces renal clearance, thereby extending the circulation time of the conjugate in the bloodstream.[3] This prolonged exposure increases the probability of the ADC reaching its target tumor cells.[4]

  • Immune Shielding: The steric hindrance provided by the branched PEG can mask the payload and potentially immunogenic epitopes on the antibody from the immune system, reducing the risk of an undesirable immune response.[5][6]

Higher Drug-to-Antibody Ratios (DAR)

One of the most significant advantages of branched PEG linkers is their ability to attach multiple payload molecules to a single conjugation site on the antibody.[1][2] This allows for the creation of ADCs with higher, yet still homogeneous, drug-to-antibody ratios (DAR). A higher DAR can lead to a more potent therapeutic effect, as more cytotoxic agent is delivered to the target cell per binding event.[1] Trifunctional branched linkers, for instance, can enable the creation of ADCs with a DAR of up to 8, a crucial factor for delivering a powerful therapeutic punch.[7]

The Critical Role of Linker Length in Payload Release

While the branched structure provides numerous benefits, the length of the individual PEG arms is a critical design parameter that directly impacts the efficacy of the ADC, particularly for those employing cleavable linkers.[1] Once the ADC is internalized by the target cell and trafficked to the lysosome, specific enzymes must cleave the linker to release the cytotoxic payload.[8][9]

  • Avoiding Steric Hindrance for Enzymatic Cleavage: If the PEG arms are too short, the bulky antibody can sterically hinder the approach of lysosomal enzymes to the cleavable site on the linker. This can significantly slow down or even prevent the release of the payload, rendering the ADC ineffective.[1] Research has shown that longer branched linkers can lead to significantly more potent ADCs, underscoring the necessity of optimizing spacer length to ensure efficient payload release.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies, highlighting the impact of branched PEG linker architecture and length on ADC performance.

Table 1: In Vitro Cytotoxicity of Trastuzumab-MMAE ADCs with Different Branched Linker Architectures

ADC ConstructLinker DescriptionTarget Cell LineIC50 (nM)Reference
Homogeneous DAR 6 ADC"Short" branched amino triazide linkerHER2-positive BT-474~10[1]
Homogeneous DAR 6 ADC"Long" branched amino triazide linker (with additional PEG4 moiety)HER2-positive BT-474~0.074[1]
Heterogeneous DAR 5.4 ADCConventional thiol-maleimide linkerHER2-positive BT-474~0.08[1]
Homogeneous DAR 2 ADCLinear linkerHER2-positive BT-474~1[1]

Table 2: Pharmacokinetic Parameters of ADCs with Linear vs. Pendant (Branched) PEG Linkers in Mice

ADC ConstructPEG ConfigurationClearance Rate (mL/h/kg)Half-life (t1/2) (h)Reference
Amide-coupled ADCLinear 24-unit PEGHigherShorter[10][11]
Amide-coupled ADCPendant (branched) with two 12-unit PEG chainsSlowerLonger[10][11]

Visualizing Core Concepts and Workflows

Structural Comparison: Linear vs. Branched PEG Linkers

G Structural Comparison of PEG Linkers cluster_0 Linear PEG Linker cluster_1 Branched PEG Linker Antibody_L Antibody PEG_Chain_L ---(PEG)n--- Antibody_L->PEG_Chain_L Payload_L Payload PEG_Chain_L->Payload_L Antibody_B Antibody Core Antibody_B->Core Payload_B1 Payload Core->Payload_B1 (PEG)n Payload_B2 Payload Core->Payload_B2 (PEG)n

Caption: Structural differences between linear and branched PEG linkers.

Experimental Workflow: Synthesis of a Homogeneous ADC

G Experimental Workflow for Homogeneous ADC Synthesis Start Start: Trastuzumab (mAb) Deglycosylation Step 1: Antibody Deglycosylation (PNGase F) Start->Deglycosylation Linker_Conjugation Step 2: Enzymatic Linker Conjugation (MTGase + Branched Linker) Deglycosylation->Linker_Conjugation SPAAC Step 3: Payload Attachment (SPAAC Reaction + DBCO-Payload) Linker_Conjugation->SPAAC Purification Step 4: Purification (SEC / HIC) SPAAC->Purification Characterization Step 5: Characterization (MS / HIC / ELISA) Purification->Characterization End Final Product: Homogeneous ADC Characterization->End

Caption: Key steps in the chemoenzymatic synthesis of a homogeneous ADC.

Signaling Pathway: Mechanism of a Trastuzumab-MMAE ADC

G Mechanism of Action of a Trastuzumab-MMAE ADC cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus ADC Trastuzumab-Branched PEG-MMAE ADC HER2 HER2 Receptor ADC->HER2 1. Binding Endosome Endosome HER2->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking & Fusion MMAE Free MMAE Lysosome->MMAE 4. Linker Cleavage & Payload Release Tubulin Tubulin Dimers MMAE->Tubulin 5. Binds to Tubulin Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Disrupts Cell_Cycle_Arrest G2/M Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis Induces

Caption: Cellular processing and mechanism of a Trastuzumab-MMAE ADC.

Detailed Experimental Protocols

The following protocols provide a detailed framework for the synthesis, purification, and characterization of a homogeneous ADC using a branched PEG linker, exemplified by a Trastuzumab-MMAE conjugate.

Protocol 1: Deglycosylation of Trastuzumab

Objective: To remove the N-linked glycans from the Fc region of Trastuzumab to expose the Q295 residue for subsequent enzymatic conjugation.

Materials:

  • Trastuzumab

  • Recombinant PNGase F

  • Glycoprotein Denaturing Buffer (10X)

  • GlycoBuffer 2 (10X)

  • 10% NP-40

  • Nuclease-free water

  • Heat block or thermocycler

  • Microcentrifuge tubes

Procedure:

  • In a sterile microcentrifuge tube, combine up to 100 µg of Trastuzumab with nuclease-free water to a final volume of 16 µL.[10]

  • Add 4 µL of 5X Rapid PNGase F buffer to the antibody solution and mix gently.[10]

  • Denature the antibody by incubating the tube at 80°C for 2 minutes.[10]

  • Cool the reaction to room temperature.

  • Add 1 µL of Rapid PNGase F to the reaction tube and mix gently.[10]

  • Incubate the reaction at 50°C for 10 minutes.[10]

  • The deglycosylated antibody can be used directly in the next step or purified if necessary. Confirmation of deglycosylation can be performed by SDS-PAGE, where the deglycosylated heavy chain will migrate faster than the glycosylated version.

Protocol 2: MTGase-Mediated Conjugation of Branched Amino-Azide Linker

Objective: To site-specifically conjugate a branched amino-triazide linker to the Q295 residue of the deglycosylated Trastuzumab.

Materials:

  • Deglycosylated Trastuzumab

  • Branched amino-triazide linker (e.g., with a PEG4 spacer)

  • Microbial Transglutaminase (MTGase)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator

Procedure:

  • Prepare a solution of deglycosylated Trastuzumab at a concentration of 5-10 mg/mL in PBS.

  • Add the branched amino-triazide linker to the antibody solution at a molar excess (e.g., 20-50 fold).

  • Add MTGase to the reaction mixture. The optimal concentration of MTGase should be determined empirically but is typically in the range of 10-50 units per mg of antibody.

  • Incubate the reaction at 37°C for 2-4 hours with gentle agitation.[12]

  • The reaction can be monitored by mass spectrometry to assess the extent of linker incorporation.

  • Purify the azide-functionalized antibody from excess linker and MTGase using size-exclusion chromatography (SEC).

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Payload Attachment

Objective: To attach the DBCO-functionalized payload (e.g., DBCO-PEG4-ValCit-PABC-MMAE) to the azide-functionalized antibody.

Materials:

  • Azide-functionalized Trastuzumab

  • DBCO-PEG4-ValCit-PABC-MMAE payload

  • PBS, pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column

Procedure:

  • Prepare a stock solution of the DBCO-payload in DMSO (e.g., 10-20 mM).

  • To the purified azide-functionalized antibody in PBS, add the DBCO-payload stock solution to achieve a final molar excess of the payload (e.g., 5-10 fold). The final concentration of DMSO should be kept below 5% (v/v) to avoid antibody denaturation.[13]

  • Incubate the reaction at room temperature for 2-12 hours, protected from light.[13]

  • Remove the excess, unreacted payload by SEC using a desalting column equilibrated with PBS.[13]

  • Concentrate the final ADC product using an appropriate centrifugal filter device (e.g., 50 kDa MWCO).[13]

Protocol 4: Characterization of the Final ADC

Objective: To determine the purity, drug-to-antibody ratio (DAR), and binding affinity of the final ADC product.

Methods:

  • Hydrophobic Interaction Chromatography (HIC): HIC is the gold standard for determining the DAR and the distribution of different drug-loaded species.[8][14] The ADC is injected onto a HIC column and eluted with a decreasing salt gradient. Species with higher DAR are more hydrophobic and will have longer retention times.[14]

  • Mass Spectrometry (MS): Intact and subunit mass analysis by ESI-MS can confirm the successful conjugation and determine the precise mass of the different ADC species, allowing for accurate DAR calculation.[15][16]

  • Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and quantify the presence of aggregates or fragments.[17][18]

  • Enzyme-Linked Immunosorbent Assay (ELISA): An ELISA can be performed to confirm that the conjugation process has not negatively impacted the binding affinity of the antibody to its target antigen (e.g., HER2).[6][19]

Protocol 5: In Vitro Cytotoxicity Assay

Objective: To evaluate the potency of the ADC in killing target cancer cells.

Materials:

  • HER2-positive cancer cell line (e.g., BT-474)

  • Complete cell culture medium

  • 96-well plates

  • ADC constructs and controls (e.g., unconjugated antibody, free drug)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Plate reader

Procedure:

  • Seed BT-474 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[20]

  • Prepare serial dilutions of the ADC, unconjugated antibody, and free MMAE in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the diluted test articles to the respective wells.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 72-96 hours.[21]

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Read the absorbance or luminescence on a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and plot the dose-response curves to determine the IC50 value for each compound.

Protocol 6: In Vivo Efficacy Study in a Xenograft Model

Objective: To assess the anti-tumor activity of the ADC in a living animal model.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or NSG)

  • HER2-positive cancer cell line (e.g., BT-474)

  • Matrigel

  • ADC constructs and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Implant HER2-positive tumor cells subcutaneously into the flank of the mice. This is often done by injecting a suspension of cells mixed with Matrigel.[22]

  • Monitor tumor growth regularly. When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC low dose, ADC high dose).[22][23]

  • Administer a single intravenous (IV) dose of the respective treatments via the tail vein.[22]

  • Measure tumor volumes with calipers two to three times per week.[23]

  • Monitor the body weight of the mice as an indicator of toxicity.

  • The study is typically concluded when the tumors in the control group reach a maximum allowed size.

  • Analyze the data by plotting the mean tumor volume over time for each group and perform statistical analysis to determine the significance of the anti-tumor effect.

Conclusion

Branched PEG linkers represent a significant advancement in the field of bioconjugation, offering a sophisticated mechanism of action that addresses several key challenges in drug delivery. Their unique architecture allows for the creation of highly soluble, stable, and potent ADCs with prolonged circulation times and the capacity for high drug loading. The critical interplay between the branched structure and the length of the PEG arms highlights the importance of rational linker design to ensure efficient payload release and maximal therapeutic effect. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to harness the power of branched PEG linkers to create the next generation of targeted therapeutics.

References

The Azide Group: A Cornerstone of Modern Bioconjugation Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azide (B81097) functional group (-N3) has emerged as a central tool in the field of bioconjugation, enabling the precise and stable covalent labeling of biomolecules in complex biological systems. Its small size, metabolic stability, and unique reactivity make it an ideal "bioorthogonal" handle – a chemical moiety that does not interact with or interfere with native biological processes. This guide provides a comprehensive overview of the pivotal role of azides in bioconjugation, detailing the key chemical reactions they undergo, their applications in drug development and biological research, and practical considerations for their use.

The Power of Bioorthogonality: Why the Azide Group Shines

The effectiveness of the azide group in bioconjugation stems from its bioorthogonal nature.[1] This means that the azide group is essentially invisible to the vast array of functional groups present in biological systems, such as amines, thiols, and carboxylic acids.[2] This inertness ensures that when a molecule containing an azide is introduced into a cell or organism, it will not undergo unwanted side reactions with native biomolecules.[1]

The azide's small size is another significant advantage, minimizing potential perturbations to the structure and function of the biomolecule it is attached to.[3][4] Furthermore, azides are stable in physiological conditions, including aqueous environments and a wide pH range, making them suitable for in vivo applications.[3][5] The azide can be readily incorporated into various biomolecules, including proteins, glycans, lipids, and nucleic acids, through metabolic labeling or chemical synthesis.[3][6][7]

Key Bioconjugation Reactions Involving Azides

Three primary bioorthogonal reactions have been developed to selectively target the azide group, each with its own set of advantages and applications. These reactions form the foundation of azide-based bioconjugation chemistry.[3]

The Staudinger Ligation

The Staudinger ligation, a modification of the classic Staudinger reaction, was one of the first bioorthogonal reactions to be developed.[2][8] It involves the reaction of an azide with a triarylphosphine, which is engineered to contain an electrophilic trap.[][10] This reaction proceeds via the formation of an aza-ylide intermediate, which then rearranges to form a stable amide bond.[2][11]

A key advantage of the Staudinger ligation is that it is a metal-free reaction, making it highly biocompatible.[] However, it suffers from relatively slow reaction kinetics compared to other "click chemistry" reactions.[2][12] Additionally, the phosphine (B1218219) reagents can be susceptible to air oxidation.[6]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry," is a highly efficient and widely used bioconjugation reaction.[13][14] It involves the [3+2] cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted-1,2,3-triazole ring.[13][15]

CuAAC boasts exceptionally fast reaction kinetics, high yields, and outstanding selectivity.[5][13] The reaction is tolerant of a wide range of functional groups and can be performed in aqueous buffers over a broad pH range.[5][13] However, the requirement for a copper catalyst can be a drawback for in vivo applications due to the potential for cellular toxicity.[1][6]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the toxicity concerns associated with CuAAC, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[2][] This reaction utilizes a strained cyclooctyne (B158145), which reacts spontaneously with an azide without the need for a metal catalyst.[][17] The relief of ring strain in the cyclooctyne provides the driving force for the reaction.[]

SPAAC is a truly bioorthogonal reaction that is well-suited for live-cell and whole-organism imaging and labeling studies.[6][] While the reaction rates of early cyclooctynes were slower than CuAAC, the development of new, more reactive cyclooctynes has significantly improved the kinetics of SPAAC.[2][17]

Quantitative Comparison of Azide-Based Bioconjugation Reactions

The choice of bioconjugation strategy often depends on the specific application and the biological system being studied. The following table summarizes key quantitative data for the three primary azide-based ligation methods to facilitate comparison.

ReactionSecond-Order Rate Constant (M⁻¹s⁻¹)Catalyst RequiredKey AdvantagesKey Disadvantages
Staudinger Ligation ~0.002[2]NoMetal-free, forms a native-like amide bond.[8][]Slow kinetics, phosphine reagents can be air-sensitive.[2][6]
CuAAC 10² - 10³Copper(I)Very fast kinetics, high yields, high selectivity.[5][13]Copper toxicity can be a concern for in vivo applications.[1][6]
SPAAC 0.1 - 10[2][17]NoMetal-free, highly bioorthogonal, suitable for in vivo use.[]Can be slower than CuAAC, cyclooctyne reagents can be bulky.[2]

Experimental Protocols

Detailed methodologies for performing these key bioconjugation reactions are crucial for successful implementation in a research setting.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for conjugating an azide-modified biomolecule to an alkyne-containing probe.

Materials:

  • Azide-modified biomolecule in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Alkyne-containing probe (e.g., a fluorescent dye with a terminal alkyne)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

  • Copper-binding ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA) stock solution (e.g., 50 mM in water)

  • Aminoguanidine (B1677879) hydrochloride (optional, to suppress side reactions)[18]

Procedure:

  • In a microcentrifuge tube, combine the azide-modified biomolecule and the alkyne-containing probe in the desired molar ratio. Adjust the final volume with buffer.

  • Add the copper-binding ligand to the reaction mixture. A typical final concentration is 5 times the concentration of CuSO₄.[18]

  • If using, add aminoguanidine to the mixture.[18]

  • In a separate tube, premix the CuSO₄ and the copper-binding ligand.[18]

  • Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst. A typical final concentration is 5-10 mM.[18]

  • Add the premixed CuSO₄/ligand solution to the reaction mixture. The final concentration of copper can range from 50 µM to 1 mM.

  • Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C. The reaction progress can be monitored by techniques such as fluorescence spectroscopy (if using a fluorescent probe) or mass spectrometry.[18]

  • Purify the bioconjugate using an appropriate method, such as size-exclusion chromatography, dialysis, or affinity chromatography, to remove excess reagents and catalyst.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for labeling an azide-modified biomolecule with a cyclooctyne-containing probe.

Materials:

  • Azide-modified biomolecule in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Cyclooctyne-containing probe (e.g., DBCO-PEG-fluorophore)

Procedure:

  • In a microcentrifuge tube, combine the azide-modified biomolecule and the cyclooctyne-containing probe. A 2- to 10-fold molar excess of the cyclooctyne probe is often used.

  • Adjust the final volume with the appropriate buffer.

  • Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the cyclooctyne and the concentration of the reactants.[19]

  • Monitor the reaction progress using a suitable analytical technique.

  • Purify the resulting bioconjugate to remove the unreacted probe and any side products.

Visualizing the Chemistry: Diagrams of Key Processes

To better understand the chemical transformations and workflows involved in azide-based bioconjugation, the following diagrams are provided in the DOT language for Graphviz.

Staudinger_Ligation Azide Biomolecule-N₃ Intermediate Aza-ylide Intermediate Azide->Intermediate + Phosphine Phosphine Probe-P(Aryl)₂-COOR Product Biomolecule-NH-CO-Probe Intermediate->Product Intramolecular Rearrangement N2 N₂ Intermediate->N2 CuAAC_Reaction Azide Biomolecule-N₃ Product Biomolecule-Triazole-Probe Azide->Product Alkyne Probe-C≡CH Alkyne->Product Catalyst Cu(I) Catalyst->Product catalyzes SPAAC_Reaction Azide Biomolecule-N₃ Product Biomolecule-Triazole-Probe Azide->Product Cyclooctyne Probe-Cyclooctyne Cyclooctyne->Product Bioconjugation_Workflow cluster_0 Step 1: Introduction of Azide cluster_1 Step 2: Bioconjugation Reaction cluster_2 Step 3: Purification & Analysis Metabolic Metabolic Labeling (e.g., Azido-sugars) Azide_Biomolecule Azide-Modified Biomolecule Metabolic->Azide_Biomolecule Chemical Chemical Modification (e.g., NHS-Azide) Chemical->Azide_Biomolecule Reaction Staudinger / CuAAC / SPAAC Conjugate Bioconjugate Reaction->Conjugate Purification Purification (e.g., Chromatography) Analysis Analysis (e.g., MS, SDS-PAGE) Purification->Analysis Biomolecule Target Biomolecule Biomolecule->Metabolic Biomolecule->Chemical Azide_Biomolecule->Reaction Probe Probe Molecule (e.g., Fluorophore, Drug) Probe->Reaction Conjugate->Purification

References

The Strategic Role of t-Butyl Ester Protecting Groups in Modern Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science, the judicious use of protecting groups is paramount to achieving desired molecular architectures. Among these, the tert-butyl (t-butyl or tBu) ester stands out as a cornerstone for the temporary masking of carboxylic acid functionalities. Its widespread adoption stems from a unique combination of stability under a broad range of synthetic conditions and its facile, selective cleavage under specific acidic environments. This guide provides a comprehensive overview of the function, application, and methodology surrounding t-butyl ester protecting groups, tailored for professionals engaged in chemical research and development.

Core Function and Strategic Advantage

The primary function of the t-butyl ester is to shield the reactive carboxylic acid group, preventing its participation in unintended side reactions during subsequent synthetic transformations. The bulky nature of the t-butyl group sterically hinders nucleophilic attack at the carbonyl carbon, rendering the ester remarkably stable to basic, nucleophilic, and reducing conditions. This stability is a key strategic advantage, allowing for a wide array of chemical manipulations on other parts of the molecule without compromising the protected acid.

The true power of the t-butyl ester lies in its role within orthogonal protecting group strategies .[1][2][3] In complex syntheses, such as solid-phase peptide synthesis (SPPS), multiple functional groups require protection. An orthogonal strategy allows for the selective removal of one type of protecting group in the presence of others.[2] The t-butyl group is a key component in two of the most prevalent orthogonal schemes:

  • Fmoc/tBu Strategy: In this widely used approach for peptide synthesis, the N-terminus of the amino acid is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while acid-sensitive side chains (like those of aspartic acid, glutamic acid, and tyrosine) are protected with t-butyl ethers or esters.[1][4][5] The Fmoc group can be removed with a mild base (e.g., piperidine) to allow for peptide chain elongation, leaving the t-butyl groups intact. The t-butyl groups are then removed simultaneously in the final step with a strong acid like trifluoroacetic acid (TFA).[1][5]

  • Cbz/tBu Strategy: This strategy employs the carboxybenzyl (Cbz or Z) group for amine protection, which is stable to acidic conditions but is cleaved by hydrogenolysis.[1] The t-butyl ester, conversely, is stable to hydrogenolysis but readily removed by acid.[1] This differential lability allows for the selective deprotection of either the amine or the carboxylic acid, providing flexibility in the synthetic route.[1]

The strategic deployment of t-butyl esters, therefore, enables chemists to orchestrate complex synthetic sequences with high precision and control, which is particularly crucial in the development of pharmaceuticals and other intricate molecular systems.[6][7][8]

Quantitative Data on Stability and Lability

The efficacy of a protecting group is defined by its stability under various conditions and the efficiency of its removal. The t-butyl ester exhibits a distinct profile that is summarized below.

ConditionReagent/EnvironmentStability of t-Butyl EsterTypical Application/Comment
Basic Conditions Piperidine (20% in DMF)StableFmoc group deprotection in SPPS.[1][5]
KOH, NaOH (aqueous)Generally StableResistant to saponification under typical conditions due to sterics.[9]
Nucleophilic Conditions Amines, HydrazinesStableAllows for amide bond formation at other sites.
Reductive Conditions H₂, Pd/C (Hydrogenolysis)StableOrthogonal to Cbz and Benzyl ether deprotection.[1]
LiAlH₄, NaBH₄StableAllows for reduction of other functional groups.[10]
Acidic Conditions Trifluoroacetic Acid (TFA)Labile (Cleaved)Standard deprotection in Fmoc/tBu SPPS.[11][12]
HCl, H₂SO₄, H₃PO₄Labile (Cleaved)Strong Brønsted acids are effective.[13][14][15]
Lewis Acids (e.g., ZnBr₂)Labile (Cleaved)Offers an alternative to strong protic acids.
Formic AcidLabile (Cleaved)Suitable for use on sensitive substrates like β-lactams.[15]
Thermal Conditions Heat (e.g., 100-150 °C)Labile (Cleaved)Thermolytic cleavage is possible, often in specific solvents.[16]

Experimental Protocols

Detailed and reliable experimental procedures are critical for the successful implementation of protecting group strategies. Below are generalized protocols for the protection of carboxylic acids as t-butyl esters and their subsequent deprotection.

Protocol 1: Synthesis of t-Butyl Esters (Protection)

There are several methods for the formation of t-butyl esters, with the choice depending on the substrate and scale.[17][18][19][20]

Method A: Acid-Catalyzed Addition to Isobutylene (B52900)

This method is effective for a range of carboxylic acids.

  • Reagents: Carboxylic acid, Dichloromethane (DCM) or another suitable solvent, Isobutylene (liquefied or as a gas), Strong acid catalyst (e.g., concentrated H₂SO₄ or triflic acid).[20]

  • Procedure:

    • Dissolve the carboxylic acid in a suitable solvent (e.g., DCM) in a pressure-resistant vessel and cool the solution (e.g., to -20 °C or -78 °C).[20]

    • Add a condensed, pre-cooled amount of isobutylene to the solution.

    • Slowly add a catalytic amount of a strong acid (e.g., conc. H₂SO₄).

    • Seal the vessel and allow the reaction to stir at room temperature. The reaction progress can be monitored by TLC or LC-MS.

    • Upon completion, cool the vessel before opening. Quench the reaction by adding a mild base (e.g., saturated NaHCO₃ solution).

    • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation if necessary.[1]

Method B: Using Di-tert-butyl Dicarbonate (B1257347) (Boc₂O)

This method is often used for amino acids and other sensitive substrates.

  • Reagents: Carboxylic acid, Di-tert-butyl dicarbonate (Boc₂O), 4-(Dimethylamino)pyridine (DMAP), Suitable solvent (e.g., THF, DCM).

  • Procedure:

    • Dissolve the carboxylic acid in the chosen solvent.

    • Add Boc₂O (typically 1.1-1.5 equivalents) and a catalytic amount of DMAP.

    • Stir the reaction at room temperature. The evolution of CO₂ is often observed.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with a weak acid (e.g., 1M HCl) to remove DMAP, then with water and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to yield the t-butyl ester.

Protocol 2: Cleavage of t-Butyl Esters (Deprotection)

The most common method for t-butyl ester deprotection is acidolysis, particularly with TFA.[11]

  • Reagents: t-Butyl protected compound, Trifluoroacetic acid (TFA), Dichloromethane (DCM) as a co-solvent.

  • Procedure:

    • Dissolve the t-butyl ester in DCM. The concentration is typically in the range of 0.1-0.5 M.

    • Add TFA to the solution. A common mixture is 25-50% TFA in DCM (v/v).[12][21] For complete deprotection in peptide synthesis, neat TFA (e.g., 95% TFA with scavengers) is often used.[12]

    • Stir the reaction mixture at room temperature. The reaction is typically complete within 1 to 5 hours.[11][21]

    • Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

    • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.

    • The resulting crude carboxylic acid can often be used directly or purified by precipitation, crystallization, or chromatography.[11]

Visualization of Mechanisms and Workflows

Mechanism of Acid-Catalyzed Deprotection

The cleavage of a t-butyl ester under acidic conditions, such as with TFA, proceeds through an AAL1-type mechanism. The reaction is initiated by protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl carbocation. This carbocation is then quenched, typically by deprotonation to form isobutylene gas.[11][15][22]

Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of t-Butyl Cation cluster_step3 Step 3: Formation of Isobutylene Ester R-CO-O-tBu ProtonatedEster R-C(=O+H)-O-tBu Ester->ProtonatedEster + H+ CarboxylicAcid R-COOH ProtonatedEster->CarboxylicAcid Cleavage tBu_cation (CH₃)₃C⁺ ProtonatedEster->tBu_cation H_plus H+ Isobutylene CH₂=C(CH₃)₂ (gas) tBu_cation->Isobutylene - H+

Caption: Mechanism of t-butyl ester cleavage under acidic conditions.

Orthogonal Synthesis Workflow (Fmoc/tBu Strategy)

The following diagram illustrates the logical flow of an orthogonal deprotection strategy in peptide synthesis, highlighting the selective removal of Fmoc and t-butyl protecting groups.

Orthogonal_Workflow cluster_elongation Peptide Chain Elongation Cycle Start Start: Resin-Bound Amino Acid Fmoc-NH-CHR-CO- O-tBu Fmoc_Deprotection Step 1: Fmoc Deprotection Reagent: Piperidine (Base) Start->Fmoc_Deprotection Result1 Free Amine Generated H₂N-CHR-CO- O-tBu remains Fmoc_Deprotection->Result1 Selective Removal Coupling Step 2: Coupling Add next Fmoc-AA-OH Result1->Coupling Result2 Elongated Peptide Fmoc-AA-NH-CHR-CO- O-tBu remains Coupling->Result2 Result2->Fmoc_Deprotection Repeat Cycle Final_Cleavage Final Step: Cleavage and Global Deprotection Reagent: TFA (Acid) Result2->Final_Cleavage After final cycle Final_Product Final Product: Free Peptide H₂N-Peptide-COOH Final_Cleavage->Final_Product

Caption: Workflow of Fmoc/tBu orthogonal strategy in solid-phase peptide synthesis.

Conclusion

The t-butyl ester protecting group is an indispensable tool in modern organic synthesis. Its robust stability to a wide range of reagents, combined with its clean and efficient removal under acidic conditions, provides chemists with a high degree of control and flexibility. As a key component of powerful orthogonal strategies, the t-butyl ester facilitates the construction of complex molecules, from peptides to natural products and novel pharmaceuticals. A thorough understanding of its properties and associated experimental protocols is, therefore, essential for professionals in the field of chemical and pharmaceutical development.

References

An In-depth Technical Guide to N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester)

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2093152-79-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester), a versatile heterotrifunctional PEG linker. This document is intended to serve as a valuable resource for researchers in the fields of bioconjugation, drug delivery, and proteomics.

Core Chemical Information

N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) is a branched polyethylene (B3416737) glycol (PEG) derivative with a central nitrogen atom. This unique 3-arm structure features a terminal azide (B81097) (-N₃) group on one arm and two tert-butyl ester (-C(O)O-t-Bu) groups on the other two arms.[1] The azide group serves as a reactive handle for "click chemistry," enabling efficient and specific conjugation to alkyne- or cyclooctyne-containing molecules.[2][3] The tert-butyl ester groups are protecting groups for carboxylic acids, which can be deprotected under mild acidic conditions to reveal carboxyl functionalities.[1][4]

The PEG spacers enhance the solubility and reduce the immunogenicity of conjugates, making this linker particularly suitable for biological applications.[5]

Quantitative Data Summary

The following table summarizes the key quantitative data for N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester).

PropertyValueReferences
CAS Number 2093152-79-3[1][6]
Molecular Formula C₄₀H₇₈N₄O₁₆[1][7]
Molecular Weight 871.1 g/mol [1]
Purity Typically >96% or >98%[7]
Appearance Solid powderN/A
Solubility DMSO, DCM, DMF[1]
Storage Condition -20°C[1][8]

Proposed Synthesis Protocol

Conceptual Synthesis Workflow

The proposed synthesis involves the key steps of synthesizing the PEG arms with the desired functionalities, followed by a central branching reaction.

G A Synthesis of Azido-PEG4-amine D Coupling of Azido-PEG4-amine with two equivalents of activated PEG4-t-butyl ester acid A->D B Synthesis of PEG4-t-butyl ester acid C Activation of PEG4-t-butyl ester acid (e.g., NHS ester formation) B->C C->D E Purification of N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) D->E

Caption: Proposed synthetic workflow for N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester).

Detailed Experimental Steps (Proposed)

Step 1: Synthesis of Mono-functionalized PEG Arms

  • Azido-PEG4-amine: This can be synthesized from commercially available HO-PEG4-NH₂ by tosylation of the hydroxyl group followed by substitution with sodium azide.

  • PEG4-t-butyl ester acid: This can be prepared by reacting HO-PEG4-COOH with tert-butanol (B103910) in the presence of a strong acid catalyst.

Step 2: Activation of the Carboxyl Group

  • Dissolve PEG4-t-butyl ester acid (2.2 equivalents) in anhydrous dichloromethane (B109758) (DCM).

  • Add N-hydroxysuccinimide (NHS) (2.2 equivalents) and N,N'-dicyclohexylcarbodiimide (DCC) (2.2 equivalents).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Evaporate the solvent to obtain the crude NHS ester of PEG4-t-butyl ester.

Step 3: Coupling Reaction

  • Dissolve Azido-PEG4-amine (1 equivalent) in anhydrous DCM.

  • Add the crude NHS ester of PEG4-t-butyl ester (2.2 equivalents) to the solution.

  • Add triethylamine (B128534) (3 equivalents) as a base.

  • Stir the reaction mixture at room temperature overnight.

Step 4: Purification

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of methanol (B129727) in DCM to yield the final product, N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester).

Applications and Experimental Protocols

This branched PEG linker is primarily utilized in the development of complex bioconjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[2][3][10][11]

Application in Antibody-Drug Conjugates (ADCs)

In ADC development, this linker can be used to attach a cytotoxic payload to an antibody. The azide group allows for conjugation to an alkyne-modified payload, and the deprotected carboxyl groups can be used for further modifications or to enhance solubility.

G cluster_0 Payload Modification cluster_1 Linker Conjugation cluster_2 Antibody Conjugation A Alkyne-modified Cytotoxic Payload C Click Chemistry (CuAAC) [Payload-Alkyne + Linker-Azide] A->C B N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) B->C D Payload-Linker Conjugate C->D F Deprotection of t-butyl esters (Acidic Hydrolysis) D->F E Antibody H Conjugation to Antibody Lysine Residues E->H G Activation of Carboxyl Groups (e.g., NHS ester formation) F->G G->H I Purified ADC H->I

Caption: General workflow for ADC synthesis using the linker.

This protocol describes the conjugation of the azide-linker to an alkyne-modified molecule.

  • Preparation of Catalyst Stock Solutions:

    • 50 mM Copper(II) Sulfate (CuSO₄) in deionized water.

    • 50 mM Sodium Ascorbate (B8700270) in deionized water (prepare fresh).

    • 10 mM Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified molecule and N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) in a suitable solvent (e.g., DMSO/water mixture).

    • Add THPTA to a final concentration of 1 mM.

    • Add CuSO₄ to a final concentration of 0.1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 1 mM.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.

  • Purification: Purify the conjugate using an appropriate method, such as size-exclusion chromatography or reverse-phase HPLC.

Application in PROTACs

In PROTAC development, this linker can connect a protein-of-interest (POI) binding ligand to an E3 ligase ligand. The trifunctional nature of the linker offers opportunities for creating more complex PROTAC architectures.

G cluster_0 Step 1: Click Chemistry cluster_1 Step 2: Deprotection & Amide Coupling POI Protein of Interest (POI) Binding Ligand (Alkyne-modified) Click POI Ligand + Linker POI->Click E3 E3 Ligase Ligand (Amine-functionalized) Coupling Amide Bond Formation E3->Coupling Linker N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) Linker->Click Product1 POI-Linker Conjugate Click->Product1 Deprotection Deprotection of t-butyl esters Product1->Deprotection Deprotection->Coupling PROTAC Final PROTAC Molecule Coupling->PROTAC

Caption: Logical steps for assembling a PROTAC using the linker.

This protocol describes the removal of the tert-butyl protecting groups to reveal the carboxylic acids.

  • Reaction Setup:

    • Dissolve the t-butyl ester-containing compound in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

  • Incubation:

    • Stir the solution at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Evaporate the DCM and TFA under reduced pressure.

    • Co-evaporate with toluene (B28343) to remove residual TFA.

    • The resulting carboxylic acid can be used in the next step without further purification.

Safety and Handling

For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier. As a general precaution, handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) is a valuable and versatile tool for researchers in drug development and bioconjugation. Its unique 3-arm structure, combined with the orthogonal reactivity of its functional groups, provides a powerful platform for the construction of complex and well-defined biomolecules. This guide provides essential technical information and experimental protocols to facilitate its effective use in the laboratory.

References

The Core of Innovation: An In-depth Technical Guide to 3-Arm PEG Linkers for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced drug delivery, the architecture of linker technology plays a pivotal role in the efficacy and safety of therapeutic conjugates. Among these, 3-arm polyethylene (B3416737) glycol (PEG) linkers have emerged as a superior platform, offering distinct advantages over their linear counterparts.[1][2] Their unique branched structure, originating from a central core molecule like glycerol (B35011), provides a versatile scaffold for the attachment of multiple drug molecules, enhancing drug loading capacity and improving the overall pharmacokinetic profile of the conjugate.[3][4][5] This guide provides a comprehensive technical overview of 3-arm PEG linkers, encompassing their synthesis, characterization, and applications in drug delivery, with a focus on quantitative data and detailed experimental methodologies.

Advantages of 3-Arm PEG Linkers

The trifurcated design of 3-arm PEG linkers offers a multitude of benefits in the design of drug delivery systems:

  • Increased Drug-to-Antibody Ratio (DAR): In the context of antibody-drug conjugates (ADCs), 3-arm linkers enable the attachment of a higher number of drug molecules per antibody, which can lead to enhanced potency.[6][7]

  • Improved Solubility: The inherent hydrophilicity of PEG, combined with the linker's architecture, significantly enhances the solubility of hydrophobic drug molecules, facilitating formulation and administration.[8][]

  • Enhanced Pharmacokinetics: The increased hydrodynamic volume of conjugates with 3-arm PEG linkers leads to reduced renal clearance and a prolonged circulation half-life, allowing for sustained drug exposure.[8][10]

  • Reduced Immunogenicity: The flexible PEG chains can effectively shield the drug and the targeting moiety from the immune system, thereby reducing the potential for an immunogenic response.[5]

Synthesis and Characterization

The synthesis of 3-arm PEG linkers typically involves the ethoxylation of a central trifunctional core molecule, such as glycerol.[3][4] The terminal hydroxyl groups of the resulting 3-arm PEG can then be activated with various functional groups (e.g., NHS esters, maleimides) to facilitate conjugation with drugs or targeting ligands.[5]

Key Characterization Techniques

A thorough characterization of 3-arm PEG linkers and their conjugates is crucial to ensure quality, consistency, and performance.

Technique Purpose References
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the structure, purity, and functionalization of the PEG linker and to determine the extent of drug conjugation.[11][12]
Mass Spectrometry (MS) To determine the molecular weight and polydispersity of the PEG linker and to confirm the successful conjugation of the drug.[13][14]
High-Performance Liquid Chromatography (HPLC) To assess the purity of the PEG linker and the final conjugate, and to separate and quantify different species in a mixture.[14]
Dynamic Light Scattering (DLS) To measure the hydrodynamic radius of the conjugate, providing insights into its size and potential in vivo behavior.

Applications in Drug Delivery

The unique properties of 3-arm PEG linkers make them highly suitable for a variety of drug delivery applications, most notably in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy.[6][7] By attaching potent cytotoxic drugs to a monoclonal antibody via a 3-arm PEG linker, it is possible to achieve targeted delivery of the therapeutic payload to cancer cells while minimizing systemic toxicity.

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance of drug conjugates utilizing multi-arm PEG linkers.

Table 1: In Vitro Cytotoxicity of Affibody-Drug Conjugates with PEG Linkers
ConjugatePEG Molecular Weight (kDa)IC50 (nM)Fold Reduction in Cytotoxicity (vs. no PEG)Reference
ZHER2-SMCC-MMAE (HM)01.21[10]
ZHER2-PEG4K-MMAE (HP4KM)45.44.5[10]
ZHER2-PEG10K-MMAE (HP10KM)1027.022.5[10]
Table 2: Pharmacokinetic Parameters of Affibody-Drug Conjugates with PEG Linkers
ConjugatePEG Molecular Weight (kDa)Half-life (t1/2) (min)Fold Increase in Half-life (vs. no PEG)Reference
ZHER2-SMCC-MMAE (HM)019.61[10]
ZHER2-PEG4K-MMAE (HP4KM)449.02.5[10]
ZHER2-PEG10K-MMAE (HP10KM)10219.511.2[10]
Table 3: In Vivo Off-Target Toxicity of Affibody-Drug Conjugates
CompoundMaximum Tolerable Dosage (MTD) (mg/kg)Survival Rate at Indicated DoseReference
Free MMAE< 5.0Not specified[10]
ZHER2-SMCC-MMAE (HM)5.0100%[10]
ZHER2-PEG4K-MMAE (HP4KM)10.0100%[10]
ZHER2-PEG10K-MMAE (HP10KM)20.0100%[10]
Table 4: Properties of Multiarm PEG-Dihydroartemisinin (DHA) Conjugates
ConjugateDrug Loading (wt%)Water Solubility of Conjugate (mg/mL)Fold Increase in DHA SolubilityHalf-life (t1/2) (h)Fold Increase in Half-life (vs. DHA)
DHA-< 0.110.41
8armPEG20K-DHA8.14199.8~19982.35.75
8armPEG40K-DHA4.45289.0~28906.716.75
4armPEG40K-DHA2.82213.5~2135Not ReportedNot Reported

Data synthesized from a study on multiarm PEG-DHA conjugates.[8]

Experimental Protocols

Protocol 1: Synthesis of a 3-Arm PEG-NHS Ester

This protocol describes a general method for the synthesis of a 3-arm PEG-NHS ester, a common intermediate for conjugating to amine-containing molecules.

Materials:

  • 3-Arm PEG-OH (e.g., from a glycerol core)

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Anhydrous Pyridine (B92270)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl ether

  • Argon or Nitrogen gas

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the 3-arm PEG-OH in anhydrous DCM.

  • Activation: To the stirred solution, add DSC (1.5 equivalents per hydroxyl group) and anhydrous pyridine (1.5 equivalents per hydroxyl group).

  • Reaction: Allow the reaction to stir at room temperature for 24 hours. Monitor the reaction progress by TLC or HPLC.

  • Concentration: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Precipitation: Dissolve the crude product in a minimal amount of DCM and precipitate by adding it dropwise to a large volume of cold, stirring diethyl ether.

  • Isolation: Collect the white precipitate by vacuum filtration and wash it several times with cold diethyl ether.

  • Drying: Dry the purified 3-arm PEG-NHS ester under vacuum to remove any residual solvent.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR and HPLC.

Protocol 2: Conjugation of a 3-Arm PEG-NHS Ester to a Protein

This protocol outlines a general procedure for the PEGylation of a protein using a pre-activated 3-arm PEG-NHS ester.

Materials:

  • Protein with accessible primary amines (e.g., lysine (B10760008) residues)

  • 3-Arm PEG-NHS ester

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography or ion-exchange chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer at a suitable concentration (e.g., 1-10 mg/mL).

  • PEGylation Reaction: Add the 3-arm PEG-NHS ester to the protein solution. The molar ratio of PEG to protein will need to be optimized for the specific protein and desired degree of PEGylation, but a starting point is a 5- to 20-fold molar excess of the PEG reagent.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM.

  • Purification: Remove the unreacted PEG and other byproducts by purifying the reaction mixture using an appropriate chromatography technique.

  • Characterization: Analyze the purified PEGylated protein using SDS-PAGE to visualize the increase in molecular weight, and use mass spectrometry to determine the degree of PEGylation.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow Experimental Workflow for 3-Arm PEG Drug Conjugate cluster_synthesis Synthesis & Activation cluster_conjugation Conjugation cluster_purification Purification & Characterization cluster_evaluation In Vitro / In Vivo Evaluation synthesis Synthesis of 3-Arm PEG-OH (e.g., from Glycerol Core) activation Activation of Terminal -OH (e.g., to NHS Ester) synthesis->activation conjugation Conjugation Reaction activation->conjugation drug Drug Molecule / Antibody drug->conjugation purification Purification (e.g., SEC, IEX) conjugation->purification characterization Characterization (NMR, MS, HPLC, DLS) purification->characterization in_vitro In Vitro Studies (Cytotoxicity, Stability) characterization->in_vitro in_vivo In Vivo Studies (Pharmacokinetics, Efficacy) in_vitro->in_vivo

Caption: A streamlined workflow for the development of 3-arm PEG drug conjugates.

logical_relationships Design Considerations for 3-Arm PEG Linkers cluster_properties Inherent Properties cluster_advantages Resulting Advantages cluster_outcomes Therapeutic Outcomes central_concept 3-Arm PEG Linker branched Branched Architecture central_concept->branched hydrophilic Hydrophilic Nature central_concept->hydrophilic drug_loading Increased Drug Loading branched->drug_loading pk Improved Pharmacokinetics branched->pk immunogenicity Reduced Immunogenicity branched->immunogenicity solubility Enhanced Solubility hydrophilic->solubility hydrophilic->immunogenicity efficacy Improved Efficacy drug_loading->efficacy solubility->efficacy pk->efficacy safety Enhanced Safety pk->safety immunogenicity->safety

Caption: Logical relationships between the properties and benefits of 3-arm PEG linkers.

signaling_pathway Cellular Uptake and Intracellular Trafficking of PEGylated Conjugates extracellular Extracellular Space cell_membrane Cell Membrane intracellular Intracellular Space conjugate 3-Arm PEG Drug Conjugate receptor Cell Surface Receptor conjugate->receptor endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Early Endosome endocytosis->endosome late_endosome Late Endosome endosome->late_endosome lysosome Lysosome late_endosome->lysosome drug_release Drug Release lysosome->drug_release cytosol Cytosol drug_release->cytosol target Intracellular Target (e.g., DNA, Microtubules) cytosol->target effect Therapeutic Effect (e.g., Apoptosis) target->effect

Caption: Generalized pathway of cellular uptake and action for PEGylated drug conjugates.

Conclusion

3-arm PEG linkers represent a significant advancement in the field of drug delivery, offering a robust and versatile platform for the development of next-generation therapeutics. Their unique architecture provides a clear advantage in terms of drug loading, solubility, and pharmacokinetic properties. As our understanding of the intricate interplay between linker design and biological response continues to grow, 3-arm PEG linkers are poised to play an increasingly important role in the creation of more effective and safer medicines. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this innovative technology.

References

Fundamentals of Click Chemistry for Protein Modification: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Click chemistry, a concept first introduced by K.B. Sharpless, describes a class of chemical reactions that are modular, wide in scope, high-yielding, and generate only inoffensive byproducts.[1][2][3] In the context of biological systems, these reactions are often bioorthogonal, meaning they proceed selectively and rapidly under physiological conditions without interfering with native biological processes.[4][5] This powerful combination of efficiency and specificity has made click chemistry an indispensable tool for the site-specific modification of proteins, enabling researchers to label, image, and track proteins in complex biological environments, and to construct novel biomaterials and therapeutics.[4][5][6]

This guide provides an in-depth overview of the core principles of click chemistry, details the most prevalent reaction types used for protein modification, presents quantitative data for comparison, and offers generalized experimental protocols for their application.

Core Principles of Click Chemistry in Bioconjugation

For a reaction to be considered a "click" reaction suitable for protein modification, it must adhere to a stringent set of criteria:[2][3]

  • High Efficiency and Yield: The reaction must proceed to completion or near completion, even with biomolecules at low concentrations in aqueous environments.[7]

  • Bioorthogonality: The reacting functional groups (e.g., azides, alkynes) must be mutually reactive only with each other and inert to the vast array of functional groups present in biological systems, such as amines and thiols.[5][8][9]

  • Mild Reaction Conditions: The reaction must be performable under physiological conditions, including neutral pH, aqueous solvents, and ambient temperature, to preserve the protein's structure and function.[10][11]

  • Favorable Kinetics: The reaction should be rapid to allow for the timely labeling of dynamic biological processes.[12]

  • Formation of a Stable Linkage: The resulting covalent bond (e.g., a triazole ring) must be stable under physiological conditions.[1]

  • Inoffensive and Easily Removable Byproducts: The reaction should not generate byproducts that are toxic to biological systems.[13]

Key Click Chemistry Reactions for Protein Modification

Three main classes of click reactions have become the workhorses for protein modification: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation.[13]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most prominent example of click chemistry, involving a copper(I)-catalyzed reaction between a terminal alkyne and an azide (B81097) to exclusively form a stable 1,4-disubstituted 1,2,3-triazole.[1][9] The copper catalyst significantly accelerates the reaction, allowing it to proceed efficiently under biocompatible conditions.[14] While highly effective, the potential cytotoxicity of copper has been a concern for in vivo applications, though the use of copper-chelating ligands can mitigate this issue and protect the target protein from oxidative damage.[7][15][16]

CuAAC_Mechanism cluster_reactants Reactants cluster_products Product Protein_Azide Protein-N₃ (Azide) catalyst Cu(I) Catalyst (e.g., CuSO₄ + Ascorbate) Protein_Azide->catalyst + Probe_Alkyne Probe-C≡CH (Terminal Alkyne) Probe_Alkyne->catalyst + Conjugate Protein-Triazole-Probe catalyst->Conjugate Forms stable 1,2,3-triazole linkage

Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the issue of copper toxicity, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[4] This reaction is also known as "copper-free click chemistry".[1] It utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) which reacts spontaneously with an azide without the need for a metal catalyst.[17][] The high ring strain of the cyclooctyne provides the necessary activation energy for the reaction to proceed rapidly at physiological temperatures, making SPAAC highly suitable for labeling proteins on and inside living cells.[][19][20]

SPAAC_Mechanism cluster_reactants Reactants cluster_products Product Protein_Azide Protein-N₃ (Azide) reaction_arrow Catalyst-Free (Driven by Ring Strain) Protein_Azide->reaction_arrow + Probe_Cyclooctyne Probe-Cyclooctyne (e.g., DBCO) Probe_Cyclooctyne->reaction_arrow + Conjugate Protein-Triazole-Probe reaction_arrow->Conjugate

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The IEDDA reaction is an exceptionally fast bioorthogonal reaction, proceeding with kinetics that are orders of magnitude faster than many other click reactions.[21] It typically involves the cycloaddition of an electron-poor diene, most commonly a tetrazine, with an electron-rich dienophile, such as a strained trans-cyclooctene (B1233481) (TCO) or norbornene.[12][22][23] The reaction is catalyst-free and releases dinitrogen gas as its only byproduct.[12] Its remarkable speed makes it ideal for labeling low-abundance proteins and for in vivo imaging applications where rapid signal generation is crucial.[21][24]

IEDDA_Mechanism cluster_reactants Reactants cluster_products Products Protein_TCO Protein-Dienophile (e.g., TCO) reaction_arrow [4+2] Cycloaddition (Catalyst-Free) Protein_TCO->reaction_arrow + Probe_Tetrazine Probe-Diene (Tetrazine) Probe_Tetrazine->reaction_arrow + Conjugate Protein-Dihydropyridazine-Probe N2_gas N₂ Gas reaction_arrow->Conjugate reaction_arrow->N2_gas +

Caption: Mechanism of Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction.

Quantitative Data and Comparison

The choice of click reaction often depends on the specific application, governed by factors like required reaction speed, biocompatibility, and the chemical nature of the probe to be attached.

Table 1: Comparison of Key Click Chemistry Reactions
FeatureCuAACSPAACIEDDA
Bioorthogonality Good (Azide/Alkyne)Excellent (Azide/Cyclooctyne)Excellent (Tetrazine/Alkene)
Catalyst Required Yes (Copper I)[9]No[]No[23]
Biocompatibility Good (potential Cu toxicity)[14]Excellent[17]Excellent[21]
Reaction Speed Moderate to FastModerate to FastVery Fast to Ultrafast[21]
Byproducts None (in main reaction)NoneN₂ gas[12]
Handle Stability Azides/Alkynes are very stableAzides are stable; cyclooctynes can be less stableTetrazines can have limited stability in vivo
Typical Use Case In vitro conjugation, fixed cells, material science[15]Live-cell labeling, in vivo studies[25][26]In vivo imaging, labeling low-abundance targets[24]
Table 2: Second-Order Rate Constants (k₂) for Various Click Reactions

The reaction rate is a critical parameter, especially for in vivo studies or when labeling low-abundance targets.[12]

Reaction TypeReactantsRate Constant (k₂ in M⁻¹s⁻¹)Reference(s)
CuAAC Azide + Terminal Alkyne (with ligand)10 - 100[14]
SPAAC Azide + Cyclooctyne (various derivatives)up to 0.96[27]
IEDDA Tetrazine + Norbornene~1.9[21]
IEDDA Tetrazine + trans-Cyclooctene (TCO)up to 10⁷[28]
Other 1,2-aminothiol + 2-cyanobenzothiazole (CBT)~10[12]
Other 1,2-aminothiol + TAMM>10,000[29]

Note: Rate constants can vary significantly based on the specific derivatives of the reactants, solvent, and temperature.

Experimental Protocols

Successful protein modification requires two key steps: the introduction of a bioorthogonal handle (azide, alkyne, etc.) into the target protein, followed by the click reaction with a probe molecule. Handles can be introduced site-specifically using techniques like unnatural amino acid (UAA) incorporation or enzymatic labeling.[5][30][31]

Experimental_Workflow cluster_step1 Step 1: Introduce Bioorthogonal Handle cluster_step2 Step 2: Perform Click Reaction UAA Unnatural Amino Acid (UAA) Incorporation via Genetic Code Expansion HandledProtein Protein with Handle (e.g., Protein-N₃) UAA->HandledProtein Enzymatic Enzymatic Labeling (e.g., LplA, Sortase) Enzymatic->HandledProtein Chemical Chemical Modification of native residues (less specific) Chemical->HandledProtein TargetProtein Target Protein TargetProtein->UAA TargetProtein->Enzymatic TargetProtein->Chemical ClickReaction CuAAC, SPAAC, or IEDDA HandledProtein->ClickReaction Probe Probe Molecule with Complementary Handle (e.g., Alkyne-Fluorophore) Probe->ClickReaction LabeledProtein Labeled Protein ClickReaction->LabeledProtein

Caption: General workflow for site-specific protein labeling using click chemistry.

Protocol 1: General Procedure for CuAAC on a Purified Protein

This protocol is adapted from procedures for bioconjugation using a copper(I) catalyst.[15][32][33]

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-modified protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

    • Prepare stock solutions of the azide-containing probe (e.g., fluorescent dye, biotin) in DMSO.

    • Prepare fresh stock solutions of copper(II) sulfate (B86663) (CuSO₄), a copper ligand (e.g., TBTA, BTTAA), and a reducing agent (e.g., sodium ascorbate).[32] Aminoguanidine can be included to intercept deleterious ascorbate (B8700270) byproducts.[7][15]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-protein and the azide-probe. A typical molar excess for the probe is 10-50 fold.

    • Add the copper ligand to the reaction mixture. A common ratio is five equivalents of ligand per copper ion.[16][32]

    • Add the CuSO₄ solution. Final concentrations are typically in the range of 50-200 µM.

    • Initiate the reaction by adding the sodium ascorbate solution (final concentration ~1-5 mM).

  • Incubation:

    • Gently mix the reaction and incubate at room temperature or 37°C for 1-4 hours. Reaction progress can be monitored by techniques like SDS-PAGE or mass spectrometry.

  • Purification:

    • Remove unreacted small molecules and the copper catalyst from the labeled protein using size exclusion chromatography, dialysis, or spin filtration.

Protocol 2: General Procedure for SPAAC on Live Cells

This protocol is for labeling cell-surface proteins modified with an azide handle.[19][26]

  • Cell Preparation and Handle Incorporation:

    • Culture cells under standard conditions.

    • Incorporate the azide-containing unnatural amino acid (e.g., p-azidophenylalanine) into the target cell-surface protein via genetic code expansion. This typically involves transfecting cells with plasmids for the target protein (containing an amber stop codon at the desired site) and the orthogonal aminoacyl-tRNA synthetase/tRNA pair.

    • Allow 24-48 hours for protein expression in media containing the unnatural amino acid.

  • Labeling Reaction:

    • Wash the cells gently with PBS or serum-free media to remove residual unincorporated amino acids.

    • Prepare a solution of the cyclooctyne-probe (e.g., DBCO-fluorophore) in cell culture medium. Final concentrations typically range from 10-100 µM.

    • Add the probe solution to the cells and incubate under normal culture conditions (37°C, 5% CO₂) for 30-60 minutes.

  • Washing and Analysis:

    • Wash the cells two to three times with PBS to remove the unreacted probe.

    • The cells are now ready for analysis by fluorescence microscopy, flow cytometry, or other downstream applications.

Protocol 3: General Procedure for IEDDA on a Purified Protein

This protocol describes the reaction between a TCO-modified protein and a tetrazine probe.

  • Reagent Preparation:

    • Prepare the TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

    • Dissolve the tetrazine-probe in a compatible solvent like DMSO to create a stock solution.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the TCO-protein with a small molar excess (typically 1.5-5 fold) of the tetrazine-probe.

    • The reaction initiates immediately upon mixing.

  • Incubation:

    • Due to the extremely fast kinetics, the reaction is often complete within minutes at room temperature. An incubation time of 5-30 minutes is generally sufficient.

  • Purification:

    • If necessary, remove the excess unreacted probe using standard protein purification techniques like size exclusion chromatography or spin filtration. For many applications, the high efficiency and small excess of probe may render this step unnecessary.

Conclusion

Click chemistry has fundamentally transformed the field of protein modification, providing a suite of powerful tools for chemists and biologists.[4][11] The reactions are characterized by their high efficiency, selectivity, and biocompatibility, enabling the precise installation of functional probes onto proteins for a wide range of applications.[10][13] From the robust and versatile CuAAC reaction to the copper-free SPAAC and the ultrafast IEDDA ligation, researchers have an expanding toolkit to choose from. As new click reactions are developed and existing ones are refined, their application in elucidating complex biological processes, developing novel diagnostics, and designing next-generation protein therapeutics will continue to grow.

References

An In-depth Technical Guide to the Chemical Synthesis of N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester), a heterobifunctional, three-arm PEG linker. This molecule is of significant interest in bioconjugation and drug delivery, owing to its azide (B81097) group, which allows for "click" chemistry, and its two t-butyl ester protected carboxyl groups, which can be deprotected to reveal reactive sites for further modification. The synthesis involves a multi-step process, beginning with commercially available starting materials and employing well-established chemical transformations.

Proposed Synthetic Route Overview

The synthesis of the target molecule can be envisioned in two main stages, starting from a central primary amine building block:

  • Synthesis of the core intermediate: This involves the double N-alkylation of a primary amine with a PEGylated reagent containing a t-butyl ester.

  • Introduction of the azido-PEG arm: The secondary amine of the core intermediate is then reacted with a PEGylated reagent that allows for the introduction of the azide functionality.

A detailed, step-by-step synthetic scheme is presented below.

Step 1: Synthesis of N-bis(PEG4-t-butyl ester)amine (Intermediate 1)

The first step involves the formation of the core structure by reacting a suitable amine with two equivalents of a PEGylated reagent containing a t-butyl ester. A common and effective strategy for N-alkylation is the reaction of an amine with an alkyl halide or a tosylated alcohol. In this proposed synthesis, we will utilize a tosylated PEG derivative for its high reactivity towards nucleophilic substitution by the amine.

Reaction Scheme:

This protocol is adapted from general procedures for the alkylation of amines with tosylated PEG derivatives.

  • Materials:

  • Procedure:

    • Dissolve Tos-PEG4-t-butyl ester (2.0 eq) in anhydrous DMF.

    • Add triethylamine (2.5 eq) to the solution to act as a base.

    • To this stirring solution, add a solution of ammonia (1.0 eq) in methanol (B129727) dropwise at room temperature.

    • Heat the reaction mixture to 60-70 °C and stir overnight under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane (B109758) (DCM) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to yield Intermediate 1.

ParameterValueReference
Molar Ratio (Tos-PEG4-t-butyl ester : NH3 : TEA)2 : 1 : 2.5General Alkylation Protocols
Reaction Temperature60-70 °CAdapted from similar reactions
Reaction Time12-18 hoursTypical for amine alkylations
SolventAnhydrous DMFCommon for PEG reactions
Expected Yield60-80%Based on analogous reactions

Step 2: Synthesis of N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) (Final Product)

The final step involves the alkylation of the secondary amine of Intermediate 1 with a PEGylated reagent that introduces the azide functionality. A common precursor for azido-PEG chains is a tosylated or mesylated PEG-alcohol, which is then converted to the azide. For this synthesis, we will directly use a pre-formed Azido-PEG4-tosylate.

Reaction Scheme:

This protocol is based on standard N-alkylation procedures.

  • Materials:

    • N-bis(PEG4-t-butyl ester)amine (Intermediate 1)

    • Azido-PEG4-tosylate (Starting Material 2)

    • Anhydrous Dimethylformamide (DMF)

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Dichloromethane (DCM)

    • Saturated aqueous ammonium (B1175870) chloride

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve Intermediate 1 (1.0 eq) in anhydrous DMF.

    • Carefully add sodium hydride (1.2 eq) portion-wise to the solution at 0 °C. The mixture will be stirred at this temperature for 30 minutes to form the corresponding amide anion.

    • Add a solution of Azido-PEG4-tosylate (1.1 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight under an inert atmosphere.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with dichloromethane (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the final product, N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester).

ParameterValueReference
Molar Ratio (Intermediate 1 : NaH : Azido-PEG4-tosylate)1 : 1.2 : 1.1General Alkylation Protocols
Reaction Temperature0 °C to Room TemperatureStandard for this type of alkylation
Reaction Time12-18 hoursTypical for N-alkylation
SolventAnhydrous DMFGood solvent for PEG reagents
Expected Yield50-70%Based on analogous reactions

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of the PEG chains, the t-butyl groups, and the characteristic signals for the methylene (B1212753) groups adjacent to the azide and the central nitrogen.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic azide stretch (~2100 cm⁻¹).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Visualizing the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Core Intermediate cluster_step2 Step 2: Introduction of Azido-PEG Arm SM1 Tos-PEG4-t-butyl ester Reaction1 N-Alkylation SM1->Reaction1 Ammonia Ammonia Ammonia->Reaction1 Intermediate1 N-bis(PEG4-t-butyl ester)amine Reaction1->Intermediate1 Yield: 60-80% Reaction2 N-Alkylation Intermediate1->Reaction2 SM2 Azido-PEG4-tosylate SM2->Reaction2 FinalProduct N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) Reaction2->FinalProduct Yield: 50-70%

Caption: Proposed two-step synthesis of the target molecule.

Conclusion

This technical guide provides a detailed, plausible synthetic route for N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester). The proposed pathway utilizes established chemical reactions and commercially available or readily synthesizable starting materials. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of medicinal chemistry, drug delivery, and materials science for the successful synthesis of this important PEG linker. As with any chemical synthesis, optimization of reaction conditions may be necessary to achieve the desired yields and purity.

Methodological & Application

Application Notes and Protocols for N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) is a versatile, three-arm polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation and drug delivery applications. Its unique structure features a terminal azide (B81097) group for "click" chemistry and two t-butyl ester-protected carboxylic acid moieties. This trifunctional architecture allows for the covalent attachment to alkyne-modified molecules via the azide group, while the latent carboxylic acids can be deprotected post-conjugation for further functionalization or to enhance the solubility and pharmacokinetic profile of the resulting conjugate.

The azide group is a key functional handle for participating in two highly efficient and bioorthogonal click chemistry reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] These reactions are renowned for their high yields, specificity, and compatibility with a wide range of functional groups, making them ideal for conjugating sensitive biomolecules.[2]

The branched PEG4 arms contribute to increased hydrodynamic volume, which can prolong the in vivo circulation time of bioconjugates and shield them from enzymatic degradation and immunogenic responses.[][4] This makes N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) an excellent candidate for the development of next-generation therapeutics such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and targeted drug delivery systems.[5][6]

Physicochemical Properties and Handling

A summary of the key physicochemical properties of N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) is provided in the table below.

PropertyValue
Molecular Formula C₄₀H₇₈N₄O₁₆
Molecular Weight 871.08 g/mol
Appearance Varies (typically a viscous oil or waxy solid)
Solubility Soluble in a wide range of organic solvents (e.g., DMSO, DMF, DCM) and has good water solubility.
Storage Store at -20°C for long-term stability.

Handling Precautions:

  • Handle in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Avoid inhalation of any vapors or direct contact with skin and eyes.

Applications in Click Chemistry

The terminal azide group of N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) allows for its participation in both copper-catalyzed and strain-promoted click chemistry reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regiospecific reaction that forms a stable 1,4-disubstituted triazole linkage between an azide and a terminal alkyne.[7] This reaction is widely used in bioconjugation due to its reliability and high yields.[2]

A generalized workflow for a CuAAC reaction is depicted below:

CuAAC_Workflow reagents Reagents - N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) - Alkyne-modified molecule - Copper(I) source (e.g., CuSO4/Sodium Ascorbate) - Ligand (e.g., THPTA) reaction CuAAC Reaction (e.g., Room Temperature, 1-4 h) reagents->reaction Mixing purification Purification (e.g., SEC, Dialysis) reaction->purification Crude Product product Purified Conjugate purification->product

Caption: General workflow for a CuAAC reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) to react with an azide.[8] The absence of a cytotoxic copper catalyst makes SPAAC particularly well-suited for applications in living systems and with sensitive biomolecules.[8]

The logical flow of a SPAAC reaction is illustrated in the following diagram:

SPAAC_Workflow reagents Reagents - N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) - Strained Alkyne (e.g., DBCO-modified molecule) reaction SPAAC Reaction (Physiological conditions) reagents->reaction Direct Mixing purification Purification (e.g., SEC, Dialysis) reaction->purification Crude Product product Purified Conjugate purification->product ADC_Pathway cluster_cell Target Cancer Cell receptor Tumor Antigen endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Fusion drug_release Drug Release lysosome->drug_release Cleavage apoptosis Apoptosis drug_release->apoptosis Induction ADC Antibody-Drug Conjugate ADC->receptor Binding

References

protocol for conjugating N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) to antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Protocol for Conjugating N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) to Antibodies

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a comprehensive protocol for the covalent conjugation of the heterobifunctional linker, N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester), to a monoclonal antibody (mAb). This linker is designed with a terminal azide (B81097) group for attachment to the antibody via click chemistry and two terminal t-butyl ester-protected carboxylic acid groups. These protected acid groups can be subsequently deprotected to serve as attachment points for various payloads, such as small molecule drugs, creating a final conjugate with a drug-to-antibody ratio (DAR) of 2 per linker.

The protocol outlines a four-stage process:

  • Antibody Modification: Introduction of alkyne functional groups onto the antibody by reacting lysine (B10760008) residues with an N-hydroxysuccinimide (NHS) ester of an alkyne.

  • Click Chemistry Conjugation: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to covalently link the azide-terminated PEG linker to the alkyne-modified antibody.

  • Deprotection: Removal of the t-butyl ester protecting groups from the conjugated linker to expose the terminal carboxylic acid functionalities.

  • Purification and Characterization: Purification of the final antibody conjugate and characterization of the linker-to-antibody ratio.

This method allows for precise control over the conjugation site and stoichiometry, leading to the production of well-defined and homogeneous antibody conjugates.

Data Presentation

The following table summarizes the expected quantitative outcomes at each stage of the conjugation process. These values are representative and may require optimization for specific antibodies and reaction conditions.

StageParameterTypical Value/RangeMethod of Analysis
Antibody Modification Degree of Labeling (DOL) of Alkyne2 - 8 alkynes/antibodyMALDI-TOF Mass Spectrometry
Click Chemistry Conjugation Efficiency> 90%SDS-PAGE, SEC-HPLC
Deprotection Deprotection Yield> 95%LC-MS
Final Conjugate Linker-to-Antibody Ratio (LAR)Correlates with initial DOLHydrophobic Interaction Chromatography (HIC), LC-MS
Final Conjugate Antibody Recovery> 80%UV-Vis Spectroscopy (A280)

Experimental Protocols

Protocol 1: Introduction of Alkyne Groups onto the Antibody

This protocol describes the modification of antibody lysine residues with an alkyne-PEG-NHS ester.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Alkyne-PEG4-NHS Ester (or similar NHS-alkyne linker)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, it must be purified. Exchange the antibody into PBS, pH 7.4 using a desalting column or dialysis.[1]

    • Adjust the antibody concentration to 2-5 mg/mL in PBS.[2]

    • Add 1/10th volume of 1 M sodium bicarbonate, pH 8.3 to the antibody solution to raise the pH for the NHS ester reaction.[3]

  • NHS-Alkyne Stock Solution Preparation:

    • Allow the Alkyne-PEG4-NHS Ester vial to equilibrate to room temperature before opening to prevent moisture condensation.[1]

    • Prepare a 10 mM stock solution by dissolving the NHS ester in anhydrous DMSO.[3][4]

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the 10 mM NHS-alkyne stock solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v).[5]

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[4]

  • Purification of Alkyne-Modified Antibody:

    • Remove the excess, unreacted NHS-alkyne reagent using a desalting column equilibrated with PBS, pH 7.4.[1]

    • Determine the concentration of the purified alkyne-modified antibody using a spectrophotometer at 280 nm.

    • Characterize the degree of labeling (DOL) using MALDI-TOF mass spectrometry.

Protocol 2: CuAAC Click Chemistry Conjugation

This protocol details the conjugation of the N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) to the alkyne-modified antibody.

Materials:

  • Alkyne-modified antibody (from Protocol 1)

  • N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester)

  • Copper(II) Sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

  • Sodium Ascorbate (B8700270)

  • Anhydrous DMSO

  • PBS, pH 7.4

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) in DMSO.

    • Prepare a 100 mM stock solution of CuSO4 in water.

    • Prepare a 200 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

  • Conjugation Reaction:

    • In a reaction tube, combine the alkyne-modified antibody with a 5- to 10-fold molar excess of the azide-PEG linker stock solution.

    • In a separate tube, pre-mix CuSO4 and THPTA in a 1:2 molar ratio to form the copper(I) catalyst complex. Let it stand for a few minutes.

    • Add the Cu(I)/THPTA complex to the antibody-linker mixture.

    • Initiate the reaction by adding sodium ascorbate.

    • Mix gently and incubate at room temperature for 1-4 hours, protected from light.

  • Purification of the Conjugate:

    • Purify the antibody-PEG conjugate using a size-exclusion chromatography (SEC) column to remove unreacted linker and catalyst components.

    • Monitor the elution profile at 280 nm and collect the fractions corresponding to the conjugated antibody.

    • Concentrate the purified conjugate using a centrifugal filter device with an appropriate molecular weight cutoff (e.g., 30 kDa).

Protocol 3: Deprotection of t-Butyl Esters

This protocol describes the removal of the t-butyl protecting groups to expose the terminal carboxylic acids.

Materials:

  • Purified antibody-PEG conjugate (from Protocol 2)

  • Trifluoroacetic Acid (TFA)

  • Scavengers (e.g., water, triisopropylsilane (B1312306) (TIS))

  • Dichloromethane (DCM) or other suitable solvent

  • Dialysis or desalting columns

Procedure:

  • Cleavage Cocktail Preparation:

    • Prepare a cleavage cocktail, for example: 95% TFA, 2.5% water, 2.5% TIS. Handle TFA in a fume hood with appropriate personal protective equipment.

  • Deprotection Reaction:

    • Lyophilize the purified antibody-PEG conjugate to remove water if necessary.

    • Resuspend the conjugate in the cleavage cocktail.

    • Incubate the reaction at room temperature for 1-2 hours.

  • Purification of the Final Conjugate:

    • Remove the TFA and scavengers by precipitation with cold ether or by evaporation under a stream of nitrogen.

    • Resuspend the deprotected conjugate in a suitable buffer (e.g., PBS, pH 7.4).

    • Immediately purify the final conjugate by dialysis or using desalting columns to exchange the buffer and remove residual cleavage reagents.

Protocol 4: Characterization of the Final Conjugate

Methods:

  • Concentration: Determine the final concentration of the antibody conjugate using UV-Vis spectroscopy at 280 nm.

  • Purity and Aggregation: Analyze the purity and presence of aggregates using size-exclusion chromatography (SEC-HPLC).

  • Linker-to-Antibody Ratio (LAR): Determine the average number of linkers per antibody using Hydrophobic Interaction Chromatography (HIC) or mass spectrometry (LC-MS) of the intact or reduced (light and heavy chain) conjugate.

  • Confirmation of Deprotection: Confirm the removal of the t-butyl groups by observing the expected mass shift using LC-MS.

Visualizations

experimental_workflow cluster_0 Stage 1: Antibody Modification cluster_1 Stage 2: Click Chemistry cluster_2 Stage 3: Deprotection cluster_3 Stage 4: Purification & Analysis A Native Antibody B Purification (Buffer Exchange) A->B C Add NHS-Alkyne (pH 8.3-8.5) B->C D Alkyne-Modified Antibody C->D E Add Azido-PEG-bis(tBu) & Cu(I) Catalyst D->E F Antibody-PEG(tBu) Conjugate E->F G Add TFA Cleavage Cocktail F->G H Final Deprotected Conjugate G->H I Purification (SEC/Dialysis) H->I J Characterization (LC-MS, HIC) I->J

Caption: Experimental workflow for the conjugation of the PEG linker to an antibody.

logical_relationship cluster_reactants Initial Components cluster_intermediates Reaction Intermediates Antibody Antibody (-NH2 groups) Alkyne_Ab Alkyne-Modified Antibody Antibody->Alkyne_Ab + NHS-Alkyne NHS_Alkyne NHS-Alkyne Linker NHS_Alkyne->Alkyne_Ab PEG_Linker N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) Protected_Conj Protected Antibody-PEG Conjugate PEG_Linker->Protected_Conj Alkyne_Ab->Protected_Conj + PEG_Linker (Click Chemistry) Final_Product Final Conjugate (Antibody-PEG-(COOH)2) Protected_Conj->Final_Product Deprotection (TFA)

References

Application Notes and Protocols for t-Butyl Ester Deprotection from PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) linkers are extensively utilized in drug delivery, bioconjugation, and materials science to enhance the solubility, stability, and pharmacokinetic properties of molecules. The incorporation of a t-butyl ester group within these linkers provides a convenient protecting group for a carboxylic acid functionality, which can be deprotected under specific conditions to allow for subsequent conjugation or to reveal the active form of a molecule. The selective and efficient cleavage of the t-butyl ester is a critical step in these multi-step synthetic processes.

This document provides detailed application notes and protocols for the deprotection of t-butyl esters from PEG linkers. It covers the most common acidic deprotection methods, discusses potential side reactions and their mitigation, and presents alternative deprotection strategies.

Deprotection Mechanisms and Key Considerations

The deprotection of t-butyl esters is most commonly achieved through acid-catalyzed hydrolysis. The mechanism involves the protonation of the ester oxygen, followed by the cleavage of the carbon-oxygen bond to form a stable tertiary carbocation (t-butyl cation) and the desired carboxylic acid.[1] The t-butyl cation can then be quenched by a nucleophile or eliminated as isobutylene (B52900) gas.[2]

Several factors must be considered to ensure efficient and clean deprotection:

  • Acid Strength and Concentration: The choice and concentration of the acid are critical. Stronger acids and higher concentrations generally lead to faster deprotection but may also increase the risk of side reactions and the cleavage of other acid-labile protecting groups.

  • Reaction Temperature and Time: Most deprotections are carried out at room temperature. The reaction progress should be monitored to determine the optimal time for completion, typically ranging from 30 minutes to a few hours.

  • Solvent: Dichloromethane (DCM) is a commonly used solvent due to its ability to dissolve both the PEG-linker conjugate and the acidic reagent.[3]

  • Scavengers: The highly reactive t-butyl cation generated during deprotection can lead to undesired side reactions, such as the alkylation of electron-rich amino acid residues (e.g., tryptophan and methionine).[4] Scavengers are added to the reaction mixture to trap the t-butyl cation and minimize these side products.

Acidic Deprotection Protocols

Trifluoroacetic acid (TFA) is the most widely used reagent for the deprotection of t-butyl esters due to its high efficiency and volatility, which simplifies its removal after the reaction.

Table 1: Comparison of TFA Concentrations for t-Butyl Ester Deprotection
TFA Concentration (% in DCM)Typical Reaction TimeYield (%)Purity (%)Notes
20%2 - 4 hours>90>95Milder conditions, suitable for substrates with other acid-sensitive groups.
50%1 - 2 hours>95>95A good balance between reaction speed and selectivity. Commonly used.
95% (neat TFA)30 - 60 minutes>95VariableVery fast but may lead to more side products, especially without scavengers.

Note: The data in this table is a synthesis of typical results reported in the literature. Actual results may vary depending on the specific substrate, PEG chain length, and reaction scale.

Experimental Protocol: TFA-Mediated Deprotection of a t-Butyl Ester from a PEG Linker

This protocol provides a general procedure for the deprotection of a t-butyl ester from a PEGylated compound using TFA in DCM.

Materials:

  • t-Butyl ester protected PEG-linker conjugate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Diethyl ether (for precipitation)

  • Round bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the t-butyl ester protected PEG-linker conjugate in anhydrous DCM (e.g., 10 mg/mL) in a round bottom flask.

  • Add TFA to the desired concentration (e.g., for a 50% TFA solution, add an equal volume of TFA to the DCM solution).

  • If the substrate contains sensitive residues prone to alkylation, add a scavenger such as TIS (typically 2.5-5% v/v).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours for 50% TFA).

  • Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of TFA, co-evaporate with toluene (B28343) (3 x 10 mL).

  • For purification, the crude product can be precipitated by dissolving the residue in a minimal amount of DCM and adding cold diethyl ether.

  • Alternatively, for neutralization, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.

Alternative Deprotection Methods

While TFA is highly effective, its strong acidity can be detrimental to sensitive substrates. Several alternative methods have been developed.

Table 2: Alternative Reagents for t-Butyl Ester Deprotection
ReagentSolventTypical ConditionsNotes
4M HCl in 1,4-Dioxane1,4-DioxaneRoom temperature, 1-4 hoursA strong acid alternative to TFA.
Aqueous Phosphoric AcidWater/Organic co-solventRoom temperature, variable timeA milder and more environmentally benign option.[5]
Zinc Bromide (ZnBr₂)DichloromethaneRoom temperature, variable timeA Lewis acid catalyst that can offer chemoselectivity.[6]
Thermal (Reagent-Free)Protic Solvents120-240°C, 15-40 minutesA continuous flow method that avoids the use of acidic reagents.[7]

Visualization of Workflows and Mechanisms

Diagram 1: Experimental Workflow for t-Butyl Ester Deprotection

G cluster_0 Reaction Setup cluster_1 Monitoring & Workup cluster_2 Purification dissolve Dissolve PEG-t-butyl ester in DCM add_tfa Add TFA and Scavenger (optional) dissolve->add_tfa react Stir at Room Temperature add_tfa->react monitor Monitor by TLC/LC-MS react->monitor evaporate Evaporate Solvent and excess TFA monitor->evaporate Reaction Complete precipitate Precipitate with Diethyl Ether evaporate->precipitate neutralize Neutralize with NaHCO3 evaporate->neutralize purified_product Purified Deprotected Product precipitate->purified_product neutralize->purified_product

Caption: A typical workflow for the deprotection of t-butyl esters from PEG linkers.

Diagram 2: Chemical Mechanism of TFA-Mediated t-Butyl Ester Deprotection

G cluster_0 Protonation cluster_1 Cleavage cluster_2 Quenching/Elimination PEG-linker-CO-O-tBu PEG-Linker-C(=O)O-tBu H+ H+ PEG-linker-CO-O-tBu->H+ Protonated_Ester PEG-Linker-C(=O+)HO-tBu H+->Protonated_Ester Carboxylic_Acid PEG-Linker-COOH Protonated_Ester->Carboxylic_Acid tBu_cation (CH3)3C+ Protonated_Ester->tBu_cation Isobutylene CH2=C(CH3)2 tBu_cation->Isobutylene Isobutylene->H+

Caption: The acid-catalyzed deprotection mechanism of a t-butyl ester.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Deprotection Insufficient acid strength or concentration.Increase TFA concentration (e.g., from 20% to 50%).
Too short reaction time.Extend the reaction time and monitor progress.
Steric hindrance from the PEG chain.Increase reaction time or consider gentle heating.
Side Product Formation Alkylation by the t-butyl cation.Add a scavenger such as TIS (2.5-5% v/v).
Cleavage of other acid-labile groups.Use milder conditions (e.g., lower TFA concentration, lower temperature).
Low Recovery of Product Product precipitation during workup.Use a different workup procedure; for example, if the product is water-soluble, avoid aqueous washes.
Adsorption to glassware.Silanize glassware before use, especially for "sticky" PEGylated compounds.

Conclusion

The deprotection of t-butyl esters from PEG linkers is a robust and efficient transformation when the appropriate conditions are chosen. TFA-mediated deprotection is the most common and reliable method, with the flexibility to adjust acid concentration and utilize scavengers to optimize for various substrates. For particularly sensitive molecules, alternative deprotection methods offer milder conditions. Careful monitoring and purification are key to obtaining the desired deprotected product in high yield and purity. These application notes and protocols provide a comprehensive guide for researchers to successfully perform this critical synthetic step.

References

Application Notes and Protocols for N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) in Antibody-Drug Conjugate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of the trifunctional linker, N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester), in the synthesis of antibody-drug conjugates (ADCs). This advanced linker enables the development of ADCs with a potentially high drug-to-antibody ratio (DAR) and favorable physicochemical properties, owing to its branched polyethylene (B3416737) glycol (PEG) structure.

Introduction

Antibody-drug conjugates are a promising class of cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic drugs. The linker molecule connecting the antibody and the drug is a critical component that influences the stability, solubility, pharmacokinetics, and efficacy of the ADC. N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) is a novel trifunctional linker designed to address key challenges in ADC development.

The azide (B81097) group provides a bioorthogonal handle for attachment to an alkyne-modified antibody via click chemistry. The two t-butyl ester-protected carboxylic acid arms allow for the subsequent conjugation of two drug molecules. The PEG4 spacers enhance hydrophilicity, which can mitigate aggregation and improve the pharmacokinetic profile of the ADC. Branched PEG linkers are particularly advantageous for increasing the drug-to-antibody ratio (DAR) without significantly impacting the stability of the antibody.[1][][3]

Properties of N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester)

PropertyValue
Molecular Formula C40H78N4O16
Molecular Weight 871.08 g/mol
Purity >96%
Solubility Soluble in DMSO, DCM, DMF
Storage -20°C

(Data sourced from supplier information.[4])

Advantages of Branched PEG Linkers in ADC Synthesis

The use of branched PEG linkers, such as N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester), offers several advantages in ADC development:

  • Higher Drug-to-Antibody Ratios (DAR): The branched structure allows for the attachment of multiple drug molecules per linker, enabling the synthesis of ADCs with higher DARs.[1][3] This can lead to enhanced potency, especially for targeting tumors with low antigen expression.[5]

  • Improved Hydrophilicity and Solubility: The PEG components increase the overall hydrophilicity of the ADC, which can help to solubilize hydrophobic drug payloads and reduce aggregation.[6][7]

  • Enhanced Pharmacokinetics: The hydrophilic PEG chains can create a "hydration shell" around the ADC, potentially reducing clearance rates and prolonging the circulation half-life.[1][7] Studies have shown that ADCs with PEG linkers exhibit slower plasma clearance.[8]

  • Reduced Immunogenicity: By masking the drug and linker from the immune system, PEGylation can reduce the potential for an immunogenic response.[7]

Illustrative Performance Data of ADCs with Branched PEG Linkers

Table 1: Impact of PEG Linker Length on ADC Clearance in Rats

LinkerClearance (mL/day/kg)
No PEG~15
PEG2~10
PEG4~7
PEG8~5
PEG12~5
PEG24~5
(Data adapted from Burke et al., 2017.[8])

Table 2: Comparison of Linear vs. Pendant PEG Linker Architecture on ADC Clearance (DAR 8)

Linker ArchitectureClearance (mL/day/kg)
Linear (L-PEG24)High
Pendant (P-(PEG12)2)Low
(Data adapted from research on trastuzumab-DM1 conjugates.[8])

Table 3: Illustrative in vitro Cytotoxicity of ADCs with Branched PEG Linkers

ADC ConstructTarget Cell LineIC50 (nM)
ADC with Linear Linker (DAR 4)HER2+ Breast Cancer10-20
ADC with Branched Linker (DAR 8)HER2+ Breast Cancer1-5
Non-targeting ADCHER2- Breast Cancer>1000
(Illustrative data based on general trends observed in ADC development.)

Experimental Protocols

The synthesis of an ADC using N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) involves a multi-step process. The following protocols provide detailed methodologies for each key stage.

Experimental Workflow

G cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Linker-Drug Conjugation cluster_2 Step 3: ADC Synthesis cluster_3 Step 4: Purification & Characterization A Antibody C Alkyne-modified Antibody A->C Conjugation B Alkyne-modification Reagent B->C I Final ADC C->I Click Chemistry (CuAAC or SPAAC) D N-(Azido-PEG4)-N- bis(PEG4-t-butyl ester) F Deprotection (TFA/DCM) D->F E Cytotoxic Drug G Activated Linker-Drug E->G Amide Coupling F->G H Azide-Linker-Drug H->I J Purified ADC I->J SEC/HIC K Characterization J->K DAR, Stability, Potency

Caption: Experimental workflow for ADC synthesis.

Protocol 1: Antibody Modification with an Alkyne Handle

This protocol describes the introduction of an alkyne group onto the antibody, which will serve as the attachment point for the azide-functionalized linker.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab, Cetuximab) in a suitable buffer (e.g., PBS, pH 7.4)

  • Alkyne-NHS ester (e.g., DBCO-NHS ester for copper-free click chemistry)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Purification column (e.g., size-exclusion chromatography (SEC) or protein A)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL.

  • Reagent Preparation: Dissolve the alkyne-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction: Add a 5-10 fold molar excess of the alkyne-NHS ester solution to the antibody solution. The final DMSO concentration should be below 10% (v/v) to avoid antibody denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • Purification: Remove the excess, unreacted alkyne-NHS ester by purifying the antibody using SEC or protein A affinity chromatography. Elute the modified antibody in a suitable buffer (e.g., PBS).

  • Characterization: Determine the concentration of the modified antibody using a UV-Vis spectrophotometer at 280 nm.

Protocol 2: Preparation of the Azide-Linker-Drug Moiety

This protocol details the deprotection of the t-butyl ester groups on the linker and the subsequent conjugation of the cytotoxic drug.

Materials:

  • N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester)

  • Cytotoxic drug with a primary or secondary amine (e.g., MMAE, DM1)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dimethylformamide (DMF)

  • Coupling reagents (e.g., HATU, HOBt)

  • Base (e.g., Diisopropylethylamine (DIPEA))

  • Reverse-phase HPLC for purification

Procedure:

  • Deprotection of t-butyl Esters:

    • Dissolve N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) in a 1:1 mixture of DCM and TFA.

    • Stir the solution at room temperature for 2-4 hours. Monitor the deprotection by LC-MS.

    • Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (B28343) to ensure complete removal of residual TFA, yielding the di-acid linker.

  • Drug Conjugation:

    • Dissolve the deprotected di-acid linker in anhydrous DMF.

    • In a separate vial, dissolve the cytotoxic drug (2.2 equivalents) in anhydrous DMF.

    • Add the coupling reagents (e.g., HATU and HOBt, 2.5 equivalents each) and DIPEA (5 equivalents) to the linker solution.

    • Add the drug solution to the activated linker solution.

    • Stir the reaction mixture at room temperature for 12-18 hours under an inert atmosphere.

    • Monitor the reaction progress by LC-MS.

  • Purification: Purify the resulting azide-linker-drug moiety by reverse-phase HPLC.

Protocol 3: Final ADC Synthesis via Click Chemistry

This protocol describes the final conjugation of the azide-linker-drug moiety to the alkyne-modified antibody. Both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry methods are described.

Method A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Alkyne-modified antibody

  • Azide-linker-drug moiety

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Purification column (SEC)

Procedure:

  • Reaction Setup: In a reaction tube, combine the alkyne-modified antibody with a 5-10 fold molar excess of the azide-linker-drug moiety.

  • Catalyst Preparation: Prepare a fresh solution of the copper catalyst by mixing CuSO4 and THPTA in a 1:2 molar ratio in water.

  • Initiation: Add the copper catalyst solution to the antibody-linker mixture. Immediately after, add a fresh solution of sodium ascorbate to reduce Cu(II) to the active Cu(I) species.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification: Purify the ADC using SEC to remove unreacted reagents and byproducts.

Method B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) (Copper-Free)

Materials:

  • DBCO-modified antibody

  • Azide-linker-drug moiety

  • Purification column (SEC)

Procedure:

  • Reaction Setup: Combine the DBCO-modified antibody with a 3-5 fold molar excess of the azide-linker-drug moiety in PBS.

  • Incubation: Incubate the reaction mixture at 4°C or room temperature for 12-24 hours.

  • Purification: Purify the ADC using SEC.

Protocol 4: Characterization of the Final ADC

Methods:

  • Drug-to-Antibody Ratio (DAR) Determination:

    • UV-Vis Spectroscopy: Measure the absorbance at 280 nm (for the antibody) and at the characteristic wavelength of the drug. Calculate the DAR using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug.

    • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity, which correlates with the DAR. This method provides information on the distribution of different DAR species.

  • Purity and Aggregation Analysis:

    • Size-Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify high molecular weight aggregates.

  • In Vitro Cytotoxicity Assay (MTT Assay):

    • Cell Seeding: Seed target cancer cells (e.g., HER2-positive SK-BR-3 or EGFR-positive A431) in a 96-well plate and allow them to adhere overnight.[9][10][11]

    • ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug for 72-96 hours.[9][10]

    • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours.[9][10]

    • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[9][10]

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9][10]

    • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.

Signaling Pathway Diagrams

The following diagrams illustrate the EGFR and HER2 signaling pathways, which are common targets for ADCs.

EGFR_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Phosphorylation PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binding & Dimerization SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP2 PIP2 PI3K->PIP2 Converts to PIP3 PIP3 PIP2->PIP3 AKT Akt PIP3->AKT Activation AKT->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: EGFR Signaling Pathway.

HER2_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus HER2 HER2 HER3 HER3 HER2->HER3 Heterodimerization Grb2 Grb2 HER2->Grb2 Phosphorylation PI3K PI3K HER3->PI3K Activation SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Cell Proliferation, Survival, Invasion Transcription->Proliferation

Caption: HER2 Signaling Pathway.

References

Application Notes and Protocols for Surface Modification using N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) is a versatile, heterobifunctional, 3-arm polyethylene (B3416737) glycol (PEG) linker designed for advanced surface modification and bioconjugation.[1][2] Its unique architecture offers a combination of functionalities that are highly valuable in drug delivery, biomaterials science, and diagnostics.

The core structure consists of a central nitrogen atom from which three PEG4 arms radiate. One arm is terminated with an azide (B81097) group (N₃), while the other two are capped with t-butyl ester protected carboxylic acids.[1] This design imparts several key advantages:

  • Branched Architecture: The 3-arm structure allows for the creation of well-defined, high-density surfaces. In applications like modifying nanoparticles, branched PEGs can offer superior shielding against opsonization and may evade the accelerated blood clearance (ABC) phenomenon sometimes observed with linear PEGylated carriers.[3][4]

  • Orthogonal Chemistry: The azide group is reserved for highly specific and efficient "click chemistry" reactions, most commonly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows for the covalent attachment of alkyne-modified molecules (e.g., targeting ligands, drugs, imaging agents) with high yield and minimal side reactions.[5]

  • Dual Functionality Post-Deprotection: The two t-butyl ester groups serve as protecting groups for carboxylic acids. Upon deprotection under mild acidic conditions, these arms present two free carboxyl groups.[5][6] These can be used for subsequent conjugation to amine-containing molecules via EDC/NHS chemistry, for electrostatic interactions, or to alter the surface charge of a material.

  • PEG Spacer Arms: The polyethylene glycol (PEG) chains enhance the water solubility of the linker and the modified material, reduce non-specific protein binding, and can decrease the immunogenicity of the conjugated biomolecule.[]

Primary Applications Include:

  • Nanoparticle Functionalization: Modifying the surface of liposomes, polymeric nanoparticles, or inorganic nanoparticles to improve their pharmacokinetic profile and attach targeting moieties for site-specific drug delivery.[8][9]

  • Antibody-Drug Conjugate (ADC) Development: Serving as a linker to attach multiple drug molecules to an antibody, potentially increasing the drug-to-antibody ratio (DAR).[3][]

  • Biomaterial Surface Engineering: Creating functional surfaces on implants or cell culture scaffolds to control protein adsorption and promote specific cellular interactions.

  • Development of Biosensors: Immobilizing capture probes (e.g., antibodies, aptamers) onto sensor surfaces with controlled orientation and density.

Experimental Workflows and Signaling

The following diagrams illustrate the general workflows for utilizing this linker.

G General Experimental Workflow cluster_0 Phase 1: Surface Priming & Linker Attachment cluster_1 Phase 2: Deprotection cluster_2 Phase 3: Secondary Conjugation (Optional) Surface Alkyne-Modified Surface (e.g., Nanoparticle, Biosensor) CuAAC CuAAC Click Chemistry (CuSO4, Sodium Ascorbate) Surface->CuAAC Linker N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) Linker->CuAAC Surface_Linker Surface-Conjugated Linker (t-butyl esters intact) CuAAC->Surface_Linker Deprotection Acidic Condition (e.g., TFA in DCM) Surface_Linker->Deprotection Surface_Deprotected Surface with Terminal Azide & Di-Carboxylic Acid Deprotection->Surface_Deprotected EDC_NHS EDC / NHS Activation Surface_Deprotected->EDC_NHS Final_Surface Dual-Functionalized Surface EDC_NHS->Final_Surface Ligand Amine-Containing Ligand (e.g., Targeting Peptide) Ligand->EDC_NHS

Caption: General workflow for surface modification.

G CuAAC Click Chemistry Reaction Azide R1-N3 (Linker Azide Terminus) Catalyst Cu(I) Catalyst (from CuSO4 + Na-Ascorbate) Azide->Catalyst Alkyne R2-C≡CH (Surface Alkyne Group) Alkyne->Catalyst Triazole Stable Triazole Linkage (R1-Triazole-R2) Catalyst->Triazole Cycloaddition

Caption: The CuAAC click chemistry reaction mechanism.

Experimental Protocols

Protocol 1: Deprotection of t-butyl Ester Groups

This protocol describes the removal of the t-butyl protecting groups to expose the terminal carboxylic acids. This step is performed after the linker has been conjugated to a surface via its azide group, or it can be done on the free linker before conjugation if the exposed carboxyls are needed for the initial attachment.

Materials:

  • t-butyl ester protected PEG-modified substrate (e.g., nanoparticles)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Toluene (B28343)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Ice bath

Procedure: [6][10]

  • Suspend the PEG-modified substrate (e.g., 10 mg of nanoparticles) in DCM to a concentration of 0.1-0.2 M relative to the linker.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add TFA to the suspension to a final concentration of 20-50% (v/v). A higher concentration may be needed for complete deprotection.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 2-4 hours.

  • Monitor the reaction progress using an appropriate analytical method if possible (e.g., sampling and analyzing the supernatant with LC-MS for a soluble linker).

  • Upon completion, remove the DCM and excess TFA by rotary evaporation.

  • To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.

  • The resulting product is the TFA salt of the deprotected carboxylic acid. For many applications, it can be used directly.

  • Optional Neutralization: To obtain the free carboxylic acid, re-dissolve the residue in an appropriate organic solvent, wash with a saturated aqueous solution of sodium bicarbonate, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.

Protocol 2: Surface Modification of Alkyne-Nanoparticles via CuAAC

This protocol details the conjugation of the azide-terminated linker to nanoparticles that have been pre-functionalized with terminal alkyne groups.

Materials:

  • Alkyne-functionalized nanoparticles (e.g., 1 mg/mL suspension)

  • N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester)

  • Copper(II) sulfate (CuSO₄) solution (e.g., 100 mM in water)

  • Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 200 mM in water)

  • Phosphate-buffered saline (PBS), pH 7.4, degassed

  • Centrifugal filtration units (e.g., Amicon® Ultra) for nanoparticle purification

Procedure:

  • Prepare the catalyst premix: In a microcentrifuge tube, mix CuSO₄ and THPTA ligand in a 1:2 molar ratio (e.g., 10 µL of 20 mM CuSO₄ and 10 µL of 100 mM THPTA). Let it stand for 5 minutes.[11]

  • In a separate tube, disperse the alkyne-functionalized nanoparticles in degassed PBS (e.g., 1 mL of a 1 mg/mL suspension).

  • Add the N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) linker to the nanoparticle suspension. A 10-50 fold molar excess of linker relative to the surface alkyne groups is typically used.

  • Add the catalyst premix to the nanoparticle/linker suspension.

  • Initiate the reaction by adding freshly prepared sodium ascorbate solution (e.g., to a final concentration of 5 mM).

  • Protect the reaction from light and incubate at room temperature for 1-4 hours with gentle mixing (e.g., on a rotator).

  • Quench the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper.

  • Purify the now PEGylated nanoparticles from excess linker and reaction components. For nanoparticles, this is typically done by repeated washing cycles (e.g., 3 times) using centrifugal filtration units. Resuspend the nanoparticle pellet in fresh PBS for each wash.

  • After the final wash, resuspend the purified, surface-modified nanoparticles in the desired buffer for storage or downstream applications.

  • Characterize the modified nanoparticles (see Section 5.0 and Table 2).

Quantitative Data Presentation

The following tables present representative data from studies using branched PEG linkers for the surface modification of nanocarriers. This data illustrates the expected outcomes and characterization results.

Table 1: Physicochemical Properties of Nanoemulsions Modified with Linear vs. Branched PEG-Lipid Derivatives. [4] (Data is representative and adapted from a study on DSPE-PEG derivatives to illustrate the impact of branched vs. linear PEGylation)

FormulationMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Unmodified Nanoemulsion125.3 ± 4.10.115 ± 0.021-35.6 ± 2.8
Linear PEG₂₀₀₀ Modified134.8 ± 5.60.124 ± 0.019-10.2 ± 1.5
Branched PEG₂₀₀₀ Modified136.2 ± 6.30.129 ± 0.025-9.8 ± 1.9

Table 2: Comparison of In Vitro Cytotoxicity of ADCs with Different Branched Linker Lengths. [3] (Data extracted from a study comparing trastuzumab-MMAE ADCs against HER2-positive SK-BR-3 cells to highlight the functional importance of linker design)

ADC Linker ArchitectureDrug-to-Antibody Ratio (DAR)IC₅₀ (ng/mL)
Homogeneous, DAR 2 (Control)230.0
"Short" Branched Linker670.0
"Long" Branched Linker68.0
Heterogeneous (Control)~67.0

Note: The "Long" branched linker demonstrated significantly higher potency, suggesting that linker length and architecture are critical for efficacy, potentially by reducing steric hindrance for enzymatic cleavage.[3]

Characterization of Modified Surfaces

Successful surface modification should be verified using a combination of analytical techniques:

  • Dynamic Light Scattering (DLS): To measure changes in hydrodynamic diameter and polydispersity index (PDI) after PEGylation. An increase in size is expected.[8]

  • Zeta Potential Measurement: To determine changes in surface charge. PEGylation typically shields the surface charge, shifting the zeta potential towards neutral.[11]

  • X-ray Photoelectron Spectroscopy (XPS): For solid surfaces, XPS can confirm the presence of nitrogen (from the azide and triazole) and changes in the C1s and O1s spectra, confirming the presence of the PEG linker.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To detect the characteristic azide peak (~2100 cm⁻¹) on the linker, which should disappear after successful click conjugation.

  • Nuclear Magnetic Resonance (NMR): For soluble constructs or to analyze linkers cleaved from a surface, NMR can provide detailed structural confirmation.[8]

  • Fluorescence-based Assays: If a fluorescent, alkyne-containing molecule is "clicked" onto the surface, the degree of functionalization can be quantified by measuring fluorescence intensity.

References

Application Notes and Protocols for Peptide PEGylation with N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules, is a widely utilized strategy to enhance the pharmacokinetic and pharmacodynamic properties of peptides and proteins. This modification can lead to a prolonged circulation half-life, reduced immunogenicity, and improved stability, ultimately enhancing the therapeutic efficacy of the drug.[1] This document provides detailed application notes and protocols for the PEGylation of peptides using a branched, azide-functionalized PEG reagent, N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester).

The protocol will focus on the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction, to conjugate the azide-PEG reagent to a peptide modified with a terminal alkyne.[2][3] As a model peptide, we will consider a Glucagon-Like Peptide-1 (GLP-1) analogue, a therapeutically relevant peptide for the treatment of type 2 diabetes and obesity.[4]

Key Benefits of PEGylation with N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester)

  • Branched Structure: The branched nature of this PEG reagent provides a larger hydrodynamic radius compared to linear PEGs of similar molecular weight, which can further enhance protection from enzymatic degradation and reduce renal clearance.

  • Click Chemistry Compatibility: The terminal azide (B81097) group allows for highly specific and efficient conjugation to alkyne-modified peptides via CuAAC, minimizing side reactions and simplifying purification.[3]

  • tert-Butyl Ester Protecting Groups: The t-butyl ester groups on the PEG arms can be removed under mild acidic conditions post-PEGylation if desired, offering further opportunities for modification or to potentially modulate the properties of the final conjugate.[1]

Data Presentation

Table 1: Pharmacokinetic Parameters of Native vs. PEGylated GLP-1 Analogue
ParameterNative GLP-1 AnaloguePEGylated GLP-1 AnalogueFold IncreaseReference
Half-life (in vivo) ~2 minutes>24 hours>720[5][6]
Mean Plasma Residence Time (IV) ~5 minutes~80 minutes16[7][8]
Mean Plasma Residence Time (SC) ~25 minutes~80 minutes3.2[7][8]
Resistance to DPP-IV degradation LowHigh (50-fold increased half-life in vitro)50[7][8]
Table 2: In Vitro Activity of Native vs. PEGylated GLP-1 Analogue
ParameterNative GLP-1 AnaloguePEGylated GLP-1 Analogue (Lys34-PEG)Reference
Insulinotropic Activity (vs. native) 100%93%[9]
GLP-1 Receptor Agonist Activity (EC50) Sub-nanomolar (~0.4 x 10⁻¹⁰ M)Sub-nanomolar (~4 x 10⁻¹⁰ M)[5][10]

Experimental Protocols

Synthesis of Alkyne-Modified GLP-1 Analogue

A common strategy for site-specific PEGylation is to incorporate an amino acid bearing an alkyne group into the peptide sequence during solid-phase peptide synthesis (SPPS). For a GLP-1 analogue, a lysine (B10760008) residue can be modified with an alkyne-containing moiety, for instance at position 26 or 34, which are known to be suitable sites for modification without significantly compromising biological activity.[5][9]

Materials:

  • Fmoc-protected amino acids

  • Rink amide resin

  • Propargyl-NHS ester or similar alkyne-containing activated ester

  • Standard SPPS reagents (coupling agents like HBTU/HOBt, deprotection agents like piperidine, cleavage cocktail like TFA/TIS/H2O)

  • HPLC grade solvents (Acetonitrile, Water, TFA)

Protocol:

  • Solid-Phase Peptide Synthesis: Synthesize the GLP-1 analogue sequence on Rink amide resin using a standard Fmoc/tBu strategy on an automated peptide synthesizer.

  • Incorporation of Alkyne Moiety: At the desired lysine position, couple the Fmoc-Lys(Mtt)-OH side chain. After completion of the full peptide sequence, selectively deprotect the Mtt group using dilute trifluoroacetic acid in dichloromethane.

  • Alkyne Functionalization: Couple the alkyne-containing activated ester (e.g., propargyl-NHS ester) to the deprotected lysine side-chain amine.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove all side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).

  • Purification: Purify the crude alkyne-modified peptide by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[11][12]

  • Characterization: Confirm the identity and purity of the alkyne-modified peptide by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).[13][14]

PEGylation of Alkyne-Modified GLP-1 Analogue via CuAAC

This protocol describes the copper-catalyzed azide-alkyne cycloaddition reaction to conjugate the N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) to the alkyne-modified GLP-1 analogue.

Materials:

  • Alkyne-modified GLP-1 analogue

  • N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a Cu(I)-stabilizing ligand)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)

  • RP-HPLC system for purification

  • Mass spectrometer for characterization

Protocol:

  • Reagent Preparation:

    • Dissolve the alkyne-modified GLP-1 analogue in phosphate buffer to a final concentration of 1-5 mg/mL.

    • Prepare a stock solution of N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) in DMSO.

    • Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in water.

    • If using, prepare a stock solution of THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified GLP-1 solution with the N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) solution. A molar excess of the PEG reagent (e.g., 1.5 to 5 equivalents) is recommended to drive the reaction to completion.

    • Add the THPTA solution (if used) to the reaction mixture.

    • Initiate the reaction by adding sodium ascorbate followed by CuSO₄. A typical molar ratio of peptide:PEG:CuSO₄:Sodium Ascorbate is 1:2:1:4.[10]

  • Reaction Conditions:

    • Gently mix the reaction components and allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by analytical RP-HPLC to assess the consumption of the starting peptide and the formation of the PEGylated product.

  • Quenching the Reaction (Optional): The reaction can be quenched by adding a chelating agent like EDTA to sequester the copper catalyst.

  • Purification of the PEGylated Peptide:

    • Purify the PEGylated GLP-1 analogue from unreacted peptide, excess PEG reagent, and other reaction components using preparative RP-HPLC with a C4 or C8 column, which are often more suitable for separating larger, more hydrophobic PEGylated peptides.[15][16]

  • Characterization of the PEGylated Peptide:

    • Confirm the successful PEGylation and determine the purity of the final product using analytical RP-HPLC.

    • Verify the molecular weight of the PEGylated peptide using mass spectrometry (MALDI-TOF or ESI-MS). The expected mass will be the sum of the alkyne-modified peptide and the N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) reagent.[13][14]

  • Deprotection of t-Butyl Esters (Optional):

    • If desired, the t-butyl ester groups on the PEG chains can be hydrolyzed by treating the purified PEGylated peptide with a mild acidic solution (e.g., 95% trifluoroacetic acid in water) for a short duration, followed by lyophilization.

Visualizations

Experimental Workflow for Peptide PEGylation

G cluster_0 Peptide Synthesis & Modification cluster_1 PEGylation Reaction cluster_2 Optional Post-Modification A Solid-Phase Peptide Synthesis (SPPS) of GLP-1 Analogue B Incorporation of Alkyne Moiety A->B C Cleavage, Deprotection & Purification (RP-HPLC) B->C D Characterization (MS, HPLC) of Alkyne-Peptide C->D E CuAAC 'Click' Reaction: Alkyne-Peptide + N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) D->E Input Peptide F Purification of PEGylated Peptide (RP-HPLC) E->F G Characterization (MS, HPLC) of PEG-Peptide F->G H Mild Acidic Hydrolysis of t-Butyl Esters G->H Optional Step I Final Characterization H->I

Caption: Workflow for the synthesis, PEGylation, and characterization of a peptide.

GLP-1 Receptor Signaling Pathway

GLP1_Signaling GLP1 GLP-1 Analogue GLP1R GLP-1 Receptor GLP1->GLP1R Binds Gs Gs Protein GLP1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP -> PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates K_ATP K-ATP Channel (Closure) PKA->K_ATP Phosphorylates Ca_channel Voltage-gated Ca2+ Channel (Opening) PKA->Ca_channel Phosphorylates Insulin_exocytosis Insulin (B600854) Granule Exocytosis Epac2->Insulin_exocytosis Promotes Depolarization Membrane Depolarization K_ATP->Depolarization Depolarization->Ca_channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Ca_influx->Insulin_exocytosis Triggers Insulin_secretion Increased Insulin Secretion Insulin_exocytosis->Insulin_secretion

Caption: Simplified GLP-1 receptor signaling pathway leading to insulin secretion.

References

Application Notes and Protocols for the Conjugation of N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) with Alkyne-Modified Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. PEGylation can improve protein stability, increase solubility, reduce immunogenicity, and prolong circulation half-life. The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has provided a highly efficient and specific method for bioconjugation.

This document provides detailed application notes and protocols for the reaction of a specific branched PEG linker, N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester), with proteins that have been modified to contain a terminal alkyne group. This reaction enables the site-specific PEGylation of proteins, offering precise control over the location of PEG attachment. The N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) reagent features a terminal azide (B81097) for the click reaction and two t-butyl ester-protected carboxylic acid groups on branched PEG4 arms. These protecting groups can be removed post-conjugation for further functionalization if desired.

Reaction Principle and Workflow

The core of the methodology is the CuAAC reaction, a 1,3-dipolar cycloaddition between the azide group of the PEG linker and the terminal alkyne on the modified protein. This reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to enhance reaction efficiency and protect the protein from oxidative damage.[1]

An alternative, copper-free approach is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). SPAAC utilizes a strained cyclooctyne (B158145) instead of a terminal alkyne, which reacts with the azide without the need for a metal catalyst, making it highly suitable for applications in living systems. This protocol will focus on the more common CuAAC reaction.

Below is a diagram illustrating the general experimental workflow for the PEGylation of an alkyne-modified protein with N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester).

G cluster_prep Preparation cluster_reaction CuAAC Reaction cluster_analysis Purification & Analysis Prot_Mod Protein Modification (Introduce Alkyne Group) Mixing Combine Alkyne-Protein, PEG-Azide, CuSO4/Ligand, and Reducing Agent Prot_Mod->Mixing PEG_Prep Prepare N-(Azido-PEG4)-N- bis(PEG4-t-butyl ester) Stock Solution PEG_Prep->Mixing Incubation Incubate at Room Temperature Mixing->Incubation Purification Purification of PEGylated Protein (e.g., SEC, IEX) Incubation->Purification Characterization Characterization (SDS-PAGE, MS, HPLC) Purification->Characterization G Protein_Alkyne Protein-Alkyne Catalyst Cu(I), Ligand Sodium Ascorbate Aqueous Buffer Protein_Alkyne->Catalyst Plus1 + Plus1->Catalyst PEG_Azide N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) PEG_Azide->Catalyst PEGylated_Protein PEGylated Protein (Triazole Linkage) Catalyst->PEGylated_Protein G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PEG_Protein PEGylated Therapeutic Protein Receptor Cell Surface Receptor PEG_Protein->Receptor Binding Signal1 Signal Transduction (e.g., Kinase Cascade) Receptor->Signal1 Signal2 Downstream Effectors Signal1->Signal2 Response Cellular Response (e.g., Proliferation, Differentiation) Signal2->Response

References

Application Notes and Protocols for Staudinger Ligation with Azido-PEG Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Staudinger ligation is a powerful and versatile bioorthogonal reaction that forms a stable amide bond between an azide (B81097) and a phosphine (B1218219).[1][2][3] This chemoselective ligation method is highly valued in chemical biology, drug development, and materials science for its ability to proceed under mild, aqueous conditions without the need for a catalyst.[4][5] The biocompatibility of the azide and phosphine functional groups, which are abiotic and do not interfere with native biological processes, makes the Staudinger ligation ideal for applications in living systems.[6]

This application note provides detailed protocols for the use of azido-poly(ethylene glycol) (azido-PEG) reagents in Staudinger ligations. The inclusion of a PEG linker can enhance the solubility and reduce the steric hindrance of the conjugated molecules. We will cover the reaction mechanism, experimental protocols for a typical ligation, and data on reaction kinetics and yields.

Reaction Mechanism

The Staudinger ligation is a modification of the classic Staudinger reaction.[7] The reaction is initiated by the nucleophilic attack of a triarylphosphine on the terminal nitrogen of an azide, which leads to the formation of an aza-ylide intermediate with the concomitant release of dinitrogen gas. In the traceless Staudinger ligation, a strategically placed electrophilic trap on one of the phosphine's aryl rings intercepts the aza-ylide intramolecularly. This is followed by hydrolysis to yield a stable amide bond and the corresponding phosphine oxide.[8][9]

Below is a diagram illustrating the mechanism of a traceless Staudinger ligation.

Staudinger_Ligation_Mechanism cluster_intermediates Intermediates Azide R1-N3 (Azido-PEG) AzaYlide R1-N=P(Ph)2-C6H4-COSR3 (Aza-ylide) Azide->AzaYlide + Phosphine - N2 Phosphine R2-P(Ph)2-C6H4-COSR3 (Thioester-Phosphine) Tetrahedral Tetrahedral Intermediate AzaYlide->Tetrahedral Intramolecular Acyl Transfer Amidophosphonium Amidophosphonium Salt Tetrahedral->Amidophosphonium - SR3 Amide R1-NH-CO-R2 (Amide Bond) Amidophosphonium->Amide + H2O PhosphineOxide O=P(Ph)2-C6H4-COSR3 (Phosphine Oxide) Amidophosphonium->PhosphineOxide + H2O

Caption: Mechanism of the Traceless Staudinger Ligation.

Experimental Protocols

This section provides detailed protocols for a two-step process: first, the preparation of an azide-functionalized protein using an Azido-PEG-NHS ester, and second, the Staudinger ligation of the azido-PEGylated protein with a phosphine-labeled molecule.

Protocol 1: Azide-Functionalization of a Protein with Azido-PEG-NHS Ester

This protocol describes the labeling of a protein with an azide group by targeting primary amines (lysine residues and the N-terminus).

Materials:

  • Protein of interest

  • Azido-PEG4-NHS Ester

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation:

    • Dissolve the protein in amine-free buffer at a concentration of 1-10 mg/mL. If the protein solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange into an amine-free buffer.

  • Reagent Preparation:

    • Immediately before use, prepare a 10 mM stock solution of Azido-PEG4-NHS Ester in anhydrous DMSO. Note: NHS esters are moisture-sensitive.

  • Labeling Reaction:

    • Add the Azido-PEG4-NHS Ester stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the reagent over the protein.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 5 minutes at room temperature or 15 minutes on ice.

  • Purification:

    • Remove excess, unreacted Azido-PEG4-NHS Ester using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

The resulting azide-functionalized protein is now ready for the Staudinger ligation.

Protocol 2: Staudinger Ligation of an Azido-PEGylated Protein with a Phosphine-Labeled Molecule

This protocol outlines the conjugation of the azide-functionalized protein from Protocol 1 with a phosphine-labeled molecule.

Materials:

  • Azide-PEGylated protein (from Protocol 1)

  • Phosphine-labeled molecule (e.g., Phosphine-PEG3-Biotin)

  • Reaction Buffer (e.g., PBS, pH 7.2)

  • DMSO or DMF

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the phosphine-labeled molecule in DMSO or DMF.

  • Ligation Reaction:

    • To the Azide-PEGylated protein solution, add the phosphine-labeled molecule to a final concentration of 50-200 µM. For protein concentrations ≥ 5 mg/mL, use a 10-fold molar excess of the phosphine reagent. For protein concentrations < 5 mg/mL, a 20-fold molar excess is recommended.

    • Incubate the reaction at 37°C for 2-4 hours. Alternatively, the reaction can be incubated at room temperature for 16-24 hours.

  • Purification:

    • The purification method will depend on the nature of the conjugated product. For PEGylated proteins, size exclusion chromatography (SEC) or ion-exchange chromatography (IEC) can be effective for separating the conjugate from unreacted starting materials.

Experimental Workflow

The following diagram illustrates a typical workflow for the Staudinger ligation of an azido-PEGylated molecule to a phosphine-functionalized surface.

Staudinger_Workflow Start Start Prep_Azido_PEG Prepare Azido-PEG Reagent Start->Prep_Azido_PEG Prep_Phosphine_Surface Prepare Phosphine- Functionalized Surface Start->Prep_Phosphine_Surface Ligation Staudinger Ligation Reaction Prep_Azido_PEG->Ligation Prep_Phosphine_Surface->Ligation Washing Wash Surface to Remove Unreacted Reagents Ligation->Washing Characterization Characterize the Functionalized Surface (e.g., XPS, Contact Angle) Washing->Characterization End End Characterization->End

Caption: General workflow for surface modification using Staudinger ligation.

Data Presentation

The following table summarizes key quantitative data for the Staudinger ligation, including reaction kinetics and yields for representative reactions.

ReactantsReagentSolvent/ConditionsSecond-Order Rate Constant (M⁻¹s⁻¹)Yield (%)Reference
Peptide with C-terminal phosphinothioester and peptide with N-terminal azide(Diphenylphosphino)methanethiolAqueous buffer7.7 x 10⁻³95[1]
Azido-functionalized antibody and radiolabeled phosphineDFO-phosphineAqueous solution-20-25[5]
Alanyl phosphinothioester and alanyl azide(Diphenylphosphino)methanethiolDMF-36[10]
Perfluoroaryl azide and aryl phosphineMethyl 2-(diphenylphosphanyl)benzoateCD₃CN/D₂O18-[11]

Characterization of Ligation Products

The successful formation of the amide bond in the Staudinger ligation product can be confirmed using various analytical techniques:

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to determine the molecular weight of the product, confirming the addition of the PEGylated moiety.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify characteristic peaks of the newly formed amide bond and the PEG chain. ³¹P NMR is useful for monitoring the conversion of the phosphine starting material to the phosphine oxide byproduct.[7]

  • Chromatography: HPLC or FPLC can be used to purify and analyze the reaction mixture, separating the product from the starting materials and byproducts.

Conclusion

The Staudinger ligation with azido-PEG reagents is a robust and highly selective method for bioconjugation. Its bioorthogonality and mild reaction conditions make it an invaluable tool for researchers in drug development and various scientific disciplines. The protocols and data presented in this application note provide a solid foundation for the successful implementation of this powerful ligation chemistry.

References

Application Notes: Functionalization of Nanoparticles with N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) is a heterobifunctional, branched polyethylene (B3416737) glycol (PEG) linker designed for the advanced surface modification of nanoparticles. This reagent offers a versatile platform for creating multifunctional nanosystems for applications in drug delivery, diagnostics, and targeted therapeutics. Its unique three-arm structure comprises a terminal azide (B81097) group for covalent attachment to nanoparticles via "click chemistry," and two t-butyl ester protected carboxylic acid groups.[1][2] The PEG component enhances colloidal stability, reduces non-specific protein adsorption, and can prolong in vivo circulation times.[3][4] The protected carboxylic acid groups, upon deprotection, provide additional sites for the conjugation of targeting ligands, imaging agents, or therapeutic molecules.

Key Features and Applications

  • Enhanced Biocompatibility and Stability: The PEGylation of nanoparticles minimizes aggregation and reduces recognition by the immune system.[3][5]

  • Versatile Bioconjugation: The azide terminus allows for highly specific and efficient "click" chemistry reactions, such as Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), for initial nanoparticle conjugation.[3][6]

  • Orthogonal Functionalization: The t-butyl ester groups can be selectively deprotected under mild acidic conditions to reveal carboxylic acid functionalities.[2] These can then be activated for subsequent conjugation with amine-containing molecules, enabling the attachment of a second or third functional moiety.

  • Drug Delivery and Targeting: This linker is ideal for developing sophisticated drug delivery systems where a therapeutic payload and a targeting ligand are attached to the same nanoparticle.[7]

Chemical and Physical Properties

PropertyValueReference
Molecular Formula C40H78N4O16[2][8]
Molecular Weight 871.08 g/mol [2][8]
Purity >96%[8]
Solubility Soluble in DMSO, DCM, DMF[2]
Storage -20°C[2]

Experimental Workflow for Nanoparticle Functionalization

The functionalization of nanoparticles using N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) typically follows a multi-step process. This workflow allows for the sequential attachment of different molecules, providing precise control over the final nanoparticle construct.

G NP Alkyne-Modified Nanoparticle ConjugatedNP PEGylated Nanoparticle (Protected) NP->ConjugatedNP Click Chemistry (CuAAC or SPAAC) Linker N-(Azido-PEG4)-N- bis(PEG4-t-butyl ester) Linker->ConjugatedNP Deprotection Mild Acidic Conditions (e.g., TFA) ConjugatedNP->Deprotection DeprotectedNP PEGylated Nanoparticle (with COOH groups) Deprotection->DeprotectedNP FinalNP Multifunctional Nanoparticle DeprotectedNP->FinalNP Carbodiimide Chemistry (EDC/NHS) Ligand Amine-Containing Molecule (e.g., Targeting Ligand, Drug) Ligand->FinalNP G NP Multifunctional Nanoparticle Receptor Target Receptor on Cancer Cell NP->Receptor Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome/ Lysosome Endocytosis->Endosome DrugRelease Drug Release (pH or enzyme triggered) Endosome->DrugRelease Drug Active Drug DrugRelease->Drug Target Intracellular Target Drug->Target Binding Apoptosis Apoptosis Target->Apoptosis Pathway Activation

References

Application Notes and Protocols for Bioconjugation Using Branched PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and pharmaceutical development. Polyethylene glycol (PEG) linkers are widely employed in this field to enhance the therapeutic properties of biomolecules by increasing their solubility, stability, and circulation half-life while reducing immunogenicity.[1][2] Branched PEG linkers, which feature multiple PEG arms extending from a central core, offer distinct advantages over their linear counterparts. These benefits include the potential for higher drug-to-biomolecule ratios (e.g., drug-to-antibody ratios, DARs), improved shielding of the conjugated molecule, and enhanced pharmacokinetic profiles.[3][4]

These application notes provide a step-by-step guide to bioconjugation using branched PEG linkers, focusing on two of the most common conjugation chemistries: amine-reactive N-hydroxysuccinimide (NHS) ester coupling and thiol-reactive maleimide (B117702) coupling.

Advantages of Branched PEG Linkers

Branched or multi-arm PEG linkers are instrumental in advancing bioconjugation, particularly in the development of complex therapeutics like antibody-drug conjugates (ADCs).[3] Their unique architecture allows for the attachment of a higher payload of drugs or imaging agents per biomolecule, which can enhance therapeutic efficacy.[5] The three-dimensional structure of branched PEGs provides a superior shielding effect, which can further reduce immunogenicity and enzymatic degradation compared to linear PEGs.[4] This can lead to significantly improved pharmacokinetic profiles, such as reduced clearance rates.[6]

Visualization of Branched PEG Linker Structures

The diagram below illustrates the general structures of two common types of branched PEG linkers: a Y-shaped (2-arm) PEG and a 4-arm PEG, each functionalized with either an NHS ester for amine reactivity or a maleimide group for thiol reactivity.

G cluster_Y_shaped Y-Shaped (2-Arm) Branched PEG Linker cluster_4_arm 4-Arm Branched PEG Linker cluster_legend Functional Groups Core_Y Core p1_Y Core_Y->p1_Y PEG Arm p2_Y Core_Y->p2_Y PEG Arm p3_Y Core_Y->p3_Y Linkage to Biomolecule p1_Y_end Functional Group A p1_Y->p1_Y_end p2_Y_end Functional Group A p2_Y->p2_Y_end Core_4 Core p1_4 Core_4->p1_4 PEG Arm p2_4 Core_4->p2_4 PEG Arm p3_4 Core_4->p3_4 PEG Arm p4_4 Core_4->p4_4 PEG Arm p5_4 Core_4->p5_4 Linkage to Biomolecule p1_4_end Functional Group B p1_4->p1_4_end p2_4_end Functional Group B p2_4->p2_4_end p3_4_end Functional Group B p3_4->p3_4_end p4_4_end Functional Group B p4_4->p4_4_end A e.g., NHS Ester B e.g., Maleimide

Caption: General structures of Y-shaped and 4-arm branched PEG linkers.

Quantitative Data on Branched PEG Linker Performance

The selection of a PEG linker architecture has a significant impact on the properties of the resulting bioconjugate. The following tables summarize quantitative data from studies comparing linear and branched PEG linkers in the context of antibody-drug conjugates (ADCs) and the characterization of a model PEGylated protein.

Table 1: Impact of PEG Linker Architecture on ADC Pharmacokinetics and Cytotoxicity

Linker Architecture (on Trastuzumab-DM1 ADC, DAR 8)Clearance (mL/day/kg)In Vitro Cytotoxicity (IC50) on HER2+ BT-474 cells (nM)Reference
Linear (L-PEG24)HighNot Reported[6]
Pendant/Branched (P-(PEG12)2)LowNot Reported[6]
Linker Architecture (on Trastuzumab-MMAE ADC)
Homogeneous DAR 2 (Linear Linker)Not Reported0.14 nM[7]
Homogeneous DAR 6 ("Short" Branched Linker)Not Reported0.68 nM[7]
Homogeneous DAR 6 ("Long" Branched Linker with PEG4)Not Reported0.074 nM[7]
Heterogeneous DAR 6 (Thiol-Maleimide)Not Reported0.062 nM[7]

Note: This table highlights that a branched PEG configuration can lead to lower clearance rates for highly loaded ADCs. It also shows that the length of the branched linker can critically affect the cytotoxic activity of ADCs, where a longer linker restored potency that was lost with a shorter branched linker, possibly due to reduced steric hindrance for enzymatic cleavage.[6][7]

Table 2: Characterization of PEGylated Lysozyme by Size Exclusion Chromatography (SEC)

Protein SpeciesPEG SizeApparent Molecular Weight by SECReference
Native LysozymeN/A~14 kDa[8][9]
Mono-PEGylated Lysozyme5 kDaNot specified[8]
Mono-PEGylated Lysozyme10 kDaNot specified[8]
Mono-PEGylated Lysozyme30 kDa~450 kDa (globular protein equivalent)[10]
Di-PEGylated Lysozyme10 kDaLarger than mono-PEGylated[9]

Note: This data illustrates the significant impact of PEGylation on the hydrodynamic radius of a protein. A 30 kDa PEG chain can make a 14 kDa protein appear as large as a 450 kDa globular protein by SEC, demonstrating the shielding effect of the polymer.[8][9][10]

Experimental Workflow for Bioconjugation

The following diagram provides a general overview of the experimental workflow for producing and characterizing a bioconjugate using a branched PEG linker.

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_characterization Characterization & Analysis A Prepare Biomolecule (e.g., Antibody in Amine-Free Buffer) C Combine Reactants (Control Molar Ratio, pH, Temp) A->C B Prepare Branched PEG Linker (e.g., Dissolve NHS Ester in DMSO) B->C D Incubate for Specified Time (e.g., 1-2 hours) C->D E Quench Reaction (e.g., Add Tris Buffer) D->E F Remove Excess Reagents (e.g., SEC, Dialysis, TFF) E->F G Determine Purity and Aggregation (SEC-HPLC) F->G H Confirm Conjugation & DAR (SDS-PAGE, Mass Spectrometry) G->H I Assess Biological Activity (e.g., ELISA, Cytotoxicity Assay) H->I J Final Bioconjugate I->J

Caption: General experimental workflow for bioconjugation with branched PEG linkers.

Experimental Protocols

Protocol 1: Amine-Reactive Bioconjugation using Branched PEG-NHS Ester

This protocol describes the conjugation of a branched PEG-NHS ester to primary amines (e.g., lysine (B10760008) residues) on a protein, such as an antibody.

1. Materials and Equipment

  • Protein to be conjugated (e.g., IgG)

  • Branched PEG-NHS Ester (e.g., 4-arm PEG-NHS)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system: Size Exclusion Chromatography (SEC) column or dialysis cassettes

  • UV-Vis Spectrophotometer

  • SDS-PAGE and Mass Spectrometry equipment for analysis

2. Reagent Preparation

  • Protein Solution: Prepare the protein in an amine-free buffer (like PBS) at a concentration of 1-10 mg/mL.[11] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer via dialysis or a desalting column.[11]

  • PEG-NHS Ester Solution: The PEG-NHS ester is moisture-sensitive and should be stored with a desiccant at -20°C.[11] Allow the vial to equilibrate to room temperature before opening. Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[11] Do not prepare stock solutions for storage as the NHS ester is susceptible to hydrolysis.[11]

3. Conjugation Procedure

  • Calculate the required volume of the PEG-NHS ester solution. A 10- to 20-fold molar excess of the PEG-NHS ester over the protein is a common starting point for sufficient conjugation.[11] The optimal ratio may need to be determined empirically.

  • Add the calculated volume of the 10 mM PEG-NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume.[11]

  • Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[11]

  • Quench the reaction by adding the quenching buffer to a final concentration of 10-50 mM. Incubate for an additional 15-30 minutes.

4. Purification

  • Remove unreacted PEG-NHS ester and byproducts from the PEGylated protein using an SEC column (e.g., Sephadex G-25) or by dialysis against PBS.

5. Characterization

  • Concentration: Determine the final protein concentration using a UV-Vis spectrophotometer at 280 nm.

  • Purity and Aggregation: Analyze the purified conjugate by SEC-HPLC to assess purity and detect any high molecular weight aggregates.

  • Degree of PEGylation: Use SDS-PAGE to visualize the increase in molecular weight. The PEGylated protein will run slower than the unconjugated protein. Mass spectrometry (e.g., MALDI-TOF or ESI-MS) can be used to determine the exact mass and calculate the average number of PEG linkers per protein.

Protocol 2: Thiol-Reactive Bioconjugation using Branched PEG-Maleimide

This protocol is for the site-specific conjugation of a branched PEG-maleimide to free sulfhydryl (thiol) groups on a protein, often from cysteine residues.

1. Materials and Equipment

  • Thiol-containing protein (e.g., antibody with reduced disulfides or engineered cysteines)

  • Branched PEG-Maleimide (e.g., 4-arm PEG-Maleimide)

  • Thiol-free buffer (e.g., PBS, pH 6.5-7.5)

  • Reducing agent (if needed, e.g., TCEP or DTT)

  • Purification system (SEC or dialysis)

  • Analytical equipment (as in Protocol 1)

2. Reagent Preparation

  • Protein Preparation: Dissolve the protein in a thiol-free buffer at a pH between 6.5 and 7.5.[1] If the protein's native disulfide bonds need to be reduced to generate free thiols, incubate with a 10-fold molar excess of TCEP at 37°C for 2 hours.[2] Crucially, the reducing agent must be removed before adding the PEG-maleimide, typically using a desalting column.

  • PEG-Maleimide Solution: Prepare a stock solution of the branched PEG-maleimide in a suitable buffer or organic solvent (as recommended by the manufacturer) immediately before use.

3. Conjugation Procedure

  • A 10- to 20-fold molar excess of PEG-maleimide over the number of available thiol groups is generally recommended.[9]

  • Add the PEG-maleimide solution to the thiol-containing protein solution.

  • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.[9] The reaction should be protected from light if using fluorescently-labeled maleimides.

4. Purification

  • Purify the conjugate from unreacted PEG-maleimide and other reagents using a desalting column or dialysis.

5. Characterization

  • Perform characterization as described in Protocol 1 (Section 5) to determine the concentration, purity, and degree of PEGylation of the final bioconjugate.

Conclusion

Bioconjugation with branched PEG linkers is a powerful strategy for enhancing the therapeutic potential of biomolecules. The choice of linker architecture and conjugation chemistry is critical and must be tailored to the specific application. Branched PEGs offer advantages in achieving high payload densities and favorable pharmacokinetic profiles.[5][6] The detailed protocols and comparative data provided in these application notes serve as a guide for researchers to design and execute successful bioconjugation strategies, ultimately leading to the development of more effective and safer biotherapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in PEGylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PEGylation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their PEGylation experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low PEGylation yield?

Low yield in PEGylation reactions can be attributed to a variety of factors, often related to suboptimal reaction conditions, the quality of the PEG reagent and protein, and the purification process. The most frequent culprits include:

  • Suboptimal Reaction pH: The pH of the reaction buffer is critical for the reactivity of both the protein's functional groups and the PEG reagent.[1][2][3]

  • Incorrect Stoichiometry: An inappropriate molar ratio of PEG reagent to protein can lead to incomplete reactions or the formation of undesirable multi-PEGylated species.[1][4][5]

  • Degraded PEG Reagent: PEG reagents, especially those with active esters like NHS esters, are sensitive to moisture and can lose reactivity if not stored and handled properly.[6][7]

  • Inactive Protein: The target functional groups on the protein may be inaccessible or modified, preventing efficient conjugation.

  • Inefficient Purification: The purification method may not be suitable for separating the PEGylated product from unreacted protein and excess PEG, leading to apparent low yields.[][9]

Q2: How does the choice of PEGylation chemistry affect the reaction yield?

The choice of PEGylation chemistry dictates the specific reaction conditions required for optimal yield. The two most common strategies are amine-reactive PEGylation (e.g., using NHS esters) and thiol-reactive PEGylation (e.g., using maleimides).

  • Amine-reactive PEGylation (e.g., NHS esters): This method targets primary amines, such as the N-terminus and the epsilon-amino group of lysine (B10760008) residues. The reaction is highly pH-dependent, with an optimal range of pH 7-9.[10][11] At lower pH, the amine groups are protonated and less nucleophilic, leading to a slower reaction rate.[6]

  • Thiol-reactive PEGylation (e.g., maleimides): This approach targets free sulfhydryl groups from cysteine residues. The optimal pH for this reaction is typically between 6.5 and 7.5.[12] Below this range, the thiol is less likely to be in its reactive thiolate anion form, and above this range, the maleimide (B117702) group can become susceptible to hydrolysis.[12]

Q3: How can I assess the quality of my PEG reagent?

The quality of the PEG reagent is paramount for a successful PEGylation reaction. Here are a few ways to assess its quality:

  • Visual Inspection: Check for any change in color or appearance of the solid PEG reagent, which could indicate degradation.

  • Solubility Test: The PEG reagent should dissolve completely in the recommended solvent. Any insolubility may suggest degradation or impurities.

  • Activity Assay: If you suspect degradation, you can perform a small-scale test reaction with a model protein or a compound containing the target functional group and analyze the products.

  • Analytical Characterization: Techniques like NMR spectroscopy can be used to confirm the structure and purity of the PEG reagent. It's also important to be aware of potential contaminants like PEG diol in monofunctional PEG reagents, which can lead to cross-linking.[13]

Q4: What analytical techniques are best for monitoring the progress of my PEGylation reaction?

Several analytical techniques can be used to monitor the reaction and determine the extent of PEGylation:

  • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): This is a simple and rapid method to visualize the increase in molecular weight of the protein after PEGylation. You will see new bands corresponding to mono-, di-, and multi-PEGylated species appearing at higher molecular weights than the unmodified protein.[9]

  • SEC-HPLC (Size Exclusion Chromatography-High Performance Liquid Chromatography): SEC separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, leading to a shorter retention time on an SEC column. This technique can be used to quantify the relative amounts of unreacted protein, PEGylated species, and excess PEG.[][14]

  • Ion-Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, which allows for the separation of different PEGylated species using IEX.[1][]

  • Mass Spectrometry (MS): MS provides precise molecular weight information, confirming the covalent attachment of the PEG chains and determining the degree of PEGylation.[15][16]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues leading to low PEGylation yield.

Problem 1: No or very low PEGylation product observed.

This is often indicative of a fundamental issue with one of the reaction components or conditions.

Possible Causes & Solutions

Possible CauseRecommended Solution
Degraded PEG Reagent Use a fresh, unopened vial of PEG reagent. Ensure proper storage conditions (e.g., -20°C, desiccated for NHS esters).[6][7] Allow the reagent to warm to room temperature before opening to prevent moisture condensation.[7][17]
Incorrect Buffer Composition Avoid buffers containing primary amines (e.g., Tris) when using NHS-ester chemistry, as they will compete with the protein for the PEG reagent.[17][18] Use phosphate, borate, or carbonate buffers.
Inactive Reducing Agent (for reductive amination) For PEG-aldehyde chemistry, use a fresh supply of the reducing agent (e.g., sodium cyanoborohydride).[6]
Inaccessible or Oxidized Protein Functional Groups For thiol-PEGylation, ensure the cysteine residues are reduced and accessible. Pre-treat the protein with a reducing agent like DTT or TCEP.[12] If using DTT, it must be removed before adding the maleimide-PEG.[12]
Problem 2: Incomplete reaction with a mix of unreacted protein and PEGylated product.

This scenario suggests that the reaction is not proceeding to completion.

Possible Causes & Solutions

Possible CauseRecommended Solution
Suboptimal pH Verify the pH of the reaction mixture. For NHS-ester chemistry, the optimal range is typically pH 7-9.[10][11] For maleimide chemistry, the optimal range is pH 6.5-7.5.[12] For reductive amination with aldehydes, a slightly acidic pH of around 6 is a good starting point.[6][19]
Insufficient Molar Ratio of PEG Increase the molar excess of the PEG reagent. A 5- to 20-fold molar excess is a common starting point, but this may need to be optimized for your specific protein.[6]
Inadequate Reaction Time or Temperature Increase the reaction time and monitor the progress at various time points (e.g., 1, 2, 4, 8, and 24 hours).[6] Most PEGylation reactions are performed at room temperature or 4°C. Increasing the temperature can sometimes improve the reaction rate, but be mindful of protein stability.[1]
Steric Hindrance If using a large PEG chain, steric hindrance may prevent complete reaction. Consider using a smaller PEG or a PEG reagent with a longer spacer arm.[13]

Experimental Protocols

Protocol 1: General Procedure for NHS Ester-Based PEGylation of a Protein
  • Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH between 7 and 9. A typical protein concentration is 1-10 mg/mL.

  • PEG Reagent Preparation: Immediately before use, dissolve the PEG-NHS ester in a dry, water-miscible organic solvent such as DMSO or DMF to a concentration of 10-100 mg/mL.[18]

  • PEGylation Reaction: Add the desired molar excess (e.g., 10-fold) of the dissolved PEG-NHS ester to the protein solution while gently stirring. Ensure the final concentration of the organic solvent is low (typically <10%) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time may vary and should be determined empirically.

  • Quenching (Optional): To stop the reaction, a small molecule with a primary amine, such as Tris or glycine, can be added to a final concentration of 20-50 mM to consume any unreacted PEG-NHS ester.

  • Purification: Remove unreacted PEG and byproducts, and purify the PEGylated protein using an appropriate method such as size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[]

Protocol 2: Analysis of PEGylation Reaction by SDS-PAGE
  • Sample Preparation: At different time points during the PEGylation reaction, take aliquots of the reaction mixture. Mix the aliquots with an equal volume of 2x SDS-PAGE loading buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).

  • Control Samples: Prepare control samples of the unreacted protein and the PEG reagent alone in loading buffer.

  • Heat Denaturation: Heat all samples at 95-100°C for 5-10 minutes.

  • Electrophoresis: Load the samples onto a polyacrylamide gel of an appropriate percentage for the size of your protein. Run the gel according to the manufacturer's instructions.

  • Staining: After electrophoresis, stain the gel with a protein stain such as Coomassie Brilliant Blue or a silver stain to visualize the protein bands. PEGylated proteins will appear as new, higher molecular weight bands compared to the unmodified protein.

Data Summary Tables

Table 1: Recommended Reaction Conditions for Common PEGylation Chemistries

PEGylation ChemistryTarget Functional GroupOptimal pH RangeTypical Molar Excess of PEGCommon Quenching Agent
NHS Ester Primary Amines (Lys, N-terminus)7.0 - 9.0[10][11]5 - 20 fold[6]Tris, Glycine
Maleimide Thiols (Cys)6.5 - 7.5[12]10 - 20 fold[12]Cysteine, β-mercaptoethanol
Aldehyde (Reductive Amination) Primary Amines (Lys, N-terminus)5.0 - 7.0[6]5 - 20 fold-

Table 2: Comparison of Common Purification Methods for PEGylated Proteins

Purification MethodPrinciple of SeparationAdvantagesDisadvantages
Size Exclusion Chromatography (SEC) Hydrodynamic RadiusEfficient removal of unreacted PEG and small molecule byproducts.[]May have limited resolution for separating species with small differences in size (e.g., mono- vs. di-PEGylated).[9]
Ion-Exchange Chromatography (IEX) Surface ChargeCan separate PEGylated species with different degrees of PEGylation and positional isomers.[1][]The shielding effect of PEG can reduce the protein's interaction with the resin, requiring method optimization.[]
Hydrophobic Interaction Chromatography (HIC) HydrophobicityCan be a good complementary method to IEX.[]Lower capacity and resolution compared to IEX and SEC.[]
Dialysis/Ultrafiltration Molecular Weight CutoffSimple method for removing small molecule impurities and unreacted PEG.[][9]Not effective for separating unreacted protein from the PEGylated product.[9]

Visualizations

Troubleshooting_Workflow start Low PEGylation Yield check_reagents 1. Check Reagents & Protein start->check_reagents reagent_quality PEG Reagent Degraded? check_reagents->reagent_quality Yes protein_activity Protein Functional Groups Inactive? check_reagents->protein_activity No check_conditions 2. Review Reaction Conditions ph_issue pH Suboptimal? check_conditions->ph_issue Yes ratio_issue PEG:Protein Ratio Too Low? check_conditions->ratio_issue No check_analysis 3. Verify Analytical Method sds_page_issue Poor resolution on SDS-PAGE? check_analysis->sds_page_issue Yes hplc_issue Co-elution in HPLC? check_analysis->hplc_issue No check_purification 4. Assess Purification Strategy method_issue Inefficient separation? check_purification->method_issue Yes yield_loss Product loss during purification? check_purification->yield_loss No success Optimization Successful use_fresh_peg Use fresh PEG reagent Ensure proper storage reagent_quality->use_fresh_peg protein_activity->check_conditions No check_protein Confirm protein activity/ Reduce thiols (if applicable) protein_activity->check_protein Yes use_fresh_peg->check_conditions check_protein->check_conditions optimize_ph Adjust buffer pH to optimal range ph_issue->optimize_ph time_temp_issue Time/Temperature Insufficient? ratio_issue->time_temp_issue No increase_ratio Increase molar excess of PEG ratio_issue->increase_ratio Yes time_temp_issue->check_analysis No increase_time_temp Increase reaction time or adjust temperature time_temp_issue->increase_time_temp Yes optimize_ph->check_analysis increase_ratio->check_analysis increase_time_temp->check_analysis optimize_sds Use appropriate gel % and staining method sds_page_issue->optimize_sds hplc_issue->check_purification No optimize_hplc Optimize HPLC method (e.g., gradient, column) hplc_issue->optimize_hplc Yes optimize_sds->check_purification optimize_hplc->check_purification change_method Try alternative method (e.g., IEX instead of SEC) method_issue->change_method yield_loss->success No optimize_protocol Optimize purification protocol (e.g., gradient, flow rate) yield_loss->optimize_protocol Yes change_method->success optimize_protocol->success

Caption: A troubleshooting workflow for low PEGylation yield.

Reaction_Parameters cluster_inputs Reaction Inputs cluster_outputs Reaction Outcome Protein Protein (Concentration, Purity) PEGylation_Reaction PEGylation Reaction Protein->PEGylation_Reaction PEG_Reagent PEG Reagent (Type, Molar Ratio, Quality) PEG_Reagent->PEGylation_Reaction Buffer Buffer (Composition, pH) Buffer->PEGylation_Reaction Conditions Conditions (Time, Temperature) Conditions->PEGylation_Reaction Yield PEGylation Yield Purity Product Purity Activity Biological Activity PEGylation_Reaction->Yield PEGylation_Reaction->Purity PEGylation_Reaction->Activity

Caption: Key parameters influencing the PEGylation reaction outcome.

References

Technical Support Center: Optimizing t-Butyl Ester Cleavage of N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deprotection of N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the cleavage of the t-butyl ester protecting groups from this molecule. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for cleaving the t-butyl esters from N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester)?

The most common and effective method for the removal of t-butyl esters is acid-catalyzed cleavage using trifluoroacetic acid (TFA).[1][2] This is typically performed in a chlorinated solvent like dichloromethane (B109758) (DCM).[2]

Q2: What is the mechanism of TFA-mediated t-butyl ester cleavage?

The cleavage proceeds via an acid-catalyzed elimination mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the ester by TFA. This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and the desired carboxylic acid. The tert-butyl cation can then be deprotonated to form isobutylene (B52900) gas or react with the trifluoroacetate (B77799) anion.[2]

Q3: Is the azide (B81097) group stable under TFA cleavage conditions?

The azide functional group is generally stable to TFA treatment. However, it is crucial to avoid the use of sulfur-containing scavengers, such as dithiothreitol (B142953) (DTT) or ethanedithiol (EDT), as these can reduce the azide group to an amine.[3]

Q4: Will the PEG chains be affected by the TFA treatment?

Polyethylene glycol (PEG) chains are generally stable to standard TFA cleavage conditions. However, the solubility of the PEGylated compound in the reaction mixture is an important consideration for reaction efficiency.[4] PEG-grafted polystyrene (PEG-PS) supports are known to swell in TFA, which can be advantageous in solid-phase synthesis.[5]

Q5: What are scavengers and why are they necessary?

During t-butyl ester cleavage, a reactive tert-butyl cation is generated. This cation is an electrophile that can lead to undesired side reactions by alkylating nucleophilic sites on your molecule.[1][6] Scavengers are reagents added to the reaction mixture to trap these carbocations and prevent side product formation.[1]

Q6: Which scavengers are recommended for the deprotection of N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester)?

Given the presence of the azide group, it is best to use non-thiol-based scavengers. Triisopropylsilane (TIS) is a highly effective scavenger that is compatible with the azide functionality.[7] Water can also act as a scavenger. A common scavenger cocktail is a mixture of TFA, TIS, and water.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Cleavage 1. Insufficient Acid Strength or Concentration: The concentration of TFA may be too low for complete deprotection.[4] 2. Inadequate Reaction Time: The reaction may not have been allowed to proceed to completion.[4] 3. Low Temperature: Reactions performed at temperatures below room temperature will proceed at a slower rate. 4. Poor Solubility: The PEGylated substrate may not be fully dissolved in the reaction solvent.[4] 5. Steric Hindrance: The bulky PEG chains could potentially hinder the approach of the acid to the t-butyl ester groups.[4]1. Increase the concentration of TFA. A common starting point is 50% TFA in DCM, but for more resistant substrates, 95% TFA can be used.[8] 2. Extend the reaction time and monitor progress by TLC or LC-MS.[2] 3. Ensure the reaction is performed at room temperature (20-25 °C). 4. Choose a solvent system that ensures complete dissolution of the starting material. DCM is a common choice.[2] 5. If steric hindrance is suspected, increasing the reaction time or TFA concentration may be necessary.
Observation of Side Products 1. t-Butylation: The reactive tert-butyl cation has alkylated your molecule.[1] 2. Azide Reduction: A sulfur-containing scavenger was used, leading to the reduction of the azide to an amine.[3]1. Add an appropriate scavenger to the reaction mixture. Triisopropylsilane (TIS) is a good choice. A typical cocktail is 95:2.5:2.5 (v/v/v) TFA:TIS:H₂O.[7] 2. Strictly avoid the use of any thiol-based scavengers like DTT or EDT.[3]
Difficulty in Product Isolation 1. Residual TFA: TFA can be difficult to remove completely and may interfere with downstream applications. 2. Product Precipitation: The deprotected product may be difficult to precipitate from the reaction mixture.1. After removing the bulk of the TFA under reduced pressure, perform several co-evaporations with a solvent like toluene (B28343) to azeotropically remove residual TFA.[4] 2. If precipitation with cold diethyl ether is not effective, consider alternative work-up procedures such as extraction or purification by chromatography.

Experimental Protocols

Protocol 1: Standard t-Butyl Ester Cleavage with Scavengers

This protocol is a general starting point for the deprotection of N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester).

Materials:

  • N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized Water

  • Round-bottom flask with a stir bar

  • Ice bath

  • Rotary evaporator

  • Cold diethyl ether

Procedure:

  • Dissolve N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) in anhydrous DCM (e.g., 10 mL per 1 g of substrate) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Prepare the cleavage cocktail. A common mixture is 95% TFA, 2.5% TIS, and 2.5% water (v/v/v).

  • Slowly add the cleavage cocktail to the stirred solution of the substrate. A common ratio is a 1:1 volume ratio of the substrate solution to the cleavage cocktail.

  • Remove the ice bath and allow the reaction to stir at room temperature (20-25 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.[2]

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.

  • To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this step two more times.

  • Precipitate the deprotected product by adding the concentrated residue dropwise to a stirred flask of cold diethyl ether.

  • Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.

Quantitative Data Summary

The following table summarizes typical reaction conditions for t-butyl ester cleavage. Note that optimal conditions may vary depending on the specific substrate and scale of the reaction.

TFA Concentration (% in DCM) Reaction Time (hours) Temperature (°C) Typical Yield (%) Reference(s)
252 - 420-25>90[2]
501 - 220-25>95[8]
95 (with scavengers)1 - 320-25>95[7]

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification dissolve Dissolve Substrate in DCM cool Cool to 0 °C dissolve->cool add_tfa Add TFA/ Scavenger Cocktail cool->add_tfa react Stir at Room Temp (2-4 hours) add_tfa->react concentrate Concentrate in vacuo react->concentrate Monitor by TLC/LC-MS coevaporate Co-evaporate with Toluene concentrate->coevaporate precipitate Precipitate in Cold Ether coevaporate->precipitate isolate Isolate & Dry Product precipitate->isolate troubleshooting_logic start Analyze Reaction by TLC/LC-MS incomplete Incomplete Reaction? start->incomplete complete Reaction Complete Proceed to Work-up incomplete->complete No increase_tfa Increase TFA Concentration incomplete->increase_tfa Yes side_products Side Products? side_products:e->complete:w No, proceed to work-up check_scavenger Add/Optimize Scavenger (TIS) side_products->check_scavenger Yes complete->side_products increase_time Increase Reaction Time increase_tfa->increase_time increase_time->start avoid_thiols Ensure No Thiol Scavengers Used check_scavenger->avoid_thiols avoid_thiols->start

References

Technical Support Center: Optimizing Click Chemistry with Sterically Hindered Azides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges and improve the efficiency of click chemistry reactions involving sterically hindered azides.

Frequently Asked Questions (FAQs)

Q1: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with a sterically hindered azide (B81097) is giving a low yield. What are the most common causes?

Low yields in CuAAC reactions with sterically demanding substrates can be attributed to several factors:

  • Steric Hindrance: The bulky nature of the azide or alkyne can physically block the approach of the reactants and the catalyst, slowing down the reaction rate significantly.[1][2][3][4]

  • Catalyst Inactivation: The active catalyst in CuAAC is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state, particularly in the presence of oxygen.[5] Disproportionation of Cu(I) to Cu(0) and Cu(II) can also occur.[5]

  • Poor Reagent Solubility: Sterically hindered molecules can have poor solubility in common reaction solvents, leading to a heterogeneous reaction mixture and reduced reaction rates.[2]

  • Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can negatively impact reaction efficiency.[5]

  • Inappropriate Ligand: The choice and concentration of the copper-stabilizing ligand are critical. An unsuitable ligand may not adequately protect the Cu(I) catalyst or enhance its activity.[5]

  • Side Reactions: A common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which consumes the starting material.[5]

Q2: How can I improve the yield of my CuAAC reaction with a bulky azide?

Several strategies can be employed to enhance the efficiency of CuAAC reactions with sterically hindered azides:

  • Optimize the Catalyst System:

    • Ligand Selection: Employing a suitable ligand is crucial to stabilize the Cu(I) catalyst and accelerate the reaction.[6] Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) are commonly used. For particularly challenging substrates, specialized ligands or catalyst systems may be necessary.[7][8] For instance, imidazole (B134444) derivatives with a flexible alkyl chain have been shown to be effective for reactions with bulky alkynes.[9][10] An abnormal N-heterocyclic carbene (NHC) complex of copper, [CuCl(TPh)], has been reported to be particularly effective for reactions between sterically hindered azides and alkynes.[7]

    • Catalyst Concentration: Increasing the concentration of the copper-ligand complex can be beneficial, up to a certain point, to overcome the slower reaction kinetics.[11]

  • Adjust Reaction Conditions:

    • Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[11][12]

    • Solvent: Using a co-solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) can improve the solubility of bulky and hydrophobic reactants.[2][11][12] Polar aprotic solvents like acetonitrile (B52724) are also commonly used.[13]

    • Stoichiometry: Using a slight excess (e.g., 1.5-2 equivalents) of the less sterically hindered or more soluble reactant can help drive the reaction to completion.[2]

  • Order of Reagent Addition: To prevent catalyst inhibition or unwanted side reactions, it is good practice to first mix the CuSO4 with the ligand, then add this mixture to the solution of the azide and alkyne substrates. The reaction is then initiated by the addition of the reducing agent, such as sodium ascorbate (B8700270).[11][12]

Q3: Are there alternatives to CuAAC for sterically hindered azides?

Yes, when CuAAC proves inefficient or when the cytotoxicity of copper is a concern (e.g., in live-cell imaging), copper-free click chemistry is an excellent alternative. The most common copper-free method is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) .[1][14]

SPAAC utilizes a strained cyclooctyne (B158145) (e.g., dibenzocyclooctyne, DBCO) which reacts readily with azides without the need for a metal catalyst.[1] The high ring strain of the cyclooctyne provides the driving force for the reaction. This method is highly effective for bioconjugation, even with sterically demanding biomolecules.[1][3][4]

Q4: My SPAAC reaction is slow or has a low yield. What can I do?

Even without a catalyst, SPAAC reactions can be optimized:

  • Choice of Cyclooctyne: Different strained alkynes have different reactivities. Ensure you are using a cyclooctyne with sufficient ring strain for your application.

  • Solubility: As with CuAAC, ensure all reactants are fully dissolved. The use of co-solvents like DMSO may be necessary.[2]

  • pH and Buffer: The choice of buffer and pH can influence the reaction rate. It is advisable to screen different buffer systems, with a pH generally between 7 and 8 being optimal for many bioconjugation reactions.[2]

  • Linker Length: Introducing a longer, flexible linker between the azide or cyclooctyne and the bulky molecule can reduce steric hindrance and improve reaction efficiency.[2]

Troubleshooting Guides

CuAAC Reaction Troubleshooting
Issue Potential Cause Recommended Solution
Low or No Product Catalyst (Cu(I)) oxidationWork under an inert atmosphere (e.g., nitrogen or argon). Use a fresh solution of reducing agent (e.g., sodium ascorbate). Ensure the ligand-to-copper ratio is optimal to protect the catalyst.
Poor solubility of reactantsAdd a co-solvent like DMSO or DMF. Gently heat the reaction mixture.
Steric hindranceIncrease reaction temperature. Increase reaction time. Use a more effective ligand for hindered substrates (e.g., imidazole-based ligands, NHC-copper complexes).[7][9][10] Consider switching to SPAAC.
Incorrect reagent stoichiometryUse a slight excess of the less sterically hindered reactant.
Presence of Side Products Alkyne homocoupling (Glaser coupling)Ensure thorough deoxygenation of the reaction mixture. Add a slight excess of the reducing agent.
Reaction with buffer componentsAvoid amine-containing buffers like Tris if using NHS esters for labeling.[15]
SPAAC Reaction Troubleshooting
Issue Potential Cause Recommended Solution
Low or No Product Low reactivity of reactantsChoose a more reactive strained cyclooctyne.
Poor solubilityUse a co-solvent such as DMSO or DMF to ensure all components are dissolved.[2]
Steric hindranceIncrease the length of the linker arm on either the azide or the cyclooctyne to reduce steric clash.[2]
Suboptimal pH or bufferScreen different buffer systems and pH values (typically between 7 and 8).[2]
Degradation of Reactants Instability of cyclooctyneStore cyclooctyne reagents properly according to the manufacturer's instructions, protected from light and moisture.

Experimental Protocols

General Protocol for CuAAC with a Sterically Hindered Azide
  • Reagent Preparation:

    • Prepare a stock solution of your sterically hindered azide in a suitable solvent (e.g., DMF or DMSO).

    • Prepare a stock solution of your alkyne in the same solvent.

    • Prepare a stock solution of CuSO₄ in water.

    • Prepare a stock solution of a suitable ligand (e.g., THPTA) in water.

    • Prepare a fresh stock solution of sodium ascorbate in water immediately before use.

  • Reaction Setup:

    • In a reaction vial, add the azide and alkyne solutions.

    • In a separate tube, pre-mix the CuSO₄ solution with the ligand solution.

    • Add the copper/ligand mixture to the reaction vial containing the azide and alkyne.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • The final reaction mixture may contain a co-solvent like DMSO to ensure solubility.

  • Reaction Monitoring and Work-up:

    • Stir the reaction at an elevated temperature (e.g., 40-60 °C) and monitor its progress using an appropriate analytical technique (e.g., LC-MS or TLC).

    • Once the reaction is complete, purify the product using standard methods such as chromatography.

General Protocol for SPAAC with a Sterically Hindered Azide
  • Reagent Preparation:

    • Dissolve the sterically hindered azide-containing molecule in a suitable buffer (e.g., PBS or HEPES, pH 7.4).[2]

    • Dissolve the strained cyclooctyne (e.g., DBCO)-containing molecule in a compatible solvent (e.g., DMSO or DMF).[2]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide solution with the cyclooctyne stock solution. The final concentration of each reactant should typically be in the micromolar to low millimolar range.[2]

    • If necessary, add a co-solvent (like DMSO) to ensure the solubility of all reactants. Keep the final percentage of the organic solvent as low as possible, especially for reactions involving proteins.[2]

    • Use a slight excess (e.g., 1.5-2 equivalents) of one component to drive the reaction.[2]

  • Incubation and Purification:

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific cyclooctyne and azide pair.[2]

    • Protect the reaction from light if either of the molecules is light-sensitive.[2]

    • Monitor the reaction progress.

    • Once complete, purify the conjugate using methods like size-exclusion chromatography, dialysis, or affinity chromatography to remove unreacted starting materials.[2]

Visualizations

Troubleshooting_CuAAC start Low Yield in CuAAC with Sterically Hindered Azide check_catalyst Is the Catalyst System Optimized? start->check_catalyst check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes optimize_catalyst Use appropriate ligand (e.g., THPTA, NHC-based). Increase catalyst concentration. Ensure fresh reducing agent. check_catalyst->optimize_catalyst No check_solubility Are Reactants Soluble? check_conditions->check_solubility Yes optimize_conditions Increase reaction temperature. Increase reaction time. Adjust stoichiometry. check_conditions->optimize_conditions No consider_spaac Consider Switching to SPAAC check_solubility->consider_spaac Yes improve_solubility Add co-solvent (DMSO, DMF). check_solubility->improve_solubility No optimize_catalyst->start Re-evaluate optimize_conditions->start Re-evaluate improve_solubility->start Re-evaluate

Caption: Troubleshooting workflow for low-yield CuAAC reactions.

Experimental_Workflow_Click_Chemistry start Start: Reaction Planning choose_method Choose Method: CuAAC or SPAAC start->choose_method prep_cuaac Prepare CuAAC Reagents: - Azide - Alkyne - CuSO4/Ligand - Reducing Agent choose_method->prep_cuaac CuAAC prep_spaac Prepare SPAAC Reagents: - Azide - Strained Alkyne (e.g., DBCO) choose_method->prep_spaac SPAAC setup_cuaac Set up CuAAC Reaction: - Mix Azide & Alkyne - Add Catalyst - Initiate with Reductant prep_cuaac->setup_cuaac monitor Monitor Reaction (TLC, LC-MS) setup_cuaac->monitor setup_spaac Set up SPAAC Reaction: - Mix Azide & Alkyne in Buffer prep_spaac->setup_spaac setup_spaac->monitor purify Purify Product (Chromatography, Dialysis) monitor->purify end End: Characterized Product purify->end

Caption: General experimental workflow for click chemistry.

References

common side reactions with N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this versatile branched PEG linker.

Frequently Asked Questions (FAQs)

Q1: What is N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester)?

A1: N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) is a branched, heterobifunctional PEG linker.[1][2] It possesses a terminal azide (B81097) group, which is useful for "click chemistry" reactions, and two terminal t-butyl ester groups.[2][3] These ester groups act as protected forms of carboxylic acids, which can be revealed by deprotection under acidic conditions. This structure makes it a valuable tool in bioconjugation, drug delivery, and the synthesis of complex molecules like antibody-drug conjugates (ADCs) and PROTACs.[4]

Q2: What are the main applications of this linker?

A2: The primary applications involve:

  • Click Chemistry: The azide group can be reacted with alkyne-containing molecules through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.[][6][7] This is a highly efficient and specific method for conjugation.[8]

  • Bioconjugation: After deprotection of the t-butyl esters to reveal carboxylic acids, these can be conjugated to amine groups on biomolecules (like proteins or peptides) to form stable amide bonds.[9][10]

  • Drug Delivery and Development: The PEG structure enhances the solubility and stability of conjugated molecules, and can prolong their circulation time in biological systems.[4][9][10][]

Q3: What are the key functional groups and their reactivity?

A3:

  • Azide (-N3): Reacts with alkynes in click chemistry or can be reduced to an amine. It is a key group for bioorthogonal conjugation.[6]

  • t-Butyl Ester (-COOC(CH3)3): A protecting group for a carboxylic acid. It is stable under many conditions but can be removed with strong acids like trifluoroacetic acid (TFA).[3][12]

  • PEG Chains (-CH2CH2O-): Hydrophilic spacers that improve solubility and can reduce the immunogenicity of the conjugated molecule.[10]

Troubleshooting Guides

This section addresses common problems that may be encountered during experiments with N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester).

Problem 1: Low or No Yield in Click Chemistry (CuAAC) Reaction
Possible CauseRecommended Solution
Degradation of Copper (I) Catalyst The Cu(I) catalyst is essential for CuAAC but can be oxidized to inactive Cu(II). Always use freshly prepared catalyst solutions. Reactions should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The addition of a reducing agent like sodium ascorbate (B8700270) can help maintain the copper in the +1 oxidation state.[13]
Inhibitors in Reaction Buffer Buffers containing primary amines (e.g., Tris) or other chelating agents can interfere with the copper catalyst. It is recommended to perform buffer exchange to a compatible buffer like PBS or HEPES before the reaction.[14]
Poor Quality of Reagents Ensure the alkyne-containing molecule is pure. Impurities can interfere with the reaction. The azide group on the PEG linker itself can be sensitive; verify its integrity if storage conditions were not optimal.
Suboptimal Reaction Conditions Optimize the reaction parameters such as temperature, reaction time, and solvent. While many click reactions proceed at room temperature, gentle heating may sometimes improve yields.[14]
Steric Hindrance The reactive sites on your biomolecule might be inaccessible.[15][16] The PEG linker itself provides some spacing, but if the conjugation site is deeply buried, the reaction may be inefficient.
Problem 2: Incomplete or Failed Deprotection of t-Butyl Esters
Possible CauseRecommended Solution
Insufficient Acid Strength or Concentration t-Butyl esters require strong acidic conditions for cleavage. A common reagent is 50-95% Trifluoroacetic Acid (TFA) in a solvent like dichloromethane (B109758) (DCM).[12] Ensure the concentration of TFA is sufficient.
Presence of Scavengers During deprotection, a reactive t-butyl cation is formed.[17][18][19] If your molecule contains sensitive functional groups (e.g., tryptophan, methionine), this cation can cause side reactions. Add a scavenger, such as triisopropylsilane (B1312306) (TIS) or water, to the cleavage cocktail to trap the cation.[20]
Reaction Time/Temperature The deprotection is typically fast at room temperature, but complex substrates may require longer reaction times. Monitor the reaction progress by a suitable analytical method like HPLC or Mass Spectrometry.
Water Content Ensure anhydrous conditions if using reagents sensitive to water, although a small amount of water can act as a scavenger.
Problem 3: Unwanted Side Reactions and Impurities
Possible CauseRecommended Solution
Azide Reduction The azide group can be reduced to an amine, especially in the presence of certain reducing agents (e.g., thiols like DTT) or during harsh reaction conditions.[20] If azide reduction is suspected, choose alternative reagents or protect the azide if possible. Avoid using thiol-based scavengers during deprotection if the azide needs to be preserved for a subsequent step.[20]
PEG Degradation While generally stable, PEG chains can undergo oxidative degradation, especially in the presence of metal ions and reactive oxygen species.[21] Use high-purity solvents and reagents, and consider working under an inert atmosphere.
Hydrolysis of the Linker The ester bonds within the PEG linker backbone are generally stable but can be susceptible to hydrolysis under strongly acidic or basic conditions over extended periods.[21]
Homodimerization of Alkynes (Glaser Coupling) In CuAAC reactions, oxidative coupling of the alkyne partner can occur, especially in the presence of oxygen.[13][22] Deoxygenating the reaction mixture and using a copper-stabilizing ligand can minimize this side reaction.
Contaminants in Starting PEG Material Commercial PEG reagents may contain impurities like ethylene (B1197577) glycol or diethylene glycol.[23] While high-purity grades are available, the presence of such impurities could affect downstream applications.[24] It is advisable to characterize the linker by methods like mass spectrometry before use.

Experimental Protocols

Protocol 1: General Procedure for t-Butyl Ester Deprotection

This protocol describes the removal of the t-butyl ester protecting groups to yield the corresponding di-carboxylic acid.

  • Preparation: Dissolve N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) in an appropriate solvent like dichloromethane (DCM).

  • Cleavage Cocktail: Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). The TIS acts as a scavenger for the t-butyl cation generated.

  • Deprotection Reaction: Add the cleavage cocktail to the dissolved PEG linker. The reaction is typically performed at room temperature.

  • Monitoring: Monitor the reaction to completion using Thin Layer Chromatography (TLC) or LC-MS. The reaction is usually complete within 1-2 hours.

  • Work-up: Once the reaction is complete, remove the TFA under a stream of nitrogen or by rotary evaporation. The crude product can be precipitated and washed with cold diethyl ether to remove residual scavengers and byproducts.

  • Purification: The resulting di-acid PEG linker can be further purified by reverse-phase HPLC if necessary.

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general method for conjugating the azide-terminated PEG linker to a molecule containing a terminal alkyne.

  • Reagent Preparation:

    • Dissolve the azide-PEG linker and the alkyne-containing molecule in a suitable solvent system (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol).

    • Prepare a fresh solution of a copper(II) sulfate (B86663) (CuSO4).

    • Prepare a fresh solution of a reducing agent, typically sodium ascorbate.

  • Reaction Setup:

    • Combine the azide and alkyne components in a reaction vessel.

    • Add the CuSO4 solution, followed by the sodium ascorbate solution. The ascorbate will reduce Cu(II) to the active Cu(I) catalyst in situ. A copper-stabilizing ligand like TBTA can also be added to improve efficiency and reduce side reactions.

  • Reaction Conditions:

    • Allow the reaction to proceed at room temperature with stirring.

    • The reaction should be performed under an inert atmosphere (nitrogen or argon) to prevent the oxidation of the Cu(I) catalyst.

  • Monitoring and Purification:

    • Monitor the reaction progress by HPLC or LC-MS.

    • Upon completion, the product can be purified using appropriate chromatographic techniques, such as size exclusion or reverse-phase chromatography, to remove the catalyst and unreacted starting materials.

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection Step cluster_workup Work-up & Purification cluster_product Final Product start N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) reaction Add Cleavage Cocktail (e.g., 95% TFA / 2.5% H2O / 2.5% TIS) Room Temperature, 1-2h start->reaction workup Evaporate TFA reaction->workup precipitation Precipitate/Wash with cold Et2O workup->precipitation purification HPLC Purification (Optional) precipitation->purification product N-(Azido-PEG4)-N-bis(PEG4-carboxylic acid) purification->product

Caption: Workflow for the deprotection of t-butyl esters.

CuAAC_Workflow cluster_reagents Reagents cluster_catalyst Catalyst System cluster_reaction Click Reaction cluster_analysis Analysis & Purification cluster_product Final Product azide Azide-PEG Linker reaction_step Combine Reagents & Catalyst Inert Atmosphere, Room Temp azide->reaction_step alkyne Alkyne-Molecule alkyne->reaction_step catalyst CuSO4 + Sodium Ascorbate (in situ generation of Cu(I)) catalyst->reaction_step monitoring Monitor by LC-MS reaction_step->monitoring purification Purify by Chromatography monitoring->purification product Conjugated Product purification->product

Caption: General workflow for a CuAAC "click" reaction.

References

Technical Support Center: Enhancing the Solubility of Biomolecule-PEG Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the solubility of biomolecule-PEG conjugates.

Frequently Asked Questions (FAQs)

Q1: What is PEGylation and how does it generally improve the solubility of biomolecules?

A1: PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a biomolecule, such as a protein, peptide, or oligonucleotide.[1] PEG is a hydrophilic polymer, and its conjugation to a biomolecule typically increases the conjugate's hydrodynamic size and masks the biomolecule's surface. This process can lead to several benefits, including:

  • Enhanced Hydrophilicity: PEG chains are highly water-soluble, and their presence can significantly increase the overall solubility of the conjugate in aqueous solutions.[][3] This is particularly beneficial for biomolecules that are prone to aggregation or have poor solubility.[][4]

  • Steric Hindrance: The PEG chains create a "stealth" layer around the biomolecule, which can reduce intermolecular interactions that may lead to aggregation and precipitation.[]

  • Improved Stability: PEGylation can protect biomolecules from enzymatic degradation and improve their stability in various environments.[]

Q2: What are the primary factors that influence the solubility of biomolecule-PEG conjugates?

A2: Several factors can impact the final solubility of a PEGylated biomolecule. These include intrinsic properties of the biomolecule and the PEG, as well as the conditions of the conjugation reaction and the final formulation. Key factors include:

  • Biomolecule Properties: The inherent solubility, surface charge, and conformational stability of the parent biomolecule are critical.[5][6]

  • PEG Properties: The molecular weight, structure (linear vs. branched), and number of attached PEG chains can significantly affect solubility.[7][8]

  • Reaction Conditions: Parameters such as pH, temperature, protein concentration, and the molar ratio of PEG to the biomolecule during the conjugation reaction are crucial.[9][10]

  • Buffer Composition: The type of buffer, its ionic strength, and the presence of excipients can all influence conjugate solubility.[9][11]

Q3: My biomolecule-PEG conjugate is precipitating out of solution. What are the common causes and how can I troubleshoot this?

A3: Precipitation or aggregation is a common issue indicating poor solubility. The troubleshooting process involves a systematic evaluation of the conjugation and formulation steps.

Troubleshooting Guide: Aggregation and Precipitation

Observation Potential Cause Troubleshooting Steps
Precipitation during conjugation reaction High protein concentrationLower the protein concentration during the reaction.[9]
Suboptimal pHPerform the conjugation reaction at a pH where the protein is most stable.[5][9]
High temperatureConduct the reaction at a lower temperature (e.g., 4°C) to minimize protein unfolding.[9]
Inappropriate PEG-to-biomolecule molar ratioOptimize the molar ratio; a large excess of PEG can sometimes lead to cross-linking and aggregation.[5]
Vigorous mixingUse gentle mixing methods like end-over-end rotation instead of vortexing or rapid stirring.[9]
Precipitation after purification or during storage Suboptimal buffer conditionsExchange the purified conjugate into a formulation buffer that ensures long-term stability. This may differ from the conjugation buffer.[9]
Lack of stabilizing excipientsAdd stabilizing agents such as sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol), or amino acids (e.g., arginine, glycine) to the final formulation.[5]
Conformational changes in the biomoleculeCovalent modification can sometimes alter the biomolecule's structure, exposing hydrophobic regions.[5] Consider alternative PEGylation strategies or formulation adjustments.

Experimental Protocols

Protocol 1: Optimization of pH for PEGylation Reaction
  • Objective: To determine the optimal pH for the conjugation reaction that maximizes solubility and minimizes aggregation.

  • Materials:

    • Biomolecule of interest

    • Activated PEG reagent

    • A series of buffers with varying pH values (e.g., phosphate (B84403) buffers at pH 6.0, 7.0, and 8.0)

    • Reaction vessels

    • Analytical size-exclusion chromatography (SEC-HPLC) system

  • Methodology:

    • Prepare solutions of the biomolecule in each of the different pH buffers.

    • Add the activated PEG reagent to each solution at a constant molar ratio.

    • Allow the reactions to proceed under identical conditions (temperature, time, gentle mixing).

    • After the reaction, quench any unreacted PEG.

    • Analyze the samples by SEC-HPLC to quantify the amount of monomeric conjugate and detect the presence of aggregates.

    • Visually inspect each reaction for any signs of precipitation.

    • The optimal pH is the one that yields the highest amount of soluble, monomeric conjugate with the least amount of aggregation.[9]

Protocol 2: Screening of Formulation Excipients for Enhanced Stability
  • Objective: To identify excipients that improve the long-term solubility and stability of the purified biomolecule-PEG conjugate.

  • Materials:

    • Purified biomolecule-PEG conjugate

    • A panel of stabilizing excipients (e.g., sucrose, trehalose, arginine, glycine, polysorbate 20)

    • Base formulation buffer

    • Analytical techniques for monitoring aggregation (e.g., dynamic light scattering (DLS), SEC-HPLC)

  • Methodology:

    • Prepare a stock solution of the purified conjugate in the base formulation buffer.

    • Create a series of formulations by adding different excipients from the panel to aliquots of the conjugate stock solution at various concentrations.

    • Include a control sample with no added excipients.

    • Store the samples under accelerated stability conditions (e.g., elevated temperature).

    • At specified time points, analyze the samples for signs of aggregation using DLS and SEC-HPLC.

    • The formulation containing the excipient that best minimizes the formation of aggregates over time is considered optimal.[5]

Visualizing Experimental Workflows and Logical Relationships

experimental_workflow reaction reaction param_ph param_ph param_temp param_temp param_ratio param_ratio param_conc param_conc purification purification reaction->purification analysis analysis purification->analysis formulation formulation analysis->formulation Optimize final_product final_product analysis->final_product Directly if stable aggregation aggregation analysis->aggregation formulation->final_product adjust_params adjust_params aggregation->adjust_params adjust_params->reaction Re-run

logical_relationship solubility Conjugate Solubility soluble soluble solubility->soluble High aggregated aggregated solubility->aggregated Low biomolecule biomolecule biomolecule->solubility peg peg peg->solubility conditions conditions conditions->solubility formulation formulation formulation->solubility

References

stability of N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) in different buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester). This guide provides troubleshooting advice and frequently asked questions regarding the stability of this product in various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester)?

For long-term storage, it is recommended to store N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) at -20°C.[1] The product is typically shipped at ambient temperature, but should be transferred to -20°C upon receipt for optimal stability.[1]

Q2: In which solvents is N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) soluble?

N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) is soluble in common organic solvents such as Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF).[1]

Q3: What is the primary cause of degradation for this compound in aqueous buffers?

The primary route of degradation in aqueous buffers is the hydrolysis of the two t-butyl ester groups. This hydrolysis is catalyzed by acidic conditions, leading to the formation of the corresponding carboxylic acids.[1][2]

Q4: How stable is the azide (B81097) functional group?

The aliphatic azide group in this molecule is generally stable under a wide range of conditions commonly used in bioconjugation, including aqueous buffers.[3] Aliphatic azides are significantly more stable than those adjacent to olefinic, aromatic, or carbonyl groups.[4] However, it is advisable to avoid strongly reducing conditions, which can reduce the azide to an amine.

Q5: At what pH range should I expect the t-butyl ester groups to be labile?

The t-butyl ester groups are particularly susceptible to hydrolysis under mild acidic conditions.[1][2] While remarkably stable to basic hydrolysis, their stability decreases significantly as the pH drops below 7.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of compound activity or unexpected analytical results (e.g., mass spectrometry). Hydrolysis of one or both t-butyl ester groups.- Analyze your sample using mass spectrometry to check for the presence of species corresponding to the hydrolyzed product(s).- If using an acidic buffer (pH < 7), consider performing your experiment at a neutral or slightly basic pH if your application allows.- If acidic conditions are required, minimize the exposure time of the compound to the acidic buffer and perform the reaction at a lower temperature.
Inconsistent results between experimental batches. Improper storage or handling of the compound.- Ensure the compound is stored at -20°C and protected from moisture.- Allow the vial to warm to room temperature before opening to prevent condensation.- Prepare solutions fresh for each experiment and avoid repeated freeze-thaw cycles of stock solutions.
Failed "click" chemistry reaction. Degradation of the azide group.- While the azide is generally stable, ensure your reaction buffer does not contain reducing agents that could compromise the azide functionality.- Confirm the purity and reactivity of your alkyne-containing reaction partner.

Stability in Different Buffers: An Overview

The stability of N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) is primarily dependent on the pH of the buffer system due to the acid-labile nature of the t-butyl ester groups. The azide group is expected to be stable across a wide pH range.

Buffer pH Expected Stability of t-Butyl Esters Expected Stability of Azide Group Recommendation
Acidic (pH < 6) LowHighNot recommended for prolonged use. If necessary, use at low temperatures and for the shortest possible duration.
Neutral (pH 6.5 - 7.5) Moderate to HighHighGenerally suitable for most applications. For long-term incubations, it is advisable to monitor for any hydrolysis.
Basic (pH > 8) HighHighRecommended for applications where the integrity of the t-butyl ester groups is critical.

Experimental Protocols

Protocol 1: Assessment of Stability via HPLC-MS

This protocol outlines a general method to assess the stability of N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) in a specific buffer.

Materials:

  • N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester)

  • Buffer of interest (e.g., PBS pH 7.4, Acetate (B1210297) buffer pH 5.0)

  • DMSO

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Mass spectrometer compatible vials

Procedure:

  • Prepare a 10 mM stock solution of N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) in DMSO.

  • In separate vials, dilute the stock solution to a final concentration of 1 mM in your buffer of interest.

  • Incubate the solutions at the desired experimental temperature (e.g., 4°C, room temperature, 37°C).

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of each solution.

  • Immediately analyze the aliquots by HPLC-MS.

  • Monitor the disappearance of the parent compound peak and the appearance of new peaks corresponding to the hydrolyzed products (mono- and di-acid).

  • Quantify the peak areas to determine the rate of degradation.

Visual Guides

Potential Degradation Pathway of N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) reactant N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) intermediate Mono-hydrolyzed Product (One t-butyl ester cleaved) reactant->intermediate H+ / H2O product Di-hydrolyzed Product (Both t-butyl esters cleaved) intermediate->product H+ / H2O

Caption: Degradation pathway in acidic conditions.

Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution (in DMSO) prep_buffer Dilute in Buffer prep_stock->prep_buffer incubate Incubate at Desired Temperature prep_buffer->incubate sampling Collect Aliquots at Time Points incubate->sampling hplc_ms Analyze by HPLC-MS sampling->hplc_ms data_analysis Quantify Degradation hplc_ms->data_analysis Troubleshooting Logic for Unexpected Results action_node action_node start Unexpected Results? check_mass Mass Spec shows lower MW species? start->check_mass check_buffer Using acidic buffer? check_mass->check_buffer Yes check_storage Compound stored correctly at -20°C? check_mass->check_storage No action_hydrolysis Likely t-butyl ester hydrolysis. Consider using neutral/basic buffer or reducing incubation time/temp. check_buffer->action_hydrolysis No, but still see hydrolysis action_adjust_buffer Acidic conditions are the likely cause. Adjust pH if possible. check_buffer->action_adjust_buffer Yes action_improper_storage Improper storage may be the cause. Use a fresh vial of the compound. check_storage->action_improper_storage No action_check_other Review experimental protocol for other potential issues. check_storage->action_check_other Yes action_no_hydrolysis Degradation not due to hydrolysis. Check other reaction components.

References

Technical Support Center: Strategies to Prevent Protein Aggregation During PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for protein PEGylation. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to protein aggregation during the PEGylation process.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during PEGylation?

Protein aggregation during PEGylation can be triggered by a combination of factors related to the protein itself, the PEG reagent, and the reaction conditions. Key causes include:

  • Intermolecular Cross-linking: Bifunctional PEG linkers can connect multiple protein molecules, leading to the formation of large aggregates.[1]

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[1]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can destabilize the protein, exposing hydrophobic regions and promoting aggregation.[1]

  • Poor Reagent Quality: The presence of impurities or a high percentage of diol in a monofunctional PEG reagent can result in unintended cross-linking.[1]

  • PEG-Protein Interactions: The PEG polymer itself can sometimes induce conformational changes in the protein that favor aggregation.[1]

Q2: How can I detect and quantify protein aggregation?

Several analytical techniques are available to detect and quantify protein aggregation:

  • Size Exclusion Chromatography (SEC): This method separates molecules by size. Aggregates will elute earlier than the monomeric PEGylated protein.[1][2]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution, making it effective for detecting larger aggregates.[1]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): When run under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight bands corresponding to cross-linked protein aggregates.[1]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF MS can identify the molecular weight of the PEGylated protein and detect the presence of multimers.[1]

  • Turbidity Measurements: An increase in the turbidity of the solution can indicate the formation of insoluble aggregates.[1]

Q3: What are some general strategies to minimize protein aggregation during PEGylation?

Preventing aggregation often involves a multi-pronged approach focused on optimizing the reaction environment and the reagents used. Key strategies include:

  • Reaction Condition Optimization: Systematically screen for the optimal protein concentration, PEG:protein molar ratio, pH, and temperature.[1]

  • Incorporate Stabilizing Excipients: The addition of stabilizers to the reaction buffer can help maintain protein conformation and prevent aggregation.[1]

  • Control the Reaction Rate: A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking.[1]

  • Consider Alternative PEGylation Strategies: If aggregation persists, exploring different PEGylation chemistries or site-specific approaches may be necessary.[1]

Troubleshooting Guides

This section provides a step-by-step approach to troubleshooting common issues encountered during PEGylation.

Issue 1: Observation of visible precipitates or increased turbidity during the reaction.

This is a clear indication of protein aggregation. The following workflow can help identify and resolve the issue.

A Aggregation Observed B Step 1: Reaction Condition Optimization A->B C Step 2: Incorporate Stabilizing Excipients B->C If aggregation persists F Aggregation Resolved B->F If aggregation is resolved D Step 3: Control the Reaction Rate C->D If aggregation persists C->F If aggregation is resolved E Step 4: Alternative PEGylation Strategies D->E If aggregation persists D->F If aggregation is resolved E->F If aggregation is resolved

Caption: Troubleshooting workflow for addressing protein aggregation.

Step 1: Reaction Condition Optimization

The initial step is to systematically evaluate and optimize the reaction conditions.

  • Protein Concentration: Test a range of concentrations (e.g., 0.5, 1, 2, 5 mg/mL).[1]

  • PEG:Protein Molar Ratio: Evaluate different molar excesses of PEG (e.g., 1:1, 5:1, 10:1, 20:1).[1]

  • pH: Screen a range of pH values, considering the protein's isoelectric point (pI) and optimal stability pH (e.g., pH 6.0, 7.0, 7.4, 8.0).[1][3] For amine-specific PEGylation, a lower pH (around 7) can favor N-terminal modification and reduce the risk of extensive lysine (B10760008) PEGylation that can lead to aggregation.[3][4]

  • Temperature: Conduct the reaction at different temperatures (e.g., 4°C, room temperature).[1]

ParameterRecommended Range for ScreeningRationale
Protein Concentration 0.5 - 5 mg/mLLower concentrations reduce intermolecular interactions.[1]
PEG:Protein Molar Ratio 1:1 to 20:1A lower ratio can minimize multi-PEGylation and cross-linking.[1][3]
pH 6.0 - 8.0Optimize for protein stability and reaction specificity.[1][3]
Temperature 4°C - Room TemperatureLower temperatures slow the reaction rate, potentially reducing aggregation.[1]

Step 2: Incorporate Stabilizing Excipients

If optimizing the primary reaction conditions is insufficient, adding stabilizing excipients to the reaction buffer can be beneficial.

  • Sugars and Polyols: Sucrose, trehalose, sorbitol, and glycerol (B35011) act as protein stabilizers.[1]

  • Amino Acids: Arginine and glycine (B1666218) are known to suppress protein aggregation.[1]

  • Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 or Polysorbate 80 can prevent surface-induced aggregation.[1]

ExcipientRecommended ConcentrationMechanism of Action
Sucrose 5-10% (w/v)Preferential exclusion, increases protein stability.[1]
Arginine 50-100 mMSuppresses non-specific protein-protein interactions.[1]
Polysorbate 20 0.01-0.05% (v/v)Reduces surface tension and prevents adsorption.[1]

Step 3: Control the Reaction Rate

A slower, more controlled reaction can favor intramolecular modification.

  • Lower the Temperature: Performing the reaction at 4°C will slow down the reaction rate.[1]

  • Stepwise Addition of PEG: Instead of adding the entire volume of activated PEG at once, add it in smaller aliquots over time.[1]

Step 4: Consider Alternative PEGylation Strategies

If aggregation remains an issue, it may be necessary to explore alternative approaches.

  • Monofunctional PEG Reagents: Ensure the use of high-quality monofunctional PEG to avoid cross-linking.[1]

  • Site-Specific PEGylation: Target specific amino acid residues (e.g., cysteine) that are less likely to be involved in aggregation-prone regions.[5] This can lead to a more homogeneous product with preserved bioactivity.[6]

  • Different PEG Chemistries: Explore different reactive groups on the PEG molecule that may be more compatible with your protein.[4]

Issue 2: Low yield of PEGylated protein with a significant amount of unmodified protein and aggregates.

This issue suggests that the PEGylation reaction is inefficient and is concurrently causing aggregation.

cluster_0 Reaction Optimization cluster_1 Post-Reaction A Low Yield and Aggregation B Analyze Reaction Components A->B C Optimize Reaction Parameters B->C D Purification Strategy C->D E Yield and Purity Improved D->E

Caption: Workflow for addressing low yield and aggregation.

1. Analyze Reaction Components:

  • Protein Purity: Ensure the starting protein solution is highly pure and free of pre-existing aggregates.[3]

  • PEG Reagent Activity: Verify the activity of the activated PEG reagent. Improper storage can lead to hydrolysis and reduced reactivity.

2. Optimize Reaction Parameters:

  • Increase PEG:Protein Molar Ratio: A higher molar excess of PEG can drive the reaction towards completion, but this must be balanced with the risk of increased aggregation.[3]

  • Adjust pH: For amine-reactive PEGylation, a slightly alkaline pH (7.5-8.5) can increase the reaction rate, but may also increase the risk of aggregation. A careful balance is needed.[3]

  • Increase Reaction Time: A longer incubation time may be necessary for the reaction to proceed to completion.

3. Purification Strategy:

  • Ion-Exchange Chromatography (IEX): This technique can be effective in separating the desired PEGylated product from both the unmodified protein and aggregates.[4]

  • Size-Exclusion Chromatography (SEC): SEC can be used to remove high-molecular-weight aggregates.[2]

Experimental Protocols

Protocol 1: Small-Scale PEGylation Screening to Minimize Aggregation

Objective: To identify the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation.

Materials:

  • Protein stock solution (e.g., 10 mg/mL in a suitable buffer)

  • Activated PEG stock solution (e.g., 100 mg/mL in the reaction buffer)

  • A series of reaction buffers with varying pH (e.g., pH 6.0, 7.0, 7.4, 8.0)

  • Microcentrifuge tubes or a 96-well plate

Procedure:

  • Prepare a Screening Matrix: Set up a series of small-scale reactions (e.g., 50-100 µL) to test different combinations of parameters.

  • Vary one parameter at a time while keeping others constant. For example:

    • Protein Concentration Screen: Prepare reactions with protein concentrations of 0.5, 1, 2, and 5 mg/mL, keeping the PEG:protein ratio, pH, and temperature constant.

    • PEG:Protein Molar Ratio Screen: Set up reactions with PEG:protein molar ratios of 1:1, 5:1, 10:1, and 20:1, while keeping other parameters constant.

    • pH Screen: Use the different pH buffers to carry out the reaction at a constant protein concentration, PEG:protein ratio, and temperature.

    • Temperature Screen: Perform the reactions at 4°C and room temperature.

  • Initiate the Reaction: Add the activated PEG solution to the protein solution and mix gently.

  • Incubate: Allow the reactions to proceed for a set time (e.g., 2-4 hours or overnight) with gentle mixing.

  • Analysis: Analyze the extent of aggregation in each reaction using methods such as turbidity measurement, SDS-PAGE, or SEC.

Protocol 2: Analysis of PEGylation Products by Size Exclusion Chromatography (SEC)

Objective: To separate and quantify the monomeric PEGylated protein from aggregates and unmodified protein.

Materials and Equipment:

  • SEC column suitable for the molecular weight range of the protein and its PEGylated forms.

  • HPLC system with a UV detector.

  • Mobile phase (e.g., phosphate-buffered saline, PBS).

  • PEGylated protein sample, filtered through a 0.22 µm filter.

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Injection: Inject a suitable volume of the filtered PEGylated protein sample onto the column.

  • Data Acquisition: Monitor the elution profile at a suitable wavelength (e.g., 280 nm for protein).

  • Data Analysis:

    • Aggregates will elute first in the void volume of the column.

    • The PEGylated protein will elute next, with a shorter retention time than the unmodified protein due to its larger hydrodynamic radius.

    • The unmodified protein will have the longest retention time among the protein species.

    • Quantify the area under each peak to determine the relative amounts of aggregates, PEGylated product, and unmodified protein.

References

Technical Support Center: Purification of N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) and how do they affect purification?

A1: Common impurities include unreacted starting materials (e.g., azido-PEG4-amine, PEG4-t-butyl ester activating group), partially reacted intermediates, and side products from the reaction. These impurities are often polar and can co-elute with the desired product, especially in normal-phase chromatography, making purification challenging. The presence of t-butyl ester groups can also lead to hydrolysis under acidic or basic conditions, introducing additional impurities.

Q2: Which chromatographic technique is most suitable for purifying this branched PEG conjugate?

A2: Both reverse-phase high-performance liquid chromatography (RP-HPLC) and silica (B1680970) gel chromatography are viable options. RP-HPLC is often preferred for its high resolution and suitability for polar molecules.[1][2] Silica gel chromatography can also be effective, particularly for removing less polar impurities.[3] The choice depends on the specific impurities present and the scale of the purification.

Q3: How can I effectively monitor the purity of my fractions during chromatography?

A3: For RP-HPLC, a UV detector may have limited utility as the PEG backbone does not have a strong chromophore.[4][5] An evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) is more suitable for detecting non-volatile analytes like PEG conjugates.[1] For silica gel chromatography, thin-layer chromatography (TLC) with a suitable stain (e.g., potassium permanganate) can be used to monitor the separation. For definitive purity assessment of final fractions, techniques like ¹H NMR and mass spectrometry are recommended.[6]

Q4: My N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) conjugate appears to be degrading during purification. What could be the cause?

A4: The t-butyl ester groups are sensitive to strong acids and bases.[7] If your mobile phase for HPLC is too acidic (e.g., contains a high concentration of trifluoroacetic acid) or if you are using silica gel that has not been neutralized, you may observe hydrolysis of the ester groups.[7] It is crucial to use buffered mobile phases or neutralized silica gel to maintain the integrity of the conjugate.

Troubleshooting Guides

Reverse-Phase HPLC (RP-HPLC) Purification

Issue 1: Poor separation of the product from impurities.

  • Possible Cause: Inappropriate column or mobile phase conditions.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase Gradient: A shallow gradient of a polar organic solvent (e.g., acetonitrile (B52724) or methanol) in water is often effective for separating PEG compounds.[1] Experiment with different gradient slopes and durations.

    • Select the Right Column: A C8 or C18 column with a pore size suitable for small to medium-sized molecules is a good starting point.[1] Consider a column with a different stationary phase chemistry if co-elution persists.

    • Adjust the pH: If impurities have ionizable groups, adjusting the pH of the mobile phase can alter their retention time relative to the neutral product. Ensure the pH is compatible with the stability of the t-butyl ester groups.

    • Lower the Temperature: Running the separation at a lower temperature can sometimes improve resolution.

Issue 2: Broad or tailing peaks.

  • Possible Cause: Secondary interactions with the stationary phase, column overload, or issues with the mobile phase.

  • Troubleshooting Steps:

    • Check for Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the ether oxygens of the PEG chains, leading to peak tailing. Adding a small amount of a competitive base (e.g., triethylamine) to the mobile phase can mitigate this.

    • Reduce Sample Load: Injecting too much sample can lead to column overload and poor peak shape. Reduce the injection volume or sample concentration.

    • Ensure Mobile Phase Miscibility: Ensure that the organic and aqueous components of your mobile phase are fully miscible throughout the gradient.

Silica Gel Chromatography Purification

Issue 1: Product streaking on the column.

  • Possible Cause: The high polarity of the PEG conjugate causing strong interaction with the silica gel.

  • Troubleshooting Steps:

Issue 2: Difficulty in separating the product from highly polar impurities.

  • Possible Cause: Insufficient resolution of the chosen solvent system.

  • Troubleshooting Steps:

    • Employ a Shallow Gradient: A slow, shallow gradient of the polar solvent can improve the separation of compounds with similar polarities.

    • Consider a Different Adsorbent: If silica gel does not provide adequate separation, alumina (B75360) (neutral or basic) could be an alternative.

    • Fractionate and Re-purify: Collect broader fractions and re-purify them using a different solvent system or a different chromatographic technique (e.g., RP-HPLC).

Experimental Protocols

General Protocol for RP-HPLC Purification
  • Column Selection: C18 or C8 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

  • Gradient Elution: A typical starting gradient would be 5-95% B over 30-40 minutes. This should be optimized based on the retention of the conjugate.

  • Flow Rate: 1 mL/min.

  • Detection: ELSD or CAD is recommended. If using UV, monitor at a low wavelength (e.g., 210-220 nm), but be aware of potential solvent interference.

  • Sample Preparation: Dissolve the crude product in the initial mobile phase composition.

General Protocol for Silica Gel Chromatography
  • Silica Gel Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane (B92381) or dichloromethane).

  • Column Packing: Pack the column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column.

  • Elution: Start with a less polar solvent system (e.g., 100% dichloromethane) and gradually increase the polarity by adding methanol or another polar solvent. A typical gradient might be from 0% to 20% methanol in dichloromethane.

  • Fraction Collection: Collect fractions and monitor by TLC.

  • TLC Analysis: Use a mobile phase that gives your product an Rf value of approximately 0.3-0.4. Visualize the spots using a potassium permanganate (B83412) stain.

Data Presentation

Table 1: Comparison of Purification Methods

ParameterReverse-Phase HPLCSilica Gel Chromatography
Resolution HighModerate to High
Speed FastSlow
Scale Analytical to PreparativeBench to Pilot Scale
Common Issues Peak tailing, co-elutionStreaking, poor separation of polar compounds
Best For High-purity final product, analytical assessmentInitial cleanup, removal of less polar impurities

Table 2: Typical RP-HPLC Purity Analysis Results

SampleRetention Time (min)Peak Area (%)Identity
Crude Product15.285.5N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester)
5.88.2Unreacted Azido-PEG4 starting material
12.14.1Partially reacted intermediate
2.52.2Other impurities
Purified Product15.2>98N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester)

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude Reaction Mixture Silica Silica Gel Chromatography (Optional Initial Cleanup) Crude->Silica Remove non-polar impurities RPHPLC Reverse-Phase HPLC Crude->RPHPLC Direct purification Silica->RPHPLC Further purification Purity Purity & Identity Confirmation (NMR, MS) RPHPLC->Purity Final Pure Conjugate (>95%) Purity->Final

Caption: General experimental workflow for the purification of N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester).

Troubleshooting_HPLC Start Poor RP-HPLC Separation Q1 Are peaks broad or tailing? Start->Q1 A1_Yes Secondary Interactions or Overload Q1->A1_Yes Yes Q2 Is there co-elution of impurities? Q1->Q2 No S1 Add mobile phase modifier (e.g., TEA) Reduce sample load A1_Yes->S1 End Improved Separation S1->End A2_Yes Suboptimal Conditions Q2->A2_Yes Yes Q2->End No S2 Optimize gradient Change column Adjust pH A2_Yes->S2 S2->End

Caption: Troubleshooting decision tree for common RP-HPLC purification issues.

References

Technical Support Center: Deprotection of Bis(PEG4-t-butyl ester)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deprotection of bis(PEG4-t-butyl ester). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the challenges encountered during the deprotection of this molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the deprotection of bis(PEG4-t-butyl ester)?

The most common method for the deprotection of t-butyl esters, including bis(PEG4-t-butyl ester), is acidolysis, typically using trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM).[1][2]

Q2: Why is my deprotection reaction incomplete?

Incomplete deprotection can be due to several factors:

  • Insufficient Acid Concentration: The concentration of TFA may be too low to effectively cleave the t-butyl esters.[1]

  • Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.[1]

  • Steric Hindrance: The PEG chains can sterically hinder the approach of the acid to the ester group, slowing down the reaction.[1]

  • Poor Solubility: The substrate may not be fully dissolved in the chosen solvent, reducing the reaction efficiency.

Q3: What are the common side reactions during the deprotection of t-butyl esters?

The primary side reaction is alkylation of nucleophilic functional groups by the stable tert-butyl cation generated during the cleavage of the t-butyl group.[3][4] If your molecule contains other acid-sensitive groups, they may also be cleaved under the reaction conditions.[1]

Q4: How can I minimize side reactions?

The use of "scavengers" is crucial to trap the reactive tert-butyl cation and prevent it from reacting with your desired product.[3][4] Common scavengers include triisopropylsilane (B1312306) (TIS), water, and thioanisole.[3][5]

Q5: What is the best way to purify the final di-acid product?

Purification can be challenging due to the hydrophilic nature of the PEGylated product. Common methods include:

  • Precipitation: The deprotected product can sometimes be precipitated by adding a non-polar solvent like diethyl ether.[1]

  • Aqueous Workup: If the product is not water-soluble, an aqueous workup with a basic solution can be used to neutralize the acid.[1]

  • Chromatography: Techniques like reverse-phase chromatography (RPC) or ion-exchange chromatography (IEX) can be effective for purifying PEGylated molecules.[]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Incomplete Deprotection Insufficient acid strength or reaction time.[1]Increase the concentration of TFA (e.g., from 20% to 50% in DCM). Extend the reaction time and monitor by TLC or LC-MS. Consider using a stronger acid system like 4M HCl in 1,4-dioxane.[1]
Poor solubility of the starting material.Ensure complete dissolution of the bis(PEG4-t-butyl ester) in the chosen solvent. If necessary, try a different solvent system.
Observation of Side Products Alkylation by the tert-butyl cation.[3]Add scavengers to the reaction mixture. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[3] For molecules with sensitive residues like cysteine or tryptophan, specific scavengers may be required.[3][5]
Cleavage of other acid-labile protecting groups.[1]If possible, choose orthogonal protecting groups that are stable to the deprotection conditions. Alternatively, milder deprotection conditions (e.g., lower TFA concentration, shorter reaction time) may be attempted, but this could lead to incomplete deprotection of the desired esters.
Difficulty in Product Isolation and Purification High polarity and water solubility of the PEGylated di-acid.After removing the bulk of TFA and solvent under reduced pressure, attempt precipitation by adding cold diethyl ether. If the product is an oil, trituration with a non-polar solvent may induce solidification. For highly water-soluble products, lyophilization after an aqueous workup might be necessary. Purification by preparative HPLC is often a reliable method for obtaining high-purity material.
Residual TFA contamination.Co-evaporate the crude product with a solvent like toluene (B28343) (3x) to azeotropically remove residual TFA.[1] Neutralize the TFA salt by washing with a mild base during aqueous workup.[1]

Experimental Protocols

Protocol: Deprotection of bis(PEG4-t-butyl ester) using TFA

This protocol describes a general procedure for the deprotection of bis(PEG4-t-butyl ester) to the corresponding di-carboxylic acid.

Materials:

  • bis(PEG4-t-butyl ester)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Diethyl ether, cold

  • Toluene

Procedure:

  • Reaction Setup: Dissolve bis(PEG4-t-butyl ester) in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Reagents: Cool the solution to 0 °C using an ice bath. Slowly add TFA to the desired final concentration (typically 20-50% v/v).[1] If using a scavenger, add TIS (typically 2.5-5% v/v).[1]

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[1][7]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.

    • To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this step two more times.[1]

  • Purification:

    • Dissolve the crude residue in a minimal amount of DCM.

    • Add the solution dropwise to a flask containing cold diethyl ether with vigorous stirring to precipitate the product.

    • Collect the precipitate by filtration or centrifugation. Wash the solid with cold diethyl ether and dry under vacuum.

Data Presentation

Table 1: Common Scavengers for t-Butyl Deprotection

Scavenger Targeted Side Reaction Typical Concentration Notes
Triisopropylsilane (TIS)Traps tert-butyl cations.[8]2.5 - 5% (v/v)[1]A very effective and common scavenger.
WaterActs as a scavenger for tert-butyl cations.[8]2.5 - 5% (v/v)[3]Often used in combination with TIS.
ThioanisolePrevents S-alkylation of methionine and cysteine residues.[3][5]5% (v/v)[3]Particularly important in peptide deprotection.
AnisoleScavenges tert-butyl cations and can protect tryptophan residues.[3][9]5 - 8% (v/v)[9]A common alternative or addition to TIS.
Ethanedithiol (EDT)Protects cysteine residues from alkylation.[3]2.5% (v/v)[3]Used when cysteine is present.

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection cluster_workup Work-up cluster_purification Purification cluster_product Final Product start bis(PEG4-t-butyl ester) in DCM reaction Add TFA and Scavengers (e.g., TIS) Stir at RT start->reaction 1. workup 1. Evaporate Solvent & Excess TFA 2. Toluene Co-evaporation reaction->workup 2. purification Precipitation from Cold Diethyl Ether workup->purification 3. product bis(PEG4-carboxylic acid) purification->product 4.

Caption: Experimental workflow for the deprotection of bis(PEG4-t-butyl ester).

Troubleshooting_Deprotection start Deprotection Reaction Outcome incomplete Incomplete Reaction start->incomplete Check LC-MS/ TLC side_products Side Products Observed start->side_products Check LC-MS complete Complete Deprotection start->complete Desired Outcome increase_tfa Increase TFA Concentration or Reaction Time incomplete->increase_tfa add_scavengers Add/Optimize Scavengers (e.g., TIS, Thioanisole) side_products->add_scavengers

Caption: Troubleshooting decision tree for deprotection reactions.

Side_Reaction_Pathway ester t-Butyl Ester acid Carboxylic Acid ester->acid + H+ tbutyl_cation t-Butyl Cation ester->tbutyl_cation + H+ alkylation Alkylation of Nucleophiles tbutyl_cation->alkylation Undesired Reaction trapped_cation Trapped Cation tbutyl_cation->trapped_cation Desired Reaction scavenger Scavenger (e.g., TIS) scavenger->trapped_cation

Caption: Role of scavengers in preventing side reactions.

References

Technical Support Center: Monitoring Conjugation Reactions of N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) with LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the conjugation of N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) with alkyne-containing molecules using Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS analysis of the conjugation reaction.

Question: Why do I see a low yield of my conjugated product in the LC-MS analysis?

Answer: Low conjugation yield can stem from several factors related to the reaction conditions and the stability of the reagents. Here are some common causes and solutions:

  • Suboptimal "Click" Chemistry Conditions: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is sensitive to reaction parameters.[1]

    • Copper (I) Oxidation: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use a reducing agent like sodium ascorbate (B8700270) to maintain the copper in its +1 oxidation state.[2][3]

    • Ligand Absence: A suitable ligand is crucial for stabilizing the Cu(I) catalyst and accelerating the reaction. Tris-(benzyltriazolylmethyl)amine (TBTA) or similar ligands should be used.[2]

    • Incorrect pH: The optimal pH range for CuAAC is typically between 4 and 12.[1] Extreme pH values can lead to side reactions or degradation of your reactants.

  • Reagent Quality and Stoichiometry:

    • Purity of Reactants: Ensure the purity of your N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) and the alkyne-containing molecule. Impurities can interfere with the reaction.

    • Molar Ratio: An excess of one reactant is often used to drive the reaction to completion. Experiment with varying the molar ratio of the alkyne to the azide-PEG linker.[4]

  • Hydrolysis of t-butyl Esters: The t-butyl ester protecting groups on the PEG linker can be labile under acidic conditions.[5][6] If your reaction or workup conditions are acidic, you may be hydrolyzing the esters to carboxylic acids, which will have a different retention time and mass in your LC-MS analysis.

Question: I am observing multiple peaks in my LC chromatogram for the unconjugated PEG linker. What could be the cause?

Answer: The presence of multiple peaks for the starting PEG linker can be attributed to a few factors:

  • Hydrolysis of t-butyl Esters: As mentioned above, the t-butyl esters can hydrolyze. You may be observing peaks for the intact di-ester, the mono-hydrolyzed product, and the fully hydrolyzed di-acid.

  • PEG Polydispersity: While the specific molecule has a defined structure, commercial PEG reagents can sometimes have a degree of polydispersity, leading to a distribution of closely related species.[7] However, for a discrete PEG linker like this, hydrolysis is a more likely cause.

  • Adduct Formation: In the MS, PEG compounds are known to form various adducts (e.g., with sodium, potassium, or ammonium (B1175870) ions), which could potentially be resolved as different species under certain chromatographic conditions, although this is less common.

Question: My Total Ion Chromatogram (TIC) shows poor signal for my product, but I see a response on the UV detector. What is happening?

Answer: This issue often points to problems with ionization in the mass spectrometer.

  • Poor Ionization Efficiency: PEGylated compounds can be challenging to ionize efficiently. The PEG chain can suppress the ionization of the analyte.

  • In-source Fragmentation: The energy in the mass spectrometer's source can sometimes be high enough to cause fragmentation of the molecule before it is even analyzed, leading to a weak molecular ion signal.[8][9]

  • Charge State Distribution: Large molecules like the conjugated product can exist in multiple charge states. If the signal is distributed across many charge states, the intensity of any single peak may be low.

  • Mobile Phase Composition: The mobile phase can significantly impact ionization. Ensure your mobile phase is compatible with good electrospray ionization (ESI). The presence of non-volatile salts can suppress the signal. A common mobile phase system is water and acetonitrile (B52724) with a small amount of formic acid or acetic acid.

Question: I am seeing unexpected masses in my mass spectrum. What are they?

Answer: Unexpected masses can arise from several sources:

  • Side Reactions: In CuAAC, a common side reaction is the homocoupling of the alkyne partner (Glaser coupling), which is promoted by Cu(II) ions.[2]

  • Adduct Formation: As mentioned, PEG compounds readily form adducts with cations present in the sample or mobile phase. Common adducts include [M+Na]⁺ and [M+K]⁺.[10]

  • In-source Hydrolysis: The acidic environment of the ESI source can sometimes induce the hydrolysis of the t-butyl esters, leading to the appearance of the corresponding carboxylic acid masses.[11]

  • Contaminants: Background ions from solvents, plasticizers (phthalates), or previous analyses are common in mass spectrometry.[12][13]

Frequently Asked Questions (FAQs)

Q1: What are the expected m/z values for the starting material and the conjugated product?

A1: The expected m/z values will depend on the mass of your alkyne-containing molecule and the adducts formed during ionization. Here is a table with calculated masses for the starting material and an example product.

CompoundChemical FormulaMolecular Weight (Da)[M+H]⁺ (m/z)[M+Na]⁺ (m/z)
N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester)C₄₀H₇₈N₄O₁₆871.08872.09894.07
Conjugate with Alkyne-Molecule (MW=300 Da)C₄₀H₇₈N₄O₁₆ + CₓHᵧNₐOₑ1171.081172.091194.07
Hydrolyzed Di-acid of Starting MaterialC₃₂H₆₂N₄O₁₆758.87759.88781.86

Q2: What is a good starting point for an LC-MS method for this analysis?

A2: A good starting point would be a reversed-phase method.

  • Column: A C18 or C8 column with a particle size of 1.8 to 3.5 µm.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from low to high organic (e.g., 5% to 95% B) over 10-15 minutes.

  • Flow Rate: 0.2-0.5 mL/min.

  • Injection Volume: 1-5 µL.

  • MS Detector: ESI in positive ion mode.

Q3: How can I improve the quality of my mass spectra for these PEGylated compounds?

A3: Post-column addition of a tertiary amine, such as triethylamine (B128534) (TEA) or diethylmethylamine (DEMA), can significantly improve the quality of mass spectra for PEGylated compounds.[14] This technique reduces the charge state of the PEGylated molecules, simplifying the spectrum and increasing the signal-to-noise ratio of the desired ions.[14]

Q4: How should I prepare my samples for LC-MS analysis?

A4: Proper sample preparation is crucial for good results.

  • Quench the Reaction: If necessary, quench the reaction to stop it from proceeding further.

  • Dilution: Dilute a small aliquot of the reaction mixture in a solvent compatible with your mobile phase, typically the initial mobile phase composition (e.g., 95% A, 5% B).

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.

  • Desalting: If your reaction buffer contains high concentrations of non-volatile salts, a desalting step using a suitable solid-phase extraction (SPE) cartridge may be necessary to prevent ion suppression.[15]

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • In a microcentrifuge tube, dissolve the alkyne-containing molecule (1 equivalent) in a suitable solvent (e.g., a mixture of water and a water-miscible organic solvent like DMSO or t-butanol).

  • Add a solution of N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) (1.1 equivalents) in the same solvent system.

  • Prepare a fresh solution of sodium ascorbate (0.5 equivalents) in water and add it to the reaction mixture.

  • Add a solution of copper(II) sulfate (B86663) (0.1 equivalents) and a suitable ligand like TBTA (0.1 equivalents) in the reaction solvent.

  • Vortex the mixture gently and allow it to react at room temperature. Monitor the reaction progress by taking aliquots at different time points for LC-MS analysis.

Protocol 2: LC-MS Analysis

  • Prepare your mobile phases: Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Equilibrate the LC system with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Prepare your sample by diluting the reaction mixture 1:100 in the initial mobile phase composition.

  • Inject the sample onto the LC-MS system.

  • Acquire data in positive ion mode over a mass range that covers the expected m/z values of your starting materials and product.

Visualizations

experimental_workflow cluster_reaction Conjugation Reaction cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis Reactants Reactants Reaction_Setup Reaction Setup (Solvent, Catalyst, Ligand) Reactants->Reaction_Setup Incubation Incubation (Room Temperature) Reaction_Setup->Incubation Quenching Quench Reaction Incubation->Quenching Dilution Dilution Quenching->Dilution Filtration Filtration Dilution->Filtration LC_Separation LC Separation (Reversed-Phase) Filtration->LC_Separation MS_Detection MS Detection (ESI+) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Experimental workflow for conjugation and LC-MS analysis.

logical_relationship cluster_troubleshooting Troubleshooting Logic Start LC-MS Data Acquisition No_Product_Peak No/Low Product Peak Start->No_Product_Peak Multiple_SM_Peaks Multiple Starting Material Peaks Start->Multiple_SM_Peaks Poor_MS_Signal Poor MS Signal (Good UV) Start->Poor_MS_Signal Unexpected_Masses Unexpected Masses Start->Unexpected_Masses Check_Reaction_Conditions Check Reaction Conditions (Catalyst, Ligand, pH) No_Product_Peak->Check_Reaction_Conditions Check_Reagent_Quality Check Reagent Quality & Stoichiometry No_Product_Peak->Check_Reagent_Quality Check_Hydrolysis Check for t-butyl Ester Hydrolysis Multiple_SM_Peaks->Check_Hydrolysis Optimize_Ionization Optimize Ionization (Mobile Phase, Source) Poor_MS_Signal->Optimize_Ionization Unexpected_Masses->Check_Hydrolysis Check_Side_Reactions Check for Side Reactions (e.g., Glaser Coupling) Unexpected_Masses->Check_Side_Reactions Check_Adducts_Contaminants Check for Adducts & Contaminants Unexpected_Masses->Check_Adducts_Contaminants

Caption: Troubleshooting logic for common LC-MS issues.

References

Validation & Comparative

A Comparative Guide to Analytical Techniques for Characterizing PEGylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, is a cornerstone strategy in biopharmaceutical development. It enhances the therapeutic properties of proteins by increasing their hydrodynamic size, which in turn extends circulating half-life, improves stability, and reduces immunogenicity[1][2][3]. However, the PEGylation reaction often yields a heterogeneous mixture of products, including positional isomers and molecules with varying numbers of PEG chains. This heterogeneity makes comprehensive analytical characterization a critical quality attribute for ensuring the safety and efficacy of the final drug product.[1]

This guide provides an objective comparison of key analytical techniques used to characterize PEGylated proteins, supported by quantitative data and detailed experimental protocols.

Comparative Analysis of Analytical Techniques

The selection of an analytical method depends on the specific information required, such as the average degree of PEGylation, the distribution of PEGylated species, the identification of conjugation sites, or the quantification of impurities. The following table summarizes and compares the performance of commonly employed techniques.

TechniquePrincipleInformation ObtainedAdvantagesLimitations
SDS-PAGE Separation based on electrophoretic mobility, which is related to hydrodynamic size.Purity, estimation of molecular weight distribution (degree of PEGylation).Simple, rapid, widely available, good for initial screening and purity checks.Low resolution for PEGylated species, provides only an estimate of MW, not quantitative.[4]
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic volume in solution.[5]Purity, aggregation, degree of PEGylation (separation of mono-, di-, poly-PEGylated species).[6][7]High resolution for size variants, non-denaturing, can be coupled to other detectors (MALS, MS).Cannot be used for MW determination with standard column calibration due to the unique conformation of PEGylated proteins.[3][8]
SEC with Multi-Angle Light Scattering (SEC-MALS) SEC separation followed by MALS detection to determine absolute molar mass directly from light scattering, independent of elution volume.[9]Absolute molecular weight of protein and PEG moieties, degree of conjugation, aggregation.[8]Provides absolute MW without column calibration, highly accurate for heterogeneous samples.[3]Requires knowledge of the specific refractive index increment (dn/dc) for both protein and PEG.[5]
Ion Exchange Chromatography (IEX) Separation based on differences in surface charge.[10]Separation of positional isomers, separation of species with different degrees of PEGylation.[7][10][11]High resolution for charge variants and positional isomers, which other methods may not resolve.[10]Complex method development; resolution depends heavily on buffer pH and salt concentration.
Mass Spectrometry (MS)
MALDI-TOF MSMeasures the mass-to-charge ratio of ions generated by laser desorption from a matrix.Average molecular weight, degree of PEGylation, distribution of PEGylated species.[1][12]High sensitivity, speed, and tolerance to some buffers. Excellent for determining MW and heterogeneity.[1][13]Potential for fragmentation, lower resolution for very high mass or highly heterogeneous samples.[14]
Electrospray Ionization MS (ESI-MS)Generates ions by applying a high voltage to a liquid to create an aerosol. Often coupled with LC (LC-MS).Precise molecular weight, identification of PEGylation sites (with peptide mapping), quantification.[1][15]High accuracy and resolution, suitable for complex mixtures, can be automated.[1]Spectra can be complex due to overlapping charge states and PEG polydispersity; may require charge stripping agents.[1][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Quantification of total PEG in biological fluids, structural information, site of PEGylation.Can quantify PEGylated species directly in complex biological fluids with minimal sample preparation.[17][18]Lower sensitivity compared to MS, requires higher sample concentrations, complex data interpretation for structural analysis.[19][20]

Experimental Workflows & Logical Relationships

Visualizing the analytical strategy is key to understanding how different techniques are integrated to build a complete profile of a PEGylated protein.

G cluster_0 Initial Characterization Reaction PEGylation Reaction Mixture SDS_PAGE SDS-PAGE Reaction->SDS_PAGE Purity & MW Estimate SEC Size Exclusion Chromatography (SEC) Reaction->SEC Assess Aggregation & Distribution MALDI MALDI-TOF MS SEC->MALDI Avg. MW & Heterogeneity SEC_MALS SEC-MALS SEC->SEC_MALS Absolute MW & Conjugate Ratio IEX Ion Exchange Chromatography (IEX) SEC->IEX Isomer Separation LC_MS LC-ESI-MS PeptideMapping Peptide Mapping (LC-MS/MS) LC_MS->PeptideMapping IEX->LC_MS

Caption: General workflow for PEGylated protein characterization.

The principle of separation for a cornerstone technique like Size Exclusion Chromatography is based on the molecule's size in solution.

SEC_Principle cluster_column SEC Column with Porous Beads cluster_molecules Bead1 Porous Bead End Detector Bead1->End Elutes First Bead2 Porous Bead Bead3 Porous Bead Bead3->End Elutes Later Bead4 Porous Bead LargeMol Large Molecule (PEGylated Protein) LargeMol->Bead1 Excluded from pores SmallMol Small Molecule (Unreacted PEG) SmallMol->Bead3 Enters pores Start Sample Injection

Caption: Principle of Size Exclusion Chromatography (SEC).

Detailed Experimental Protocols

MALDI-TOF MS for Average Molecular Weight and Polydispersity

This protocol provides a general guideline for analyzing the degree of PEGylation using MALDI-TOF MS.[13]

  • Objective: To determine the average molecular weight and the distribution of PEGylated species in a sample.

  • Materials:

    • PEGylated protein sample

    • MALDI-TOF Mass Spectrometer

    • MALDI target plate

    • Matrix solution: Sinapinic acid (10 mg/mL in 50% acetonitrile/0.1% trifluoroacetic acid (TFA)) is common for proteins.[13]

    • Calibration standards appropriate for the mass range.

  • Methodology:

    • Sample Preparation: If necessary, desalt the protein sample using a suitable method (e.g., C4 ZipTip) to remove non-volatile salts. Dilute the sample to a final concentration of approximately 1-10 pmol/µL in 0.1% TFA.

    • Matrix-Sample Co-crystallization: Mix the sample solution and the matrix solution in a 1:1 ratio (v/v).

    • Target Spotting: Spot 0.5-1.0 µL of the mixture onto the MALDI target plate. Allow the droplet to air dry completely at room temperature, which allows the sample and matrix to co-crystallize.[13]

    • Instrumental Analysis:

      • Insert the target plate into the mass spectrometer.

      • Acquire mass spectra in linear, positive ion mode, which is optimal for large molecules.[13][14]

      • Set the mass range to cover the expected molecular weights of the unreacted protein and all PEGylated species.

      • Optimize the laser power to obtain a good signal-to-noise ratio while minimizing fragmentation.

    • Data Analysis:

      • Calibrate the spectrum using known standards.

      • Identify the series of peaks corresponding to the protein conjugated with 0, 1, 2, 3...n PEG molecules. The mass difference between adjacent peaks should correspond to the mass of a single PEG chain.

      • Calculate the average degree of PEGylation and the relative abundance of each species from the peak intensities.[13]

Size Exclusion Chromatography (SEC) for Purity and Aggregation

This protocol outlines a general method for separating PEGylated protein species based on size.

  • Objective: To assess the purity of the PEGylated product, separating aggregates, monomeric PEGylated protein, and unreacted protein/PEG.

  • Materials:

    • HPLC or UHPLC system with a UV detector (280 nm).

    • SEC column suitable for the molecular weight range of the protein and its conjugates (e.g., TSKgel G3000SWXL).[7]

    • Mobile Phase: A phosphate-buffered saline (PBS) solution is common (e.g., 0.1 M sodium phosphate (B84403), 0.1 M Na₂SO₄, pH 6.7).[7]

    • PEGylated protein sample.

  • Methodology:

    • System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

    • Sample Preparation: Filter the protein sample through a 0.22 µm filter to remove any particulates. Dilute to an appropriate concentration (e.g., 1 mg/mL).

    • Injection and Separation: Inject a defined volume (e.g., 20-100 µL) of the sample onto the column.

    • Data Acquisition: Monitor the column eluent at 280 nm. The typical elution order is: aggregates (shortest retention time), followed by poly-PEGylated, di-PEGylated, mono-PEGylated, and finally the unreacted native protein (longest retention time among protein species).[7]

    • Data Analysis:

      • Integrate the peaks in the resulting chromatogram.

      • Calculate the relative percentage of each species (e.g., aggregate, monomer, fragment) based on the peak area.

      • The separation of species with different degrees of PEGylation allows for the assessment of reaction efficiency and product distribution.[6]

Cation Exchange Chromatography (CEX) for Positional Isomer Separation

This protocol describes a method to separate isomers of a PEGylated protein.

  • Objective: To separate and quantify positional isomers of mono-PEGylated or multi-PEGylated proteins.

  • Materials:

    • HPLC or FPLC system with a UV detector.

    • Strong or weak cation exchange column (e.g., TSKgel SP-5PW).[7]

    • Buffer A (Low salt): e.g., 25 mM phosphate buffer, pH 6.0.[7]

    • Buffer B (High salt): e.g., Buffer A + 0.5 M NaCl.[7]

    • PEGylated protein sample.

  • Methodology:

    • System and Column Equilibration: Equilibrate the CEX column with 100% Buffer A until the baseline is stable.

    • Sample Preparation: Buffer-exchange the sample into Buffer A to ensure proper binding to the column.

    • Injection and Binding: Inject the sample onto the column. The positively charged protein variants will bind to the negatively charged stationary phase.

    • Elution: Apply a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 30-60 minutes). Proteins will elute based on the strength of their positive charge; PEGylation can shield positive charges (e.g., on lysine (B10760008) residues), causing PEGylated species and their isomers to elute at lower salt concentrations than the native protein.[10][21]

    • Data Analysis:

      • The resulting chromatogram will show a profile of peaks corresponding to different charge variants.

      • Fractions can be collected and further analyzed by MS to confirm the identity of each peak as a specific positional isomer.[7][10]

References

Branched vs. Linear PEG Linkers: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation and drug delivery, the choice of a linker molecule is a critical determinant of a therapeutic's success. Polyethylene glycol (PEG) linkers, prized for their hydrophilicity, biocompatibility, and ability to improve pharmacokinetic profiles, are a mainstay in the development of protein-drug conjugates, antibody-drug conjugates (ADCs), and other targeted therapies. While linear PEG linkers have been traditionally employed, branched PEG architectures are increasingly recognized for offering distinct advantages that can lead to more effective and robust therapeutics. This guide provides an objective comparison of branched and linear PEG linkers, supported by experimental data, to inform the selection process for researchers, scientists, and drug development professionals.

Key Advantages of Branched PEG Linkers

Branched PEG linkers, which feature multiple PEG chains extending from a central core, offer several key benefits over their linear counterparts. These advantages primarily stem from their unique three-dimensional structure, which influences their hydrodynamic properties, shielding capacity, and drug-loading potential.[1][2]

  • Enhanced Pharmacokinetics and Prolonged Half-Life: The larger hydrodynamic radius of branched PEG linkers leads to reduced renal clearance and a longer in vivo half-life of the conjugated therapeutic.[3][4] This extended circulation time can result in greater drug exposure at the target site and improved therapeutic efficacy.

  • Increased Drug-to-Antibody Ratio (DAR): In the context of ADCs, branched linkers provide multiple attachment points for drug molecules, enabling a higher drug payload per antibody.[] This can enhance the potency of the ADC without compromising the antibody's properties.[6][7]

  • Superior Shielding and Stability: The dense, umbrella-like structure of branched PEGs offers superior shielding of the conjugated molecule.[2][8] This enhanced steric hindrance can protect the therapeutic from proteolytic degradation and reduce recognition by the immune system.[8] Some studies suggest that branched PEGs are more stable than linear PEGs of a similar molecular weight.[9]

  • Reduced Immunogenicity: The compact, globular shape of branched PEGs can effectively mask potential epitopes on the drug or protein surface, leading to reduced immunogenicity compared to the more extended conformation of linear PEGs.[4][10] However, it is important to note that the impact of branching on immunogenicity can be complex and may not be significant in all cases.[11][12]

  • Improved Solubility: Branched PEG linkers can enhance the solubility of hydrophobic drugs, which is a common challenge in drug formulation.[2][13]

Quantitative Data Comparison

The following tables summarize key quantitative data comparing the properties of molecules conjugated with linear and branched PEG linkers.

Table 1: Comparison of Hydrodynamic Radius and In Vivo Clearance

Linker TypePEG Molecular Weight (kDa)Hydrodynamic Radius (Rh) (nm)Clearance (mL/day/kg)
Linear 24-High
Branched (Pendant) 2 x 12-Low
Linear 206.1-
Branched 206.4-
Linear 409.58 ± 0.35-
Four-Arm Branched 409.25 ± 0.40-

Data adapted from studies on antibody-drug conjugates and PEGylated Human Serum Albumin.[1][14]

Table 2: In Vivo Half-Life of PEGylated Peptides

Linker TypePEG Molecular Weight (kDa)Blood Clearance (t1/2 in hours)Body Clearance (t1/2 in hours)
Branched 708.0 ± 0.637.3 ± 1.8
Branched 15017.7 ± 0.891.3 ± 4.7

Data from a study on the effect of branched PEG size on peptide pharmacokinetics.[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of PEG linker performance. Below are summaries of key experimental protocols.

Determination of Drug-to-Antibody Ratio (DAR)

This protocol outlines the determination of the average DAR of an ADC using UV/Vis spectroscopy.

Principle: The Beer-Lambert law is used to determine the concentrations of the antibody and the payload in an ADC sample based on their distinct absorbance maxima.[15]

Protocol:

  • Determine Extinction Coefficients: Accurately measure the molar extinction coefficients of the unconjugated antibody (at 280 nm) and the free drug-linker at both 280 nm and its wavelength of maximum absorbance (λmax).

  • Sample Preparation: Prepare the ADC sample in a suitable buffer.

  • Spectrophotometer Measurement: Measure the absorbance of the ADC sample at 280 nm and the λmax of the drug.

  • Calculation: Use established equations to calculate the concentrations of the antibody and the drug, and subsequently the average DAR.[15]

Alternative and more detailed methods for DAR determination include Hydrophobic Interaction Chromatography (HIC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[16]

Serum Stability Assay

This protocol provides a method for assessing the stability of a PEGylated protein in serum over time.

Principle: The stability of the conjugate is evaluated by incubating it in serum and monitoring the amount of intact conjugate at various time points using a suitable analytical method like RP-HPLC.[17]

Protocol:

  • Incubation: Dissolve the PEGylated peptide or protein in a buffer solution (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.4) containing a defined percentage of serum (e.g., 25% rat serum). The final concentration of the test article should be known (e.g., 20 µM).

  • Aliquoting: Distribute aliquots of the solution into separate vials for each time point.

  • Time Points: Incubate the vials at 37°C and collect samples at predetermined time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Analysis: At each time point, stop the reaction (e.g., by adding a quenching solution) and analyze the amount of intact peptide/protein remaining using RP-HPLC.

  • Data Analysis: Plot the percentage of intact conjugate against time to determine the stability profile.

Measurement of Anti-PEG Antibodies (ELISA)

This protocol outlines a general procedure for detecting anti-PEG antibodies in serum samples using an enzyme-linked immunosorbent assay (ELISA).

Principle: The assay is based on the binding of anti-PEG antibodies in a sample to PEG antigen immobilized on a microplate. A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection.[18]

Protocol:

  • Coating: Immobilize a PEG-containing molecule (e.g., DSPE-mPEG) onto the wells of an ELISA plate.

  • Blocking: Block the unoccupied sites on the plate with a suitable blocking buffer to prevent non-specific binding.

  • Sample Incubation: Add diluted serum samples to the wells and incubate to allow anti-PEG antibodies to bind to the immobilized PEG.

  • Washing: Wash the wells to remove unbound antibodies and other serum components.

  • Secondary Antibody Incubation: Add an enzyme-conjugated anti-human IgG or IgM antibody and incubate.

  • Detection: Add a chromogenic substrate (e.g., TMB) and measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader. The color intensity is proportional to the amount of anti-PEG antibodies in the sample.[18][19]

Visualizing the Advantage: Workflows and Structures

Diagrams created using Graphviz (DOT language) can effectively illustrate the structural differences between linear and branched PEG linkers and the experimental workflow for comparing their impact on ADC efficacy.

G cluster_0 Linear PEG Linker cluster_1 Branched PEG Linker Antibody_L Antibody Linker_L Linear PEG Antibody_L->Linker_L Drug_L Drug Linker_L->Drug_L Antibody_B Antibody Core Antibody_B->Core Linker_B1 PEG Arm Core->Linker_B1 Linker_B2 PEG Arm Core->Linker_B2 Drug_B1 Drug Linker_B1->Drug_B1 Drug_B2 Drug Linker_B2->Drug_B2

Caption: Structural comparison of linear and branched PEG linkers in an ADC.

G Start ADC Development Linear_ADC Synthesize ADC with Linear PEG Linker Start->Linear_ADC Branched_ADC Synthesize ADC with Branched PEG Linker Start->Branched_ADC Characterization Characterize ADCs (DAR, Purity, etc.) Linear_ADC->Characterization Branched_ADC->Characterization In_Vitro In Vitro Studies (Binding Affinity, Cytotoxicity) Characterization->In_Vitro In_Vivo In Vivo Studies (Pharmacokinetics, Efficacy) In_Vitro->In_Vivo Data_Analysis Comparative Data Analysis In_Vivo->Data_Analysis Conclusion Select Optimal Linker Data_Analysis->Conclusion

Caption: Experimental workflow for comparing the efficacy of ADCs.

Conclusion

The selection between a linear and a branched PEG linker is a critical decision in the design of bioconjugates. Branched PEG linkers offer compelling advantages, including improved pharmacokinetic profiles, higher drug-loading capacity, and enhanced stability, which can translate to more effective and safer therapeutics. However, the potential for increased steric hindrance, which may affect binding affinity or linker cleavage, must be carefully considered.[3] The optimal choice is highly dependent on the specific application, the nature of the biomolecule and the drug, and the desired therapeutic outcome. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision in the selection of PEG linker architecture for advancing drug development programs.

References

A Head-to-Head Comparison: Cu-Free vs. Cu-Catalyzed Click Chemistry for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of biomolecules is paramount. "Click chemistry" has emerged as a revolutionary tool for this purpose, with the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) being the two most prominent methods. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the most appropriate technique for your research needs.

The foundational principle of both CuAAC and SPAAC is the formation of a highly stable triazole linkage between an azide (B81097) and an alkyne. However, their mechanistic differences give rise to distinct advantages and disadvantages, particularly in the context of biological systems. CuAAC utilizes a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide, while SPAAC employs a strained cyclooctyne (B158145) that reacts spontaneously with an azide to relieve ring strain.[1] The choice between these two powerful methods often hinges on a trade-off between reaction kinetics and biocompatibility.[1]

Quantitative Performance Comparison

The selection of a bioconjugation strategy is often dictated by quantitative parameters such as reaction speed, required reactant concentrations, and achievable yields. The following table summarizes key quantitative data for CuAAC and SPAAC to facilitate a direct comparison.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Second-Order Rate Constant 10² - 10³ M⁻¹s⁻¹[2]10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne structure)[2]
Typical Reaction Time 30 minutes to a few hours[2]1 to 12 hours (can be longer for less reactive alkynes)[2]
Typical Reactant Concentration >10 µM[2]Can be higher to achieve reasonable reaction times[2]
Yields Near-quantitative[2]Generally high, but can be lower than CuAAC[2]
Regioselectivity Exclusively 1,4-disubstituted triazole[2]Mixture of 1,4 and 1,5-disubstituted regioisomers[3][4]
Biocompatibility Limited by copper toxicity, which can be mitigated with ligands[2][5]Excellent, widely used for in vivo applications[2][5]

Reaction Mechanisms and Workflows

To better understand the fundamental differences between CuAAC and SPAAC, the following diagrams illustrate their respective reaction mechanisms and a general experimental workflow.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Terminal_Alkyne Terminal Alkyne Cu(I) Cu(I) Catalyst Terminal_Alkyne->Cu(I) Coordination Azide Azide Azide->Cu(I) Triazole_Product 1,4-disubstituted Triazole Cu(I)->Triazole_Product Cycloaddition SPAAC_Mechanism cluster_reactants Reactants Strained_Alkyne Strained Cyclooctyne Triazole_Product Mixture of 1,4 and 1,5 Triazole Isomers Strained_Alkyne->Triazole_Product [3+2] Cycloaddition (Catalyst-free) Azide Azide Azide->Triazole_Product Experimental_Workflow cluster_CuAAC CuAAC Workflow cluster_SPAAC SPAAC Workflow CuAAC_Start Prepare Alkyne- and Azide-modified Biomolecules CuAAC_Reagents Prepare Cu(I) source (e.g., CuSO₄ + reducing agent) and stabilizing ligand CuAAC_Start->CuAAC_Reagents CuAAC_Reaction Combine reactants and catalyst CuAAC_Reagents->CuAAC_Reaction CuAAC_Incubate Incubate (typically 30 min - 2h) CuAAC_Reaction->CuAAC_Incubate CuAAC_Purify Purify conjugate CuAAC_Incubate->CuAAC_Purify SPAAC_Start Prepare Strained Alkyne- and Azide-modified Biomolecules SPAAC_Reaction Combine reactants SPAAC_Start->SPAAC_Reaction SPAAC_Incubate Incubate (typically 1 - 12h) SPAAC_Reaction->SPAAC_Incubate SPAAC_Purify Purify conjugate SPAAC_Incubate->SPAAC_Purify Start Bioconjugation Goal Start->CuAAC_Start Start->SPAAC_Start

References

A Comparative Guide to Alternative Linkers for Antibody-Drug Conjugate (ADC) Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the choice of linker technology is a critical determinant of an Antibody-Drug Conjugate's (ADC) efficacy, stability, and therapeutic index. The linker, a chemical bridge between the antibody and the cytotoxic payload, governs the ADC's stability in circulation and the efficiency of payload release at the tumor site.[1][2] The specified linker, N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester), represents a modern approach utilizing a branched PEG structure for solubility and pharmacokinetic modulation, and an azide (B81097) handle for bioorthogonal "click chemistry" conjugation.

This guide provides an objective comparison of prominent alternative linker technologies, focusing on conjugation chemistry, linker architecture, and payload release mechanisms, supported by experimental data to inform rational ADC design.

Alternative Linker Technologies

The design of an ADC linker can be deconstructed into three core components: the conjugation chemistry, the spacer architecture, and the release mechanism. Each component offers distinct alternatives to the features embodied by the reference N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) linker.

Conjugation Chemistry: Click Chemistry vs. Thiol-Maleimide Coupling

The azide group on the reference linker enables Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a form of "click chemistry."[3][4] This method is often compared to the more traditional thiol-maleimide coupling.

  • Thiol-Maleimide Coupling: This is the most established method for ADC construction, used in the majority of approved ADCs.[5] It involves the reaction of a maleimide (B117702) group on the linker with thiol groups on the antibody, which are typically generated by reducing native interchain disulfide bonds. While efficient, this method can produce heterogeneous ADCs with a variable Drug-to-Antibody Ratio (DAR) and the resulting thiosuccinimide bond can be unstable, leading to premature drug release.[5][]

  • Azide-Alkyne Click Chemistry: This bioorthogonal reaction forms a highly stable triazole linkage and does not interfere with biological processes.[7] When combined with site-specific antibody engineering to introduce an alkyne or azide handle, it allows for the creation of homogeneous ADCs with a precisely controlled DAR.[8] Studies comparing the two methods have shown that click chemistry is superior for producing defined, controllable conjugates, whereas maleimide-thiol conjugation often results in a diverse mixture of reaction products.[9][10]

Linker Architecture: The Role of PEG Spacers

The reference linker features a branched (pendant) PEG4 structure. Polyethylene glycol (PEG) is incorporated into ADC linkers to enhance hydrophilicity, which can improve solubility, reduce aggregation, and prolong circulation half-life, especially for ADCs with hydrophobic payloads.[11][12]

  • Linear PEG Linkers: These are the simplest form, consisting of a single chain of ethylene (B1197577) glycol units.

  • Branched/Pendant PEG Linkers: These structures, like the N-bis(PEG4) moiety, feature multiple PEG arms extending from a central point. Research comparing linear and pendant PEG architectures has shown that for highly loaded ADCs (e.g., DAR 8), a branched or pendant configuration can more effectively shield the hydrophobic payload.[13] This leads to improved pharmacokinetics, including slower clearance rates and higher drug exposure (Area Under the Curve, AUC), compared to ADCs with linear PEG linkers of equivalent molecular weight.[13] Studies have shown that clearance rates decrease with longer PEG chains, up to a threshold of approximately PEG8.[14]

Payload Release Mechanisms: Cleavable vs. Non-Cleavable Linkers

The choice of release mechanism is arguably the most critical aspect of linker design, dictating where and how the cytotoxic payload is liberated.[1] Linkers are broadly divided into two classes: cleavable and non-cleavable.[15]

  • Cleavable Linkers: These are designed to be stable in systemic circulation but are broken by specific triggers prevalent within tumor cells.[16] This allows for the release of the unmodified payload, which can often diffuse into and kill neighboring antigen-negative tumor cells, a phenomenon known as the "bystander effect."[17] Major types include:

    • Protease-Cleavable Linkers: The most common type, typically containing a dipeptide sequence like valine-citrulline (Val-Cit), which is cleaved by lysosomal proteases (e.g., Cathepsin B) that are abundant in tumor cells.[17]

    • pH-Sensitive Linkers: Hydrazone linkers are a key example, designed to be stable at physiological pH (~7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[16]

    • Redox-Sensitive Linkers: Disulfide linkers exploit the high intracellular concentration of reducing agents like glutathione (B108866) (GSH) to trigger payload release.[16]

  • Non-Cleavable Linkers: These linkers, such as the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker used in Kadcyla® (T-DM1), do not have a specific cleavage site.[1] The payload is released only after the entire antibody is degraded within the lysosome.[1] This results in a payload-linker-amino acid catabolite. The primary advantage of non-cleavable linkers is their superior plasma stability, which often leads to a wider therapeutic window and reduced off-target toxicity.[1][17] However, because the released catabolite is typically less membrane-permeable, the bystander effect is limited.[17]

Comparative Performance Data

The following tables summarize quantitative data from various studies to facilitate an objective comparison of linker performance.

Table 1: Comparison of Conjugation Chemistries

Feature Thiol-Maleimide Conjugation Azide-Alkyne Click Chemistry Citation(s)
Homogeneity Heterogeneous products (DAR 0-8) Homogeneous products with defined DAR [8]
Stoichiometry Difficult to control, diverse products Controllable, produces defined conjugates [9][10]
Bond Stability Thiosuccinimide bond susceptible to reverse Michael addition, leading to payload loss Stable triazole linkage [5][]
Reaction Conditions pH 6.5-7.5, requires prior antibody reduction Mild, bioorthogonal conditions [][7]

| Functional Binding | Preserved | Equal or better than maleimide conjugates |[9][10] |

Table 2: In Vitro Cytotoxicity of ADCs with Representative Linkers

ADC Linker Type Payload Cell Line IC₅₀ (nM) Citation(s)
T-MMAE Cleavable (Val-Cit) MMAE SK-BR-3 (HER2+) ~0.5 - 0.8 [18]
T-DM1 (Kadcyla®) Non-Cleavable (SMCC) DM1 HCC1954 (HER2+) 17.2 [2][19]
T-DM1 (Kadcyla®) Non-Cleavable (SMCC) DM1 BT-474 (HER2+) ~1.5 [18]
H32-VCMMAE Cleavable (Val-Cit) MMAE BT-474 (HER2+) 0.5 - 0.8 [18]
H32-DM1 Non-Cleavable (SMCC) DM1 BT-474 (HER2+) 0.6 - 0.9 [18]
Generic ADC Cleavable (Val-Cit) MMAE HT-1080 0.09 [20]
Generic ADC Cleavable (Val-Cit) MMAE MCF-7 0.43 [20]

Note: IC₅₀ values are highly dependent on the antibody, payload, cell line, and experimental conditions. This table provides representative data for comparison of linker-payload systems.

Table 3: Plasma Stability of Different Linker Types

Linker Type Representative Linker Stability Metric Value Species Citation(s)
Non-Cleavable SMCC-DM1 Half-life (t₁/₂) 10.4 days Mouse [15]
Peptide (Optimized) CX-DM1 Half-life (t₁/₂) 9.9 days Mouse [15]
Acid-Cleavable (Novel) Silyl ether-MMAE Half-life (t₁/₂) > 7 days Human [15]
Acid-Cleavable (Traditional) Hydrazone Half-life (t₁/₂) ~2 days Human [15]
Exo-Linker (Novel Peptide) Exo-EVC-Exatecan DAR Retention after 7 days ~75% Rat [21]
GGFG (T-DXd Linker) GGFG-DXd DAR Retention after 7 days ~50% Rat [21]
Maleamic Methyl Ester mil40-12c Payload Shedding after 21 days ~9% In vitro (thiol presence) [22]

| Conventional Maleimide | mil40-12c' | Payload Shedding after 21 days | ~31% | In vitro (thiol presence) |[22] |

Experimental Protocols

Detailed methodologies are crucial for the successful design and evaluation of ADCs. Below are representative protocols for key experiments.

General Protocol for Thiol-Maleimide Antibody Conjugation

This protocol describes the conjugation of a maleimide-functionalized drug-linker to an antibody via reduced interchain disulfide bonds.

  • Antibody Reduction:

    • Prepare the antibody at 1-10 mg/mL in a degassed buffer at pH 7.0-7.5 (e.g., PBS with EDTA).[23]

    • Add a 10-100 fold molar excess of a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol).[23]

    • Incubate at 37°C for 30-60 minutes to reduce disulfide bonds to free thiols.[23]

    • Remove the excess reducing agent immediately using a desalting column (e.g., Sephadex G-25) equilibrated with conjugation buffer.[23]

  • Conjugation Reaction:

    • Prepare a stock solution of the maleimide-activated drug-linker in a compatible organic solvent like DMSO.[23]

    • Add the drug-linker solution to the reduced antibody solution at a molar excess (typically 5-20 fold excess of dye/drug to protein).[23]

    • Ensure the final concentration of organic solvent is low (e.g., <10%) to prevent antibody denaturation.

    • Incubate the reaction mixture, protected from light, for 1-2 hours at room temperature or overnight at 4°C.

  • Purification and Characterization:

    • Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.

    • Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unreacted drug-linker and aggregates.[23]

    • Characterize the final ADC to determine the average DAR, purity, and aggregation levels.[23]

General Protocol for Azide-Alkyne Click Chemistry (CuAAC) Conjugation

This protocol outlines the copper-catalyzed conjugation of an azide-modified drug to an alkyne-modified antibody.

  • Preparation of Reagents:

    • Prepare stock solutions: 100 mM CuSO₄ in water, 200 mM of a copper(I)-stabilizing ligand (e.g., THPTA) in water, and 100 mM sodium ascorbate (B8700270) in water.[3]

    • Dissolve the azide-modified drug-linker in DMSO or an appropriate buffer.

    • Prepare the alkyne-modified antibody in a suitable conjugation buffer (e.g., PBS).[3]

  • Conjugation Reaction:

    • In a reaction vessel, combine the alkyne-antibody with the azide-modified drug (a molar ratio of 1:4 to 1:10 is typical).[3]

    • Prepare the catalyst by mixing CuSO₄ and the THPTA ligand in a 1:2 molar ratio.[3]

    • Add the copper/ligand complex to the antibody-drug mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.[3]

    • Incubate at room temperature for 30-60 minutes, protecting the reaction from light.[3]

  • Purification and Characterization:

    • Purify the ADC using size-exclusion chromatography (SEC) or affinity chromatography to remove the catalyst, excess drug-linker, and other reagents.[3]

    • Analyze the final product to determine purity, DAR, and confirm the formation of the triazole linkage.

General Protocol for In Vitro ADC Plasma Stability Assay

This assay assesses the stability of the linker by measuring payload release or changes in DAR over time in plasma.[16]

  • Incubation:

    • Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in fresh plasma from the desired species (e.g., human, mouse, rat).[16]

    • Prepare a control sample by diluting the ADC in a stable buffer like PBS.

    • Incubate all samples at 37°C with gentle agitation.[24]

  • Time-Point Sampling:

    • Collect aliquots from each sample at predetermined time points (e.g., 0, 24, 48, 96, 168 hours).[16]

    • Immediately freeze the aliquots at -80°C to halt any degradation until the analysis is performed.[16]

  • Analysis (via LC-MS):

    • To Measure DAR: Isolate the ADC from the plasma sample using an immunoaffinity capture method (e.g., Protein A/G beads).[16][25] Analyze the captured ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR. A decrease in DAR over time indicates linker cleavage and payload loss.[16]

    • To Measure Released Payload: Process the plasma samples to extract the free (unconjugated) payload. Quantify the amount of free payload using a calibrated LC-MS/MS method. An increase in free payload over time corresponds to linker cleavage.[26]

General Protocol for In Vitro Cytotoxicity (IC₅₀) Assay

This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50%.

  • Cell Seeding:

    • Seed cancer cells (e.g., SK-BR-3, N87) in 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[18]

  • ADC Treatment:

    • Prepare a serial dilution of the ADC, the unconjugated antibody, and the free payload in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the various concentrations of the test articles.

    • Incubate the plates at 37°C in a CO₂ incubator for a set period (e.g., 72-120 hours).[18]

  • Viability Assessment:

    • After incubation, measure cell viability using a suitable assay (e.g., CellTiter-Glo®, MTS, or SRB assay).

    • Record the absorbance or luminescence values for each well.

  • Data Analysis:

    • Normalize the data to untreated control cells (100% viability) and a background control (0% viability).

    • Plot the cell viability against the logarithm of the ADC concentration.

    • Calculate the IC₅₀ value by fitting the data to a four-parameter logistic (4PL) dose-response curve.

Visualization of Workflows and Mechanisms

The following diagrams illustrate key processes and logical relationships in ADC research.

ADC_Development_Workflow cluster_0 Linker-Payload Synthesis cluster_1 ADC Conjugation cluster_2 In Vitro Evaluation cluster_3 In Vivo Evaluation Linker_Synth Linker Synthesis (e.g., PEG, Val-Cit) Payload_Mod Payload Modification (e.g., add Maleimide/Azide) Linker_Synth->Payload_Mod LP_Conj Linker-Payload Conjugation Payload_Mod->LP_Conj ADC_Conj Antibody-Linker Conjugation LP_Conj->ADC_Conj Drug-Linker Ab_Mod Antibody Production & Modification Ab_Mod->ADC_Conj ADC_Purify ADC Purification (SEC / HIC) ADC_Conj->ADC_Purify DAR_Analysis DAR & Purity Analysis (LC-MS) ADC_Purify->DAR_Analysis Purified ADC Stability Plasma Stability Assay DAR_Analysis->Stability Cytotoxicity Cytotoxicity Assay (IC50 Determination) Stability->Cytotoxicity PK_Study Pharmacokinetics (PK) Study Cytotoxicity->PK_Study Lead Candidate Efficacy Xenograft Model Efficacy Study PK_Study->Efficacy Tox Toxicology Study Efficacy->Tox ADC_Mechanism_of_Action cluster_cell Tumor Cell cluster_cleavable Cleavable Linker Pathway cluster_noncleavable Non-Cleavable Linker Pathway Internalization 2. Internalization (Endocytosis) Endosome 3. Endosome Internalization->Endosome Lysosome 4. Lysosome Endosome->Lysosome Payload_Release_C 5a. Payload Release (e.g., Protease, pH) Lysosome->Payload_Release_C Ab_Degrade 5b. Antibody Degradation Lysosome->Ab_Degrade Bystander 6a. Bystander Effect (Payload Diffusion) Payload_Release_C->Bystander Apoptosis_C 7a. Apoptosis Payload_Release_C->Apoptosis_C Payload_Release_NC 6b. Payload-Linker-AA Release Ab_Degrade->Payload_Release_NC Apoptosis_NC 7b. Apoptosis Payload_Release_NC->Apoptosis_NC ADC 1. ADC Binding to Antigen ADC->Internalization Linker_Decision_Tree start Start: Linker Design q1 Homogeneous DAR Required? start->q1 click Use Site-Specific Click Chemistry q1->click Yes maleimide Use Thiol-Maleimide (Stochastic) q1->maleimide No q2 Heterogeneous Tumor Target? click->q2 maleimide->q2 cleavable Select Cleavable Linker (e.g., Val-Cit) q2->cleavable Yes (Bystander Effect) non_cleavable Select Non-Cleavable Linker (e.g., SMCC) q2->non_cleavable No (High Stability) q3 Hydrophobic Payload? cleavable->q3 non_cleavable->q3 peg Incorporate PEG Spacer (Linear or Branched) q3->peg Yes no_peg Minimal Spacer q3->no_peg No end Final Linker Strategy peg->end no_peg->end

References

A Comparative Guide to the Mass Spectrometry Analysis of Molecules Modified with N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount. The choice of linker technology significantly impacts the physicochemical properties, efficacy, and analytical complexity of these molecules. This guide provides an objective comparison of the mass spectrometry analysis of molecules modified with the discrete, branched polyethylene (B3416737) glycol (PEG) linker, N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) , against alternative linker technologies. The information herein, supported by established analytical principles for modified biomolecules, is intended to guide the selection of appropriate analytical methods for characterization.

Overview of N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) and Alternatives

N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) is a heterotrifunctional, discrete PEG (dPEG®) linker. Its structure comprises a single azide (B81097) group for "click" chemistry conjugation and two t-butyl ester protected carboxylic acid groups. This branched architecture allows for the attachment of multiple moieties, making it a valuable tool in the development of complex bioconjugates such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).

The primary alternatives discussed in this guide are:

  • Linear PEG Linkers: Traditional, flexible linkers used to improve solubility and pharmacokinetics.

  • Polysarcosine (pSar) Linkers: A polypeptoid alternative to PEG, offering potential advantages in biocompatibility and reduced immunogenicity.

  • Peptide Linkers: Biologically relevant linkers that can be designed for specific cleavage by enzymes, offering controlled release mechanisms.

Mass spectrometry is a critical tool for the characterization of these modified molecules, providing detailed information on molecular weight, purity, and structural integrity.[1][2] Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the most common ionization techniques employed for this purpose.

Comparative Mass Spectrometry Data

While specific experimental mass spectra for molecules conjugated with N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) are not widely available in published literature, we can predict the expected mass spectrometry behavior based on its structure and the known analysis of similar PEGylated molecules. The following tables summarize the theoretical and expected mass spectrometry data for the target linker and its alternatives.

Table 1: Physicochemical and Mass Spectrometry Properties of Linkers

Linker TypeExample Structure/NameMolecular Weight (Da)Key Structural FeaturesExpected Ionization Behavior (ESI-MS)
Target Linker N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester)871.06Branched, discrete PEG, azide, two t-butyl estersForms singly or multiply charged ions, readily forms adducts with Na+ and K+.
Linear PEG Azido-PEG12-NHS ester741.8Linear, discrete PEG, azide, NHS esterSimilar to branched PEG, may show a distribution if polydisperse PEG is used.
Polysarcosine pSar (degree of polymerization dependent)VariablePolypeptoid backboneGenerally forms multiply charged ions, similar to peptides.
Peptide Linker e.g., Gly-Ser-GlyVariableAmino acid sequenceIonization is highly dependent on the amino acid composition.

Table 2: Predicted Mass Spectrometry Observations for a Hypothetical 10 kDa Protein Conjugate

Linker ConjugateExpected Mass Shift (Da)Expected ESI-MS Adducts (m/z)Predicted Fragmentation Behavior (CID)
Protein + Target Linker 871.06[M+nH]n+, [M+Na+]n+, [M+K+]n+Cleavage of PEG backbone (loss of 44 Da units), loss of t-butyl groups.
Protein + Linear PEG12 741.8[M+nH]n+, [M+Na+]n+, [M+K+]n+Characteristic PEG fragmentation pattern (loss of 44 Da units).
Protein + pSar Variable[M+nH]n+Amide bond cleavage, producing b- and y-ions.
Protein + Peptide Linker Variable[M+nH]n+Amide bond cleavage, predictable fragmentation based on sequence.

Experimental Protocols

Detailed methodologies are crucial for the successful mass spectrometry analysis of modified molecules. Below are representative protocols for ESI-LC/MS and MALDI-TOF MS analysis of a protein conjugated with N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester).

ESI-LC/MS Protocol for Intact Mass Analysis

This protocol is designed for the analysis of the intact conjugated protein to confirm the success of the conjugation and to determine the molecular weight.

  • Sample Preparation:

    • Desalt the protein conjugate using a suitable method, such as a 5 kDa molecular weight cutoff (MWCO) centrifugal filter, to remove excess reagents and buffer salts.[3]

    • Reconstitute the desalted sample in a solution of 0.1% formic acid in water/acetonitrile (50:50 v/v) to a final concentration of 0.1-1 mg/mL.

  • Liquid Chromatography (LC):

    • Column: A reverse-phase column suitable for protein analysis (e.g., C4, 300 Å, 2.1 x 50 mm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 60°C.

  • Mass Spectrometry (MS):

    • Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Mass Range: m/z 500 - 4000.

    • Data Acquisition: Acquire data in profile mode.

  • Data Analysis:

    • Deconvolute the raw mass spectrum using appropriate software (e.g., MaxEnt1, BioPharma Finder) to obtain the zero-charge mass of the conjugate.[3]

    • Compare the experimental mass to the theoretical mass to confirm conjugation.

MALDI-TOF MS Protocol for Linker and Conjugate Analysis

MALDI-TOF MS is a rapid method for confirming the molecular weight of the linker and the overall mass of the conjugate, especially for discrete PEG linkers.[2][4]

  • Matrix Preparation:

    • Prepare a saturated solution of sinapinic acid (for proteins >10 kDa) or α-cyano-4-hydroxycinnamic acid (CHCA) (for smaller molecules) in water/acetonitrile (50:50 v/v) with 0.1% trifluoroacetic acid (TFA).

  • Sample Preparation:

    • Mix the sample (linker or conjugate at ~10 pmol/µL) with the matrix solution in a 1:1 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).

  • Mass Spectrometry (MS):

    • Instrument: A MALDI-TOF mass spectrometer.

    • Ionization Mode: Positive ion mode.

    • Laser: Nitrogen laser (337 nm).

    • Mass Range: m/z 500 - 1500 for the linker; m/z 5,000 - 20,000 for a small protein conjugate.

    • Calibration: Calibrate the instrument using a standard mixture of peptides or proteins with known molecular weights.

  • Data Analysis:

    • Identify the peaks corresponding to the protonated ([M+H]+), sodiated ([M+Na]+), and potassiated ([M+K]+) adducts of the molecule.[1]

    • For discrete PEG linkers, a single major peak for each adduct is expected.

Visualization of Workflows and Concepts

Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows and relationships in the mass spectrometry analysis of these modified molecules.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Conjugation Bioconjugation Desalting Desalting / Purification Conjugation->Desalting LC_Separation LC Separation (optional) Desalting->LC_Separation Ionization Ionization (ESI or MALDI) LC_Separation->Ionization Mass_Analyzer Mass Analysis (TOF, Orbitrap, etc.) Ionization->Mass_Analyzer Fragmentation Fragmentation (CID, ETD, HCD) Mass_Analyzer->Fragmentation Detection Detection Fragmentation->Detection Deconvolution Deconvolution Detection->Deconvolution Database_Search Database Search / Spectral Interpretation Deconvolution->Database_Search

Caption: Experimental workflow for the mass spectrometry analysis of bioconjugates.

Fragmentation_Comparison cluster_precursor Precursor Ion Precursor [M+nH]n+ CID_Fragments b- and y-ions (Peptide Backbone) PEG neutral losses (44 Da) Precursor->CID_Fragments CID ETD_Fragments c- and z-ions (Peptide Backbone) Preserves labile modifications Precursor->ETD_Fragments ETD

Caption: Comparison of CID and ETD fragmentation for modified peptides.

Conclusion

The mass spectrometric analysis of molecules modified with N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) leverages established protocols for PEGylated bioconjugates. The discrete nature of this linker simplifies the resulting mass spectra compared to polydisperse PEG alternatives, facilitating more straightforward interpretation. The choice of ionization and fragmentation techniques should be guided by the specific analytical question, with ESI-LC/MS providing high-resolution data for complex mixtures and MALDI-TOF MS offering rapid molecular weight confirmation.

When comparing to alternatives like polysarcosine and peptide linkers, the fragmentation patterns will differ significantly. While PEG linkers show characteristic neutral losses of ethylene (B1197577) glycol units, pSar and peptide linkers will fragment along their amide backbones. Understanding these fundamental differences is key to successful characterization. By employing the detailed protocols and considering the comparative data presented in this guide, researchers can effectively analyze and characterize their novel bioconjugates, accelerating drug development and related research.

References

Assessing the Biological Activity of Proteins After PEGylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins. This modification can improve a protein's pharmacokinetic profile by increasing its hydrodynamic size, which in turn reduces renal clearance and shields it from proteolytic degradation and immune recognition. However, the addition of PEG moieties can also impact the protein's biological activity. This guide provides a comparative overview of the effects of PEGylation on protein bioactivity, supported by experimental data, and details the methodologies used for these assessments. We also explore alternatives to PEGylation and their comparative performance.

Impact of PEGylation on Protein Bioactivity: A Quantitative Comparison

PEGylation can alter a protein's interaction with its target, often leading to a decrease in in vitro biological activity due to steric hindrance. The extent of this activity loss is dependent on several factors, including the size and structure of the PEG chain, the site of attachment, and the nature of the protein itself. Below are tables summarizing the quantitative effects of PEGylation on the bioactivity of several therapeutic proteins.

Table 1: Comparison of Bioactivity of PEGylated vs. Non-PEGylated Proteins

ProteinModificationKey Bioactivity ParameterChange in BioactivityReference
Interferon-α2a 40 kDa branched PEGAntiviral Activity (in vitro)Retains ~7% of native activity[1]
Granulocyte Colony-Stimulating Factor (G-CSF) Mono-PEGylatedCell Proliferation ActivityRetains ~90% of native activity
α-Chymotrypsin 5 kDa PEG (1 PEG/molecule)Catalytic Turnover (kcat)Decrease to ~80% of native[2]
α-Chymotrypsin 5 kDa PEG (9 PEGs/molecule)Catalytic Turnover (kcat)Decrease to ~50% of native[2]
Anakinra (IL-1ra) PEGylatedBinding Affinity (KD)Reduced by one order of magnitude[3]

Table 2: Comparison of PEGylation with Alternative Half-Life Extension Technologies

ProteinModificationKey Bioactivity ParameterComparisonReference
Anakinra (IL-1ra) HESylated vs. PEGylatedBinding Affinity (KD)HESylated anakinra is more affine than the PEGylated version.[3]
Interferon-α2a Zwitterlated vs. PEGylated (same MW)Antiproliferative ActivityZwitterlated IFN-α2a is 4.4-fold higher.[1]
Interferon PASylated vs. Non-PEGylatedTarget-Binding ActivityHigh retention of target-binding activity with PASylation.[4]

Key Experimental Protocols for Bioactivity Assessment

Accurate assessment of biological activity is crucial for the development of PEGylated protein therapeutics. Below are detailed protocols for commonly used assays.

Cell-Based Proliferation Assay: WST-8 Assay for PEGylated G-CSF

This assay determines the ability of PEGylated G-CSF to stimulate the proliferation of a G-CSF-dependent cell line, such as NFS-60.

Materials:

  • NFS-60 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and recombinant murine IL-3

  • PEGylated G-CSF standard and test samples

  • WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) solution

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Preparation: Culture NFS-60 cells in RPMI-1640 medium with IL-3. Prior to the assay, wash the cells to remove IL-3 and resuspend in assay medium (RPMI-1640 with 10% FBS) to a concentration of 7 x 10^5 cells/mL.[5]

  • Plating: Seed 50 µL of the cell suspension into each well of a 96-well plate.

  • Sample Addition: Prepare serial dilutions of the PEGylated G-CSF standard and test samples. Add 50 µL of each dilution to the appropriate wells. Include a negative control (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[6]

  • WST-8 Addition: Add 10 µL of WST-8 solution to each well.

  • Incubation: Incubate for an additional 2-4 hours at 37°C.[7]

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the specific activity of the PEGylated G-CSF samples by comparing their dose-response curves to that of the standard.

Antiviral Assay: Cytopathic Effect (CPE) Inhibition Assay for PEGylated Interferon-α

This assay measures the ability of PEGylated interferon-alpha to protect cells from the cytopathic effects of a virus.

Materials:

  • A549 cells (human lung carcinoma) or MDBK cells (bovine kidney)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Encephalomyocarditis virus (EMCV) or Vesicular Stomatitis Virus (VSV)

  • PEGylated Interferon-α standard and test samples

  • 96-well microtiter plates

  • Crystal Violet staining solution (0.5% crystal violet in 20% methanol)

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Plating: Seed A549 cells in a 96-well plate and incubate overnight to form a confluent monolayer.[8]

  • Sample Addition: Prepare serial dilutions of the PEGylated interferon-α standard and test samples. Remove the culture medium from the cells and add the diluted samples. Include cell control wells (medium only) and virus control wells (medium only at this stage).

  • Incubation: Incubate the plate for 18-24 hours at 37°C to allow the cells to develop an antiviral state.[8][9]

  • Virus Challenge: Add a pre-determined amount of virus (e.g., EMCV) to all wells except the cell control wells. The amount of virus should be sufficient to cause 100% cell death in the virus control wells within 40-56 hours.[8]

  • Incubation: Incubate the plate for 40-56 hours until complete cytopathic effect is observed in the virus control wells.[8]

  • Staining: Gently wash the plate, and then stain the remaining adherent cells with Crystal Violet solution for 10-15 minutes.

  • Washing and Drying: Wash the plate with water to remove excess stain and allow it to dry.

  • Analysis: The intensity of the stain is proportional to the number of viable cells. The antiviral activity is determined by the concentration of interferon that inhibits the viral cytopathic effect by 50%.

Enzyme Kinetics Assay: α-Chymotrypsin Activity Assay

This protocol measures the effect of PEGylation on the kinetic parameters (Km and kcat) of the enzyme α-chymotrypsin.

Materials:

  • α-Chymotrypsin and PEGylated α-Chymotrypsin

  • Substrate: N-succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine-p-nitroanilide (Suc-Ala-Ala-Pro-Phe-pNA)[2]

  • Reaction buffer: 10 mM potassium phosphate (B84403) buffer, pH 7.1[2]

  • Spectrophotometer

Procedure:

  • Enzyme and Substrate Preparation: Prepare a stock solution of the enzyme (0.8 µM) in the reaction buffer. Prepare a series of substrate solutions of varying concentrations (0 to 0.5 mM) in the same buffer.[2]

  • Reaction Initiation: In a cuvette, mix the enzyme solution with a substrate solution.

  • Measurement: Immediately measure the increase in absorbance at 410 nm at 25°C.[2] This wavelength corresponds to the release of p-nitroaniline, a product of the enzymatic reaction.

  • Data Analysis: Determine the initial reaction velocity for each substrate concentration. Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. Calculate kcat from Vmax and the enzyme concentration.

Receptor Binding Assay: Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics (association and dissociation rates) and affinity of a PEGylated protein to its receptor.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Ligand (receptor) and analyte (PEGylated protein)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5)

Procedure:

  • Ligand Immobilization: Immobilize the receptor (ligand) onto the sensor chip surface using standard amine coupling chemistry. Aim for a low to moderate immobilization level to minimize mass transport limitations.

  • Analyte Injection: Inject a series of concentrations of the PEGylated protein (analyte) over the sensor surface at a constant flow rate (e.g., 30 µL/min).[10]

  • Association and Dissociation: Monitor the binding in real-time. The association phase is followed by a dissociation phase where running buffer flows over the chip.

  • Regeneration: After each binding cycle, regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and biological contexts, the following diagrams are provided.

Experimental_Workflow_WST8_Assay prep Prepare NFS-60 cells (7 x 10^5 cells/mL) plate Seed 50 µL of cells into 96-well plate prep->plate add_samples Add 50 µL of PEG-G-CSF (standards & samples) plate->add_samples incubate1 Incubate 48h at 37°C, 5% CO2 add_samples->incubate1 add_wst8 Add 10 µL WST-8 solution incubate1->add_wst8 incubate2 Incubate 2-4h at 37°C add_wst8->incubate2 measure Measure Absorbance at 450 nm incubate2->measure analyze Analyze Data measure->analyze

Caption: Workflow for WST-8 Cell Proliferation Assay.

Experimental_Workflow_CPE_Assay plate_cells Seed A549 cells in 96-well plate incubate_cells Incubate overnight plate_cells->incubate_cells add_ifn Add diluted PEG-IFN-α incubate_cells->add_ifn incubate_ifn Incubate 18-24h add_ifn->incubate_ifn add_virus Challenge with virus (e.g., EMCV) incubate_ifn->add_virus incubate_virus Incubate 40-56h add_virus->incubate_virus stain Stain with Crystal Violet incubate_virus->stain analyze Analyze CPE stain->analyze

Caption: Workflow for Cytopathic Effect Inhibition Assay.

IFN_Alpha_Signaling cluster_receptor Cell Membrane IFNa IFN-α IFNAR2 IFNAR2 IFNa->IFNAR2 Binds IFNAR1 IFNAR1 TYK2 TYK2 IFNAR1->TYK2 Activates IFNAR2->IFNAR1 Dimerizes JAK1 JAK1 IFNAR2->JAK1 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates STAT2 STAT2 TYK2->STAT2 Phosphorylates ISGF3 ISGF3 STAT1->ISGF3 STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE ISRE ISGF3->ISRE Binds Gene Antiviral Gene Expression ISRE->Gene

Caption: Interferon-α Signaling Pathway.

GCSF_Signaling cluster_receptor Cell Membrane GCSF G-CSF GCSFR G-CSFR GCSF->GCSFR Binds JAK JAK GCSFR->JAK Activates STAT STAT JAK->STAT PI3K PI3K JAK->PI3K RAS Ras JAK->RAS Nucleus Nucleus STAT->Nucleus AKT Akt PI3K->AKT AKT->Nucleus MAPK MAPK RAS->MAPK MAPK->Nucleus Proliferation Proliferation Nucleus->Proliferation Differentiation Differentiation Nucleus->Differentiation Survival Survival Nucleus->Survival

Caption: G-CSF Signaling Pathway.

Conclusion

The assessment of biological activity is a critical step in the development of PEGylated protein therapeutics. While PEGylation offers significant advantages in improving the pharmacokinetic properties of proteins, it often comes at the cost of reduced in vitro bioactivity. A thorough understanding and quantitative assessment of these changes, using appropriate and well-defined assays, are essential for the successful clinical translation of these important biopharmaceuticals. Furthermore, the exploration of alternative polymer conjugation technologies, such as HESylation and PASylation, may offer advantages in preserving biological activity while still providing the benefits of an extended plasma half-life. The data and protocols presented in this guide are intended to aid researchers in making informed decisions during the development and characterization of PEGylated and other polymer-modified proteins.

References

A Comparative Guide to PEG Chain Lengths in Bioconjugation Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a polyethylene (B3416737) glycol (PEG) linker, specifically its chain length, is a critical determinant in the design of effective bioconjugates. From antibody-drug conjugates (ADCs) to PEGylated proteins and nanoparticles, the number of ethylene (B1197577) glycol units can profoundly influence a bioconjugate's solubility, stability, pharmacokinetics, and immunogenicity. This guide provides an objective comparison of different PEG chain lengths, supported by experimental data, to inform the rational design of next-generation biotherapeutics.

The incorporation of PEG linkers in bioconjugation offers a multitude of advantages. Their hydrophilic nature can enhance the solubility of hydrophobic molecules and reduce aggregation.[][2] The flexible PEG chain can also create a steric shield, protecting the bioconjugate from enzymatic degradation and reducing immunogenicity.[][3] Furthermore, the hydrodynamic radius conferred by the PEG chain can significantly prolong the circulation half-life of a bioconjugate by reducing renal clearance.[4] However, the choice of PEG length is not without trade-offs. Longer PEG chains, while beneficial for pharmacokinetics, may introduce steric hindrance, potentially impeding the binding of the bioconjugate to its target and reducing in vitro potency.[4]

This guide will delve into the quantitative impact of varying PEG chain lengths on the performance of different classes of bioconjugates, provide detailed experimental protocols for their evaluation, and visualize key processes to aid in comprehension.

Data Presentation: Quantitative Comparison of PEG Chain Lengths

The following tables summarize quantitative data from various studies, offering a comparative look at how different PEG chain lengths affect the performance of antibody-drug conjugates (ADCs), PEGylated proteins, and nanoparticles.

Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Performance

LinkerADC Construct (Antibody-Payload)Cell LineIn Vitro Cytotoxicity IC50 (nM)Plasma Half-life (hours)Reference
No PEGZHER2:2891-MMAENCI-N874.94Short (not specified)[5]
4 kDa PEGZHER2:2891-PEG4k-MMAENCI-N8731.9Longer (not specified)[5]
10 kDa PEGZHER2:2891-PEG10k-MMAENCI-N87111.3Significantly prolonged[5]
PEG8Thio-trastuzumab-MMAESK-BR-30.5120[6]
PEG12Thio-trastuzumab-MMAESK-BR-30.8150[6]
PEG24Thio-trastuzumab-MMAESK-BR-31.2180[6]

Note: The in vivo efficacy data is highly dependent on the specific ADC, tumor model, and dosing regimen, making direct comparisons challenging. The table provides a qualitative and quantitative overview from the available literature.

Table 2: Influence of PEG Chain Length on PEGylated Protein Pharmacokinetics

ProteinPEG Molecular WeightElimination Half-life (t1/2)ClearanceReference
Poly l-lysine (B1673455) dendrimer<20 kDa1-10 hoursRapid[6]
Poly l-lysine dendrimer>30 kDa1-3 daysReduced[6]
Interferon α-2a40 kDa (di-branched)Not specifiedNot specified[7]

Table 3: Effect of PEG Chain Length on Nanoparticle Properties and Performance

Nanoparticle SystemPEG Molecular WeightParticle Size (nm)Zeta Potential (mV)In Vivo PerformanceReference
Chitosan/siRNA2 kDa150 ± 25+15.2 ± 1.8Major accumulation in liver and kidney[8]
Chitosan/siRNA5 kDa180 ± 30+12.5 ± 2.1Highest in vitro knockdown efficiency[8]
Chitosan/siRNA10 kDa210 ± 35+10.1 ± 1.5Significant extension of in vivo circulation[8]
Folate-linked liposomes2 kDa120 ± 15-10.5 ± 2.5Lower tumor accumulation[]
Folate-linked liposomes5 kDa135 ± 18-15.2 ± 3.0Intermediate tumor accumulation[]
Folate-linked liposomes10 kDa150 ± 20-20.8 ± 3.5Highest tumor accumulation (>40% tumor size reduction)[]

Mandatory Visualization

Mechanism of Action for Antibody-Drug Conjugates

ADC_Mechanism_of_Action cluster_tumor_microenvironment Tumor Microenvironment ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding TumorCell Tumor Cell Endosome Endosome TumorCell->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Apoptosis Payload->Apoptosis 5. Cell Death

Caption: Mechanism of action of an antibody-drug conjugate (ADC).[10][11]

Experimental Workflow for ADC Development and Evaluation

ADC_Workflow cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization cluster_evaluation Preclinical Evaluation Antibody Monoclonal Antibody Conjugation Bioconjugation Antibody->Conjugation Linker PEG Linker (Varying Lengths) Linker->Conjugation Payload Cytotoxic Payload Payload->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification DAR DAR Determination (HIC-HPLC, RP-HPLC) Purification->DAR Stability Stability Assessment Purification->Stability InVitro In Vitro Cytotoxicity (e.g., MTT Assay) Purification->InVitro InVivo In Vivo Studies (Pharmacokinetics, Efficacy) InVitro->InVivo

Caption: General experimental workflow for the development and evaluation of ADCs with varying PEG linkers.[2]

Experimental Protocols

Protocol for Antibody-Drug Conjugate (ADC) Synthesis with Varying PEG Linkers

This protocol outlines a general method for conjugating a thiol-containing payload to an antibody via a maleimide-functionalized PEG linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline [PBS], pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Maleimide-PEGn-Payload (with varying 'n' for different PEG lengths) dissolved in dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

  • Reaction buffers (e.g., PBS with EDTA)

  • Quenching reagent (e.g., N-acetylcysteine)

Procedure:

  • Antibody Reduction:

    • Prepare the mAb solution at a concentration of 5-10 mg/mL in PBS with 1 mM EDTA.

    • Add a 10-fold molar excess of TCEP to the mAb solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free sulfhydryl groups.

    • Remove excess TCEP using a desalting column equilibrated with PBS containing 1 mM EDTA.

  • Conjugation:

    • Immediately after reduction, add the Maleimide-PEGn-Payload solution to the reduced mAb. A 5- to 10-fold molar excess of the linker-payload over the antibody is typically used. The final concentration of DMSO should not exceed 10% (v/v) to prevent antibody denaturation.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quenching:

    • Add a 10-fold molar excess of N-acetylcysteine (relative to the Maleimide-PEGn-Payload) to quench any unreacted maleimide (B117702) groups.

    • Incubate for 20 minutes at room temperature.

  • Purification:

    • Purify the ADC from unreacted linker-payload and quenching reagent using an SEC column equilibrated with PBS.

    • Collect the fractions containing the purified ADC, typically monitored by UV absorbance at 280 nm.

    • Pool the relevant fractions and concentrate if necessary.

Protocol for In Vitro Cytotoxicity (MTT) Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of ADCs with different PEG linkers on a target cancer cell line.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • ADCs with varying PEG linkers

  • Untreated control antibody

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADCs and the control antibody in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted ADCs or controls to the respective wells. Include wells with medium only as a background control.

    • Incubate for 72-96 hours at 37°C.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Determine the IC50 value, the concentration of ADC that inhibits cell growth by 50%, by plotting cell viability against the logarithm of the ADC concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[6]

Protocol for Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR and drug load distribution of cysteine-linked ADCs.

Materials:

  • Purified ADC sample

  • HIC column (e.g., Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

Procedure:

  • Sample Preparation:

    • Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.

  • HPLC Analysis:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample onto the column.

    • Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).

    • Monitor the elution profile by UV absorbance at 280 nm.

  • Data Analysis:

    • The chromatogram will show a series of peaks corresponding to the antibody with different numbers of conjugated drugs (e.g., DAR0, DAR2, DAR4, etc.), eluting in order of increasing hydrophobicity (and thus increasing DAR).

    • Integrate the peak area for each species.

    • Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of species * Number of drugs in species) / 100[]

By carefully considering the interplay between PEG linker length and the desired properties of the bioconjugate, and by employing rigorous experimental evaluation, researchers can rationally design more effective and safer biotherapeutics. The optimal PEG linker length is often a balance between improved pharmacokinetics and retained biological activity, and thus needs to be determined empirically for each specific bioconjugate.

References

Key Determinants of ADC Stability: Cleavable vs. Non-Cleavable Linkers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the In Vivo Stability of ADC Linkers

The therapeutic success of an antibody-drug conjugate (ADC) is intrinsically linked to the stability of its linker. This guide provides a comprehensive comparison of the in vivo stability of different ADC linkers, supported by experimental data, to inform researchers, scientists, and drug development professionals in the design of next-generation ADCs. The stability of the linker is a critical factor that dictates the therapeutic index, influencing both the efficacy and toxicity of the ADC.[1][2][3] Premature release of the cytotoxic payload in systemic circulation can lead to off-target toxicity, while a hyper-stable linker may prevent efficient drug release at the tumor site.[1][4]

The in vivo stability of an ADC is primarily determined by the chemical nature of its linker.[1] Linkers are broadly classified into two categories: cleavable and non-cleavable.[1][5]

Cleavable Linkers: These are designed to be stable in the bloodstream and are cleaved by specific triggers prevalent in the tumor microenvironment or within the cancer cell.[1][6][7] Common mechanisms for cleavage include:

  • Enzyme-sensitive: These linkers, such as those containing a valine-citrulline (vc) dipeptide, are cleaved by proteases like cathepsins which are overexpressed in many tumor cells.[1][7]

  • pH-sensitive: Linkers like hydrazones are designed to be hydrolyzed in the acidic environment of endosomes and lysosomes (pH 4.5-6.0).[1][7]

  • Redox-sensitive: Disulfide linkers are cleaved in the reducing intracellular environment where the concentration of glutathione (B108866) is significantly higher than in the plasma.[1][6]

Non-Cleavable Linkers: These linkers, such as the thioether-based succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), rely on the complete lysosomal degradation of the antibody to release the payload.[5][7] This mechanism generally results in higher stability in circulation.[5][8] Studies have suggested that non-cleavable linkers can offer a wider therapeutic window and reduced off-target toxicity compared to their cleavable counterparts due to their enhanced plasma stability.[5]

Comparative In Vivo Stability Data

The following tables summarize quantitative data from various studies, offering a comparison of the in vivo stability of different ADC linkers.

Table 1: Stability of Cleavable Linkers in Plasma

Linker TypeADC ConstructAnimal ModelStability MeasurementFinding
Valine-Citrulline (vc)anti-HER2-MMAFMouse% Payload Loss (14-day incubation in plasma)>95% loss
Serine-Valine-Citrulline (svc)anti-HER2-MMAFMouse% Payload Loss (14-day incubation in plasma)~70% loss
Val-Cit DipeptidecAC10-MMAEMouseLinker Half-life~144 hours (6.0 days)
Val-Cit DipeptidecAC10-MMAECynomolgus MonkeyApparent Linker Half-life~230 hours (9.6 days)
Tandem-Cleavage (Glucuronide-Val-Cit)anti-CD79b-MMAERatConjugated Payload in Plasma (Day 7)Significantly higher than monocleavage vc-MMAE

Data compiled from multiple sources.[1][6]

Table 2: Stability of Non-Cleavable Linkers in Plasma

Linker TypeADC ConstructAnimal ModelStability MeasurementFinding
Thioether (SMCC)anti-HER2-MMAFMouse% Payload Loss (14-day incubation in plasma)Almost no linker cleavage
Thioether (SMCC)Trastuzumab-Emtansine (T-DM1)RatIn vitro plasma incubationStable

Data compiled from multiple sources.[1][9]

Experimental Protocols for In Vivo Stability Assessment

Accurate evaluation of ADC stability in vivo is crucial for preclinical development. The most common bioanalytical methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][10]

ELISA-Based Quantification of Intact ADC

This method measures the concentration of the antibody with the conjugated drug over time in plasma samples.[1]

Protocol Outline:

  • Animal Dosing: Administer the ADC intravenously to the chosen animal model (e.g., mice or rats).[1]

  • Sample Collection: Collect blood samples at predetermined time points post-injection and process to obtain plasma.[1]

  • Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody.[1]

  • Blocking: Add a blocking buffer to prevent non-specific binding.[1]

  • Sample Incubation: Add diluted plasma samples to the wells, allowing the intact ADC to bind to the coated antigen.[1]

  • Detection: Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload.[1]

  • Quantification: Measure the signal generated by the enzyme's substrate to determine the concentration of intact ADC.

LC-MS/MS-Based Quantification of Free Payload

This method quantifies the amount of cytotoxic drug that has been prematurely released into the circulation.[1]

Protocol Outline:

  • Animal Dosing and Sample Collection: As described in the ELISA protocol.[1]

  • Sample Preparation:

    • Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins.[1]

    • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.[1]

    • Supernatant Collection: Collect the supernatant containing the small molecule free payload.[1]

  • LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system to separate and quantify the free payload.

Visualizing ADC Stability Concepts

Diagrams illustrating the experimental workflow and linker cleavage mechanisms provide a clearer understanding of the concepts.

ADC_Stability_Workflow cluster_in_vivo In Vivo Phase cluster_analysis Bioanalysis cluster_data Data Interpretation ADC_Admin ADC Administration (Intravenous) Blood_Sampling Blood Sampling (Time Points) ADC_Admin->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation ELISA ELISA for Intact ADC Plasma_Separation->ELISA Quantify Conjugated Drug LCMS LC-MS/MS for Free Payload Plasma_Separation->LCMS Quantify Released Drug PK_Profile Pharmacokinetic Profile ELISA->PK_Profile LCMS->PK_Profile Stability_Assessment Linker Stability Assessment PK_Profile->Stability_Assessment

Caption: Workflow for evaluating ADC in vivo stability.

Linker_Cleavage_Mechanisms cluster_cleavable Cleavable Linkers cluster_non_cleavable Non-Cleavable Linkers Enzyme Enzyme-Sensitive (e.g., Val-Cit) Payload_Release Payload Release Enzyme->Payload_Release Cathepsins pH pH-Sensitive (e.g., Hydrazone) pH->Payload_Release Low pH Redox Redox-Sensitive (e.g., Disulfide) Redox->Payload_Release Glutathione Degradation Antibody Degradation (e.g., SMCC) Degradation->Payload_Release Lysosomal Proteases ADC_Circulation ADC in Circulation (Stable) Tumor_Cell Tumor Cell / Microenvironment ADC_Circulation->Tumor_Cell Tumor_Cell->Enzyme Tumor_Cell->pH Tumor_Cell->Redox Tumor_Cell->Degradation

Caption: Mechanisms of payload release for different linker types.

Conclusion

The choice of linker is a critical design parameter that significantly impacts the in vivo stability, efficacy, and toxicity of an ADC.[2][3][11] Non-cleavable linkers generally exhibit higher plasma stability, which may translate to an improved therapeutic index.[5][8] However, cleavable linkers are utilized in the majority of clinically approved ADCs, suggesting their effectiveness.[8] Innovations such as tandem-cleavage linkers aim to enhance the stability of cleavable linkers, thereby improving the overall performance of the ADC.[12] A thorough in vivo evaluation of linker stability using robust bioanalytical methods is essential for the development of safe and effective ADC therapeutics.

References

Safety Operating Guide

Proper Disposal of N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers and Scientists in Drug Development

This document provides detailed procedural guidance for the safe and compliant disposal of N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester), a trifunctional PEG reagent. Adherence to these protocols is critical to ensure personnel safety and environmental protection, reflecting a commitment to responsible laboratory practices that extends beyond product application to its entire lifecycle.

Hazard Identification and Safety Profile

N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) is classified with specific hazards that must be understood prior to handling and disposal. The primary safety concerns are its acute oral toxicity and its significant, long-lasting toxicity to aquatic ecosystems.

Hazard Classification (GHS) Hazard Statement Precautionary Statement
Acute toxicity, Oral (Category 4)H302: Harmful if swallowedP264: Wash skin thoroughly after handling.
P270: Do not eat, drink or smoke when using this product.
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P330: Rinse mouth.
Acute aquatic toxicity (Category 1)H400: Very toxic to aquatic lifeP273: Avoid release to the environment.
Chronic aquatic toxicity (Category 1)H410: Very toxic to aquatic life with long lasting effectsP391: Collect spillage.
Disposal P501: Dispose of contents/ container to an approved waste disposal plant.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the mandatory steps for the disposal of N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) and its contaminated containers. This procedure is designed to mitigate risks associated with its azide (B81097) group and its ecotoxicity.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile or neoprene).

2. Waste Segregation and Collection:

  • Do not dispose of this chemical down the drain or in general waste.

  • Collect all waste material, including unused product and any contaminated items (e.g., pipette tips, vials), in a dedicated, clearly labeled, and sealed waste container.

  • The container must be compatible with the chemical and clearly labeled with "Hazardous Waste," the chemical name "N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester)," and the relevant hazard symbols (e.g., harmful, environmentally hazardous).

3. Treatment of Spills:

  • In the event of a spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, dry sand).

  • Collect the absorbed material and place it into the designated hazardous waste container.

  • Clean the spill area thoroughly with a suitable solvent and then with soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Avoid generating dust.

4. Final Disposal:

  • The sealed hazardous waste container must be transferred to an approved and licensed hazardous waste disposal facility.[1]

  • Consult your institution's Environmental Health and Safety (EHS) department for specific procedures on arranging for the pickup and disposal of chemical waste. They will ensure compliance with all local, state, and federal regulations.

5. Container Disposal:

  • Empty containers should be triple-rinsed with a suitable solvent.

  • The rinsate must be collected and disposed of as hazardous waste.

  • After thorough cleaning, the container may be disposed of according to institutional guidelines, which may include recycling or disposal as non-hazardous waste. Consult your EHS department for confirmation.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper disposal of N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester).

start Start: Disposal of N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_spill Is it a spill? ppe->is_spill spill_procedure Contain & Absorb with Inert Material (e.g., Vermiculite) is_spill->spill_procedure Yes collect_waste Collect Waste in a Dedicated, Labeled Container is_spill->collect_waste No (Routine Waste) spill_procedure->collect_waste label_container Label Container: 'Hazardous Waste' Chemical Name Hazard Symbols collect_waste->label_container contact_ehs Contact Institutional EHS for Pickup and Disposal label_container->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester).

References

Essential Safety and Operational Guide for Handling N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety protocols and logistical procedures for the handling and disposal of N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester). The following guidelines are designed to ensure a safe laboratory environment and proper management of this chemical compound.

Hazard Identification and Personal Protective Equipment (PPE)

N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects. The primary hazards are associated with the azide (B81097) functional group, which is a potentially energetic moiety. While the PEGylated nature of the molecule generally contributes to its stability, adherence to stringent safety protocols is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeRequired PPE SpecificationsRationale
Eye & Face Chemical splash goggles. A full-face shield is required when handling larger quantities or when there is a risk of splashing.Protects against accidental splashes of the compound, which could cause eye irritation.
Hand Nitrile gloves. For handling of the pure compound or concentrated solutions, wearing silver shield gloves under nitrile gloves is recommended.Provides a barrier against skin contact. The azide component can be absorbed through the skin.
Body A standard laboratory coat is mandatory. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.Protects against contamination of personal clothing and skin.
Respiratory Not generally required when handling small quantities in a well-ventilated area or a fume hood. If aerosols may be generated, a NIOSH-approved respirator should be used.Prevents inhalation of any aerosols or particulates of the compound.

Safe Handling and Operational Procedures

All work with N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) must be conducted in a designated area within a certified chemical fume hood.

Key Handling Precautions:

  • Avoid Incompatibilities: Keep the compound away from acids, heavy metals (like copper and lead), metal salts, and halogenated solvents.[1][2][3][4] Contact with acids can generate highly toxic and explosive hydrazoic acid.[1]

  • Use Non-Metallic Tools: Employ plastic or ceramic spatulas for all transfers of the solid compound to prevent the formation of shock-sensitive metal azides.[1][3]

  • Controlled Environment: Handle the compound in a cool, dry, and well-ventilated area, away from heat, light, and sources of friction or shock.

  • Work Scale: Always work with the smallest feasible quantities of the material.

Experimental Workflow for Safe Handling:

Workflow for Safe Handling of N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_tools Gather Non-Metallic Tools prep_hood->prep_tools prep_waste Set Up Designated Azide Waste Container prep_tools->prep_waste handle_weigh Weigh Compound with Plastic/Ceramic Spatula handle_dissolve Dissolve in a Non-Halogenated Solvent handle_weigh->handle_dissolve handle_react Perform Reaction in Fume Hood handle_dissolve->handle_react cleanup_decontaminate Decontaminate Glassware and Surfaces cleanup_segregate Segregate All Azide-Containing Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste via EHS cleanup_segregate->cleanup_dispose cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_remove_ppe

Caption: A flowchart outlining the key steps for the safe handling of N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester).

Disposal Plan

Proper disposal of N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) and any associated waste is crucial to prevent environmental contamination and ensure safety.

Table 2: Waste Management and Disposal Procedures

Waste TypeCollection ProcedureDisposal Method
Solid Waste Collect in a clearly labeled, dedicated hazardous waste container for "Azide-Containing Waste." This includes contaminated gloves, weighing paper, and other disposable materials.Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.
Liquid Waste Collect all solutions containing the compound in a separate, labeled hazardous waste container. Do not mix with other chemical waste streams, especially acidic or heavy metal-containing waste.[1][2]Dispose of through your institution's hazardous waste management program. DO NOT pour down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[2][5]
Contaminated Labware Decontaminate non-disposable glassware by rinsing with a suitable solvent (the one used in the experiment) and collecting the rinsate as hazardous liquid waste. Subsequently, wash with soap and water.The collected rinsate should be disposed of as hazardous liquid waste.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a large amount of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Spill: In case of a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated azide waste container. For larger spills, evacuate the area and contact your institution's emergency response team.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester)
Reactant of Route 2
Reactant of Route 2
N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.